2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine
Description
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Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F3N2/c7-3-1-2(6(9,10)11)4(12)5(8)13-3/h1H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJJNBRZQVLPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371009 | |
| Record name | 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-67-5 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine
CAS Number: 175277-67-5
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction:
2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique structural features, including the electron-withdrawing trifluoromethyl group and the reactive chloro and amino substituents, make it a valuable intermediate for the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl moiety is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the amino and chloro groups provide versatile handles for further chemical modifications. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on experimental details relevant to researchers in the field of drug discovery and development.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is provided in the tables below. This data is essential for its identification, purification, and characterization in a laboratory setting.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 175277-67-5 |
| Molecular Formula | C₆H₃Cl₂F₃N₂ |
| Molecular Weight | 231.00 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 45-48 °C |
Table 2: Spectral Data
| Spectrum Type | Key Features |
| ¹H NMR | Signals corresponding to the aromatic proton and the amine protons. |
| ¹³C NMR | Resonances for the pyridine ring carbons, including the carbon bearing the trifluoromethyl group. |
| ¹⁹F NMR | A characteristic signal for the trifluoromethyl group. |
| IR (Infrared) | Absorption bands for N-H stretching (amine), C-Cl stretching, and C-F stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis and Experimental Protocols
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds. The most probable pathway involves the introduction of the amino group onto a pre-existing 2,6-dichloro-4-(trifluoromethyl)pyridine scaffold. This can be achieved through a two-step process: nitration followed by reduction.
Proposed Synthetic Pathway:
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
Step 1: Nitration of 2,6-Dichloro-4-(trifluoromethyl)pyridine
-
To a stirred solution of 2,6-dichloro-4-(trifluoromethyl)pyridine in concentrated sulfuric acid, cooled to 0-5 °C, a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried to afford 2,6-dichloro-3-nitro-4-(trifluoromethyl)pyridine.
Step 2: Reduction of 2,6-Dichloro-3-nitro-4-(trifluoromethyl)pyridine
-
The nitro compound from the previous step is dissolved in a suitable solvent (e.g., ethanol, acetic acid).
-
A reducing agent, such as iron powder and hydrochloric acid or stannous chloride in concentrated hydrochloric acid, is added portion-wise to the solution.
-
The reaction mixture is heated at reflux for several hours until the reduction is complete.
-
After cooling, the mixture is made alkaline with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield this compound.
Applications in Drug Discovery and Agrochemical Research
The trifluoromethylpyridine scaffold is a privileged structure in modern medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group can significantly improve a molecule's metabolic stability and binding affinity to its biological target. This compound serves as a versatile starting material for the synthesis of a diverse range of derivatives with potential biological activities.
General Workflow for Drug/Agrochemical Discovery:
The discovery process for new drugs or agrochemicals starting from a building block like this compound typically follows a structured workflow. This involves initial screening, lead optimization, and preclinical/field trials.
Figure 2: A generalized workflow for the discovery of new drugs or agrochemicals.
Safety and Handling
This compound is a chemical compound that should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
Table 3: General Safety Information
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed. | Wash hands thoroughly after handling. |
| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |
Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine, a fluorinated pyridine derivative of interest to researchers, scientists, and professionals in drug development and agrochemical research.
Core Physicochemical Properties
This compound, with the CAS Number 175277-67-5, is a solid organic compound. A summary of its key physicochemical properties is presented below. It is important to note that while some properties have been experimentally determined, others are estimated through computational models due to the limited availability of published experimental data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 175277-67-5 | N/A |
| Molecular Formula | C₆H₃Cl₂F₃N₂ | N/A |
| Molecular Weight | 231.00 g/mol | N/A |
| Melting Point | 45-48 °C | Experimental |
| Boiling Point | Predicted: 257.9 ± 40.0 °C at 760 mmHg | Predicted |
| Solubility | Predicted to be sparingly soluble in water, with higher solubility in organic solvents like methanol, ethanol, and acetone. | Predicted |
| pKa | Predicted: 4.5 ± 0.5 (amine proton) | Predicted |
| LogP | Predicted: 3.2 ± 0.5 | Predicted |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. While specific, detailed industrial protocols are often proprietary, a general synthetic route can be outlined based on patent literature.
Synthesis Workflow
A plausible synthetic pathway starts from readily available precursors and involves several key transformations, including cyclization, chlorination, and amination steps.
2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine molecular structure
An In-Depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of this compound. The document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis, where substituted pyridine derivatives are of significant interest.
Physicochemical and Structural Properties
This compound, with CAS Number 175277-67-5, is a halogenated pyridine derivative.[1][2][3][4] The presence of two chlorine atoms, a trifluoromethyl group, and an amine group on the pyridine ring makes it a versatile building block for creating more complex molecules with potential biological activity.[3] It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[4]
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Citations |
| CAS Number | 175277-67-5 | [1][2][4] |
| Molecular Formula | C₆H₃Cl₂F₃N₂ | [1][4] |
| Molecular Weight | 231.00 g/mol | [4] |
| Melting Point (MP) | 45-48°C | [4] |
| Purity | >98% | [4][5] |
| SMILES | NC1=C(C=C(Cl)N=C1Cl)C(F)(F)F | |
| InChIKey | Not available in search results |
Synthesis and Characterization
The overall workflow for producing and verifying the final compound involves synthesis, purification, and subsequent characterization using multiple analytical techniques.
Experimental Protocols
The following sections describe generalized but detailed protocols for the synthesis and structural confirmation of this compound.
2.1.1 General Synthesis Protocol (Hypothetical)
This protocol is based on the plausible pathway illustrated above.
-
Nitration of 2,6-dichloro-4-(trifluoromethyl)pyridine:
-
To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.
-
Slowly add 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq).
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum to yield crude 2,6-dichloro-3-nitro-4-(trifluoromethyl)pyridine.
-
-
Reduction of the Nitro Group:
-
Suspend the crude nitro-compound in a solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst.
-
Heat the mixture to reflux and stir for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture, filter off the solid catalyst/reagents, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with a basic aqueous solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amine product.
-
Purify the crude product via column chromatography on silica gel to obtain pure this compound.
-
2.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the precise molecular structure.[6][7] Spectra should be recorded on a high-field spectrometer (e.g., 300 MHz or higher).
-
Protocol: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Record ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Expected ¹H NMR Signals:
-
A broad singlet in the range of 4.0-6.0 ppm corresponding to the two protons of the primary amine (-NH₂). The chemical shift can vary with solvent and concentration.
-
A singlet in the aromatic region (typically 7.0-8.5 ppm) corresponding to the single proton on the pyridine ring at the C5 position.
-
-
Expected ¹³C NMR Signals:
-
Six distinct signals for the six carbon atoms in the molecule. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.
-
-
Expected ¹⁹F NMR Signals:
-
A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
2.1.3 Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.[1]
-
Protocol: Record the spectrum using a KBr pellet method or as a thin film on a salt plate. Scan over a range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorptions:
-
N-H Stretching: Two distinct bands in the 3500-3300 cm⁻¹ region, characteristic of a primary amine (-NH₂).[8]
-
C=C and C=N Stretching: Absorptions in the 1600-1450 cm⁻¹ region, typical for the pyridine ring.
-
C-F Stretching: Strong, characteristic absorptions in the 1350-1100 cm⁻¹ region, indicative of the trifluoromethyl group.
-
C-Cl Stretching: Absorptions in the 850-550 cm⁻¹ region.
-
2.1.4 Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z).[9]
-
Protocol: Introduce a dilute solution of the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Expected Results:
-
The molecular ion peak [M+H]⁺ should be observed at an m/z value corresponding to the calculated exact mass of C₆H₄Cl₂F₃N₂⁺.
-
The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two chlorine atoms (a distinctive pattern of peaks with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes).
-
Role as a Chemical Intermediate
This compound is primarily valued as a chemical building block. Its multiple reactive sites—the amine group and the two chlorine atoms—allow for further functionalization to build more elaborate molecular scaffolds for use in agrochemicals and pharmaceuticals.[3][4]
Conclusion
This compound is a key chemical intermediate with a well-defined molecular structure. Its synthesis, while not explicitly detailed in readily available literature, can be achieved through established chemical transformations. The structural identity and purity of the compound can be unequivocally confirmed through a combination of standard analytical techniques, including NMR, FT-IR, and mass spectrometry. The strategic placement of its functional groups makes it a valuable precursor for the development of novel compounds in the life sciences sector.
References
- 1. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-AMINO-2,6-DICHLORO-4-(TRIFLUOROMETHYL)PYRIDINE(175277-67-5) 1H NMR [m.chemicalbook.com]
- 3. 2,6-Dichloro-5-fluoropyridin-3-amine | 152840-65-8 | Benchchem [benchchem.com]
- 4. 3-AMINO-2,6-DICHLORO-4-(TRIFLUOROMETHYL)PYRIDINE | 175277-67-5 | INDOFINE Chemical Company [indofinechemical.com]
- 5. berrchem.com [berrchem.com]
- 6. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 7. journals.stmjournals.com [journals.stmjournals.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. This compound | 175277-67-5 | Benchchem [benchchem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Expected NMR Signals
2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine (CAS 175277-67-5) possesses a highly substituted pyridine ring. The molecular structure dictates the expected NMR signals. The single aromatic proton and the amine protons will give rise to signals in the ¹H NMR spectrum. The six carbon atoms of the pyridine ring and the carbon of the trifluoromethyl group will be observable in the ¹³C NMR spectrum. The presence of chlorine, nitrogen, and fluorine atoms will influence the chemical shifts of the neighboring protons and carbons.
Caption: Molecular structure of this compound.
Quantitative NMR Data
The following tables provide a template for the presentation of ¹H and ¹³C NMR data for this compound. Researchers who synthesize or acquire this compound can use this structure to report their findings clearly and concisely.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available | H-5 |
| Data not available | Data not available | Data not available | Data not available | NH₂ |
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C-2 |
| Data not available | C-3 |
| Data not available | C-4 |
| Data not available | C-5 |
| Data not available | C-6 |
| Data not available | CF₃ |
Experimental Protocols
The acquisition of high-quality NMR data is contingent on meticulous sample preparation and the appropriate selection of experimental parameters.
3.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Common choices include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the amine protons.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening. If the sample is not fully dissolved, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.
3.2. NMR Data Acquisition
The following is a general workflow for acquiring ¹H and ¹³C NMR spectra.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
3.2.1. ¹H NMR Spectroscopy
-
Spectrometer Frequency: A spectrometer with a proton frequency of 300 MHz or higher is recommended.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
3.2.2. ¹³C NMR Spectroscopy
-
Spectrometer Frequency: A corresponding carbon frequency (e.g., 75 MHz for a 300 MHz ¹H spectrometer).
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.
-
Acquisition Parameters:
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.
-
3.3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Peak Picking and Integration: The peaks are identified, and their integrals are calculated for the ¹H spectrum.
Interpretation of NMR Data
-
¹H NMR: The aromatic proton (H-5) is expected to appear as a singlet in the aromatic region of the spectrum. The chemical shift will be influenced by the electron-withdrawing chloro and trifluoromethyl groups. The amine (NH₂) protons will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.
-
¹³C NMR: Six distinct signals are expected for the carbon atoms of the pyridine ring and the trifluoromethyl group. The carbons attached to the electronegative chlorine, nitrogen, and trifluoromethyl groups (C-2, C-3, C-4, C-6, and the CF₃ carbon) will be significantly deshielded and appear at higher chemical shifts. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The C-4 and C-5 carbons may also show smaller couplings to the fluorine atoms.
This guide provides a robust framework for the acquisition, analysis, and reporting of ¹H and ¹³C NMR data for this compound, facilitating consistent and high-quality research in the fields of chemistry and drug development.
Technical Guide: Physicochemical Properties and Synthetic Applications of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known applications of 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine (CAS No. 175277-67-5). This compound is a key intermediate in the agrochemical industry, particularly in the synthesis of the broad-spectrum fungicide fluazinam. Furthermore, its structural motifs are of interest in medicinal chemistry, with derivatives showing potential antimicrobial and anticancer activities. This document consolidates available data on its melting point, provides generalized experimental protocols, and illustrates its role in synthetic pathways and biological mechanisms of action through detailed diagrams.
Physicochemical Properties
This compound is a halogenated and trifluoromethyl-substituted pyridinamine. Its key physical properties are summarized below.
Melting Point
There is conflicting data in the public domain regarding the melting point of this compound. Several chemical suppliers report a melting point in the range of 45-48 °C . However, a supplier of analytical standards for the fungicide fluazinam reports a melting point of 116-118 °C for a compound identified as "Fluazinam Impurity 3," which corresponds to this compound.
This discrepancy could be attributed to several factors, including:
-
Polymorphism: The compound may exist in different crystalline forms, each with a distinct melting point.
-
Purity: The presence of impurities can depress and broaden the melting point range. The material designated as "Fluazinam Impurity 3" may represent a more highly purified or different crystalline form.
Further analytical investigation, such as Differential Scanning Calorimetry (DSC) and X-ray diffraction (XRD), would be required to resolve this ambiguity.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 175277-67-5 | Multiple commercial suppliers |
| Molecular Formula | C₆H₃Cl₂F₃N₂ | Multiple commercial suppliers |
| Molecular Weight | 231.00 g/mol | Multiple commercial suppliers |
| Melting Point | 45-48 °C | Multiple commercial suppliers |
| 116-118 °C | Supplier of "Fluazinam Impurity 3" |
Experimental Protocols
General Protocol for Melting Point Determination (Capillary Method)
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Observation: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
Synthetic Applications
This compound is a crucial intermediate in the synthesis of the fungicide fluazinam.
Synthesis of Fluazinam
The synthesis of fluazinam involves the nucleophilic aromatic substitution reaction between this compound and 2,4-dichloro-3,5-dinitrobenzotrifluoride.
General Synthetic Protocol for Fluazinam
A detailed, step-by-step experimental protocol for the synthesis of fluazinam from this compound is proprietary and not extensively published. However, based on general principles of nucleophilic aromatic substitution, a generalized procedure is outlined below. This should be considered a starting point, and optimization of reaction conditions (solvent, base, temperature, and reaction time) is likely necessary.
Materials:
-
This compound
-
2,4-Dichloro-3,5-dinitrobenzotrifluoride
-
A suitable aprotic polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile)
-
A non-nucleophilic base (e.g., potassium carbonate, sodium hydride, or a hindered amine base)
-
Reaction vessel with a stirrer, condenser, and nitrogen inlet
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve this compound in the chosen aprotic polar solvent.
-
Addition of Base: Add the base to the solution and stir for a short period to deprotonate the amine.
-
Addition of Second Reactant: Slowly add a solution of 2,4-dichloro-3,5-dinitrobenzotrifluoride in the same solvent to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (this may range from room temperature to elevated temperatures, depending on the reactivity of the chosen solvent and base) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and quench it with water or an acidic solution. The product may precipitate and can be collected by filtration. Alternatively, extract the product into an organic solvent. The crude product can then be purified by recrystallization or column chromatography.
Biological Significance and Signaling Pathways
Role in Agrochemicals: Mechanism of Action of Fluazinam
Fluazinam is a broad-spectrum fungicide that acts by uncoupling oxidative phosphorylation in the mitochondria of fungal cells.[1] This disruption of the electron transport chain prevents the synthesis of ATP, the primary energy currency of the cell, leading to cell death.
Potential in Drug Development
Derivatives of halogenated pyridines and trifluoromethylpyridines have garnered interest in drug discovery for their potential therapeutic activities.
-
Antimicrobial Activity: Halogenated pyridinamine derivatives have been shown to possess antimicrobial properties. Their mechanism of action can involve the inhibition of essential enzymes or the disruption of microbial cell membranes.
-
Anticancer Activity: Certain trifluoromethylpyridine derivatives have been investigated as potential anticancer agents. For instance, some derivatives have been shown to act as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways that is often dysregulated in cancer.
Conclusion
This compound is a valuable chemical intermediate with established importance in the agrochemical sector and potential for applications in pharmaceutical research. The conflicting data regarding its melting point highlights the need for further characterization of this compound. The provided general experimental protocols and diagrams of its synthetic and biological roles offer a foundation for researchers working with this molecule. Further studies to elucidate its precise physical properties and to explore the full therapeutic potential of its derivatives are warranted.
References
Technical Guide to the Solubility Profile of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties. A thorough understanding of a compound's solubility is a critical first step in any research and development endeavor, impacting everything from reaction conditions and purification strategies to formulation and bioavailability in drug development.
Given the absence of published quantitative solubility data for this compound, this guide provides a framework for its determination. The following sections detail the theoretical underpinnings and practical execution of three widely accepted methods for solubility measurement.
Data Presentation
While no specific solubility data for this compound can be presented, the following tables are provided as templates for researchers to populate with their experimentally determined values.
Table 1: Thermodynamic (Equilibrium) Solubility of this compound in Various Solvents at a Specified Temperature
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| e.g., Water | ||||
| e.g., Ethanol | ||||
| e.g., Methanol | ||||
| e.g., Acetone | ||||
| e.g., Dichloromethane | ||||
| e.g., Dimethyl Sulfoxide (DMSO) | ||||
| e.g., Phosphate Buffer (pH 7.4) |
Table 2: pH-Dependent Aqueous Solubility Profile of this compound at a Specified Temperature
| pH of Aqueous Buffer | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| e.g., 1.2 | ||||
| e.g., 4.5 | ||||
| e.g., 6.8 | ||||
| e.g., 7.4 | ||||
| e.g., 9.0 |
Experimental Protocols
The following are detailed protocols for determining the solubility of this compound. The choice of method will depend on the properties of the compound, the solvent, and the available equipment.
Gravimetric Method
This classical method directly measures the mass of solute dissolved in a known volume of solvent and is considered a definitive technique.[1][2]
Objective: To determine the equilibrium solubility by evaporating the solvent from a saturated solution and weighing the remaining solute.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Sealable glass vials or flasks
-
Thermostatically controlled shaker or agitator
-
Analytical balance (accurate to at least 0.1 mg)
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vial
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is achieved.[2]
-
Phase Separation: Allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial.[2] The filter should be appropriate for the solvent and should not adsorb the solute.
-
Solvent Evaporation: Place the dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. Alternatively, use a rotary evaporator or a vacuum desiccator to gently evaporate the solvent to dryness.
-
Mass Determination: Once the solvent is completely removed, cool the dish in a desiccator to room temperature and weigh it on an analytical balance. Repeat the drying and weighing steps until a constant mass is obtained.[3]
-
Calculation:
-
Mass of solute = (Mass of dish + dried solute) - (Mass of empty dish)
-
Solubility (mg/mL) = Mass of solute (mg) / Volume of filtrate (mL)
-
UV-Visible Spectrophotometry Method
This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[4][5][6]
Objective: To determine the concentration of the compound in a saturated solution by measuring its absorbance and using a calibration curve.
Materials:
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
-
Materials for preparing the saturated solution (as in the gravimetric method)
Procedure:
-
Determine Maximum Wavelength (λmax): Prepare a dilute solution of the compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).[4]
-
Preparation of Calibration Curve:
-
Prepare a stock solution of the compound of a known concentration in the chosen solvent.
-
Perform a series of serial dilutions to create several standard solutions of decreasing, known concentrations.
-
Measure the absorbance of each standard solution at λmax.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.[4]
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (steps 1 and 2).
-
Filter the saturated solution as described in the gravimetric method (step 4).
-
Carefully dilute a known volume of the clear filtrate with the solvent to bring the absorbance into the linear range of the calibration curve.
-
-
Measurement and Calculation:
-
Measure the absorbance of the diluted solution at λmax.
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.
-
Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining solubility, particularly for complex mixtures or when the compound has poor UV absorbance.[7][8]
Objective: To determine the concentration of the compound in a saturated solution by separating it on an HPLC column and quantifying it against a standard curve.
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phase solvents (HPLC grade)
-
Volumetric flasks and pipettes
-
Materials for preparing the saturated solution (as in the gravimetric method)
Procedure:
-
Method Development: Develop an HPLC method capable of separating and quantifying this compound. This involves selecting an appropriate column, mobile phase, flow rate, and detector wavelength.[7]
-
Preparation of Calibration Curve:
-
Prepare a stock solution of the compound of a known concentration in a suitable solvent (often the mobile phase or a component of it).
-
Prepare a series of standard solutions by serial dilution.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to generate a calibration curve.[8]
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare and equilibrate a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Filter the saturated solution (step 4).
-
Dilute a known volume of the clear filtrate with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
-
Measurement and Calculation:
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Multiply by the dilution factor to calculate the concentration of the saturated solution, which is the solubility.
-
Mandatory Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmajournal.net [pharmajournal.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
In-Depth Technical Safety Guide: 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling procedures, and potential mechanism of action for 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine (CAS No. 175277-67-5). The information is intended for use by professionals in research and development environments.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 175277-67-5 | [1][2] |
| Molecular Formula | C₆H₃Cl₂F₃N₂ | [][4] |
| Molecular Weight | 231.00 g/mol | [][4] |
| Melting Point | 45-48°C | [] |
| Boiling Point | 279.8°C at 760 mmHg | [] |
| Density | 1.622 g/cm³ | [] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are related to its acute toxicity, and skin and eye irritation.[1]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |
Source:[1]
Quantitative Toxicity Data
Specific quantitative toxicity data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for this compound are not publicly available in the reviewed literature and safety data sheets. The "Category 4" classification indicates a moderate acute toxicity hazard.
Handling and Safety Precautions
Proper handling and storage are crucial to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following are general recommendations:
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133).[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be required if dust is generated and ventilation is inadequate.[1] |
Engineering Controls
| Control Measure | Description |
| Ventilation | Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1] |
| Eyewash and Safety Shower | Eyewash stations and safety showers should be readily accessible in the work area.[1] |
Storage
| Condition | Requirement |
| Container | Keep in a tightly closed, suitable container.[1] |
| Environment | Store in a cool, dry, and well-ventilated place.[1] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[1] |
Emergency Procedures
The following diagram outlines the general workflow for responding to an accidental exposure to this compound.
Caption: Emergency response workflow for accidental exposure.
Potential Mechanism of Action and Toxicological Profile
Hypothesized Signaling Pathway: Uncoupling of Oxidative Phosphorylation
Uncoupling agents disrupt the link between the electron transport chain and ATP synthesis in mitochondria. They do this by dissipating the proton gradient across the inner mitochondrial membrane that is required for ATP synthase to produce ATP. This leads to an increase in oxygen consumption without the production of ATP, and the energy is instead released as heat.
The following diagram illustrates the hypothesized mechanism of action.
Caption: Hypothesized uncoupling of oxidative phosphorylation.
Experimental Protocols: Example of Fungicidal Activity Screening
No specific experimental protocols for the safety assessment of this compound were found. However, as it has been studied in the context of fungicidal activity, the following is a generalized workflow for such an assay, adapted from studies on structurally related compounds. This serves as an illustrative example of a relevant biological experiment.
Caption: General workflow for a fungicidal activity assay.
Disclaimer
This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the most current SDS for this compound from their supplier before handling the material. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.
References
A Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine for Researchers and Drug Development Professionals
An In-depth Review of Commercial Availability, Physicochemical Properties, Synthesis, and Biological Relevance
This technical guide provides a comprehensive overview of 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine, a key building block in the development of novel therapeutic agents and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, physicochemical data, potential synthetic routes, and its role as a precursor to biologically active molecules, including kinase inhibitors.
Commercial Availability and Physicochemical Properties
This compound is available from a range of commercial suppliers, catering to research and development needs. The compound's purity and specifications may vary between suppliers, and it is crucial to consult the certificate of analysis for lot-specific data.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| INDOFINE Chemical Company | 98% | 175277-67-5 | C₆H₃Cl₂F₃N₂ | 231.00 |
| Thermo Scientific (Fisher Scientific) | 97% | 175277-67-5 | C₆H₃Cl₂F₃N₂ | 231.00 |
| Frontier Specialty Chemicals | Not Specified | 175277-67-5 | C₆H₃Cl₂F₃N₂ | 231.00 |
| Santa Cruz Biotechnology | Not Specified | 175277-67-5 | C₆H₃Cl₂F₃N₂ | 231.00 |
| Maybridge (Labchem) | 97% | 175277-67-5 | C₆H₃Cl₂F₃N₂ | 231.00 |
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 175277-67-5 | INDOFINE Chemical Company, Thermo Scientific |
| Molecular Formula | C₆H₃Cl₂F₃N₂ | INDOFINE Chemical Company |
| Molecular Weight | 231.00 g/mol | INDOFINE Chemical Company |
| Purity | 97-98% | Thermo Scientific, INDOFINE Chemical Company |
| Melting Point | 45-48°C | INDOFINE Chemical Company |
| Appearance | Solid | Not Specified |
Safety, Handling, and Storage
A Safety Data Sheet (SDS) from Fisher Scientific provides essential information for the safe handling of this compound. It is classified as hazardous, with acute oral, dermal, and inhalation toxicity (Category 4). It is also a skin and eye irritant (Category 2).
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Experimental Protocols: Synthesis and Potential Applications
Hypothetical Synthesis of this compound
This proposed synthesis involves the chlorination of a suitable aminopyridine precursor.
-
Starting Material: 3-Amino-4-(trifluoromethyl)pyridine.
-
Chlorination: The starting material is dissolved in a suitable solvent (e.g., dichloromethane, carbon tetrachloride). A chlorinating agent, such as chlorine gas, is bubbled through the solution at a controlled temperature. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is neutralized with an aqueous base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the final product.
It is imperative that this hypothetical protocol be optimized and validated in a laboratory setting.
Biological Relevance and Signaling Pathways
Derivatives of this compound have been investigated as potential inhibitors of Kinase Insert Domain-containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). KDR is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.
KDR/VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers the dimerization and autophosphorylation of the receptor. This activation initiates a cascade of downstream signaling events that ultimately lead to cell proliferation, migration, and survival.
Caption: KDR/VEGFR-2 Signaling Cascade.
Experimental Workflow for Kinase Inhibitor Screening
A typical workflow to evaluate a compound's potential as a KDR kinase inhibitor would involve several stages, from initial screening to cellular assays.
Caption: Kinase Inhibitor Screening Workflow.
A Comprehensive Technical Guide to the Synthesis of Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into a pyridine ring is a cornerstone of modern medicinal and agricultural chemistry. This modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As a result, trifluoromethylpyridines are key structural motifs in a wide array of pharmaceuticals and agrochemicals. This technical guide provides an in-depth review of the core synthetic strategies for accessing these valuable compounds, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction pathways and biological mechanisms.
Core Synthetic Strategies
The synthesis of trifluoromethylpyridines can be broadly categorized into three main approaches:
-
Halogen Exchange Fluorination: This classical and industrially significant method involves the substitution of chlorine atoms in a trichloromethyl group with fluorine. It is particularly effective for the large-scale production of key intermediates.
-
Cyclocondensation Reactions: This strategy involves constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This "building block" approach offers great flexibility in accessing a wide range of substitution patterns.
-
Direct C-H Trifluoromethylation: Representing the cutting edge of synthetic methodology, this approach allows for the direct introduction of a CF3 group onto a pre-existing pyridine ring, often offering greater step-economy and the ability to functionalize complex molecules at a late stage.
Halogen Exchange Fluorination
This method is a robust and widely used industrial process for the synthesis of trifluoromethylpyridines. It typically involves two key stages: the chlorination of a methylpyridine (picoline) to form a trichloromethylpyridine, followed by a halogen exchange reaction where chlorine is replaced by fluorine.
Vapor-Phase Halogen Exchange
Vapor-phase fluorination is a high-temperature process suitable for continuous manufacturing. It often involves simultaneous chlorination and fluorination.
This process utilizes a two-zone reactor: a catalyst fluidized-bed for the initial chlorination/fluorination of the methyl group, followed by an empty phase for nuclear chlorination of the pyridine ring.[1][2]
-
Reactor Setup: A vertical reactor is used, with the lower section containing a fluidized bed of a transition metal-based catalyst (e.g., iron fluoride) and the upper section being an empty reaction zone.
-
Reactants: 3-Picoline, chlorine gas (Cl2), and hydrogen fluoride (HF) are used as the primary reactants.
-
Procedure:
-
The fluidized-bed catalyst is heated to the reaction temperature (e.g., 335-380°C).
-
A gaseous stream of 3-picoline and hydrogen fluoride is introduced into the bottom of the reactor, fluidizing the catalyst bed.
-
Chlorine gas is simultaneously introduced. In the fluidized-bed phase, rapid chlorination of the methyl group followed by immediate fluorination occurs, yielding 3-(trifluoromethyl)pyridine (3-TF).
-
The gaseous mixture, now containing 3-TF, flows into the upper empty phase, which is maintained at a similar or slightly higher temperature (e.g., 320-380°C).
-
Further introduction of chlorine gas in this zone leads to nuclear chlorination of the pyridine ring.
-
The product stream exiting the reactor is cooled to condense the products, which are then separated and purified by distillation.
-
-
Control: The degree of nuclear chlorination can be controlled by adjusting the molar ratio of chlorine gas and the temperature in the empty phase.[1] Higher temperatures and chlorine ratios favor the formation of the dichlorinated product, 2,3,5-DCTF.
The following tables summarize the product distribution from the vapor-phase synthesis using different starting materials.
Table 1: Substrate Scope of Various Picolines [1][2]
| Substrate | Reaction Temp. (°C) (CFB Phase / Empty Phase) | 3-TF Type Yield (GC PA%) | CTF Type Yield (GC PA%) | DCTF Type Yield (GC PA%) |
| 3-Picoline | 335 / 320 | 86.4 | 6.6 | 0.0 |
| 3-Picoline | 380 / 380 | 7.4 | 64.1 | 18.2 |
| 2-Picoline | 360 / 360 | 4.8 | 65.5 | 16.5 |
| 4-Picoline | 360 / 360 | 12.0 | 70.2 | 10.3 |
Abbreviations: CFB, catalyst fluidized bed; PA%, peak area percent; TF, trifluoromethylpyridine; CTF, chloro(trifluoromethyl)pyridine; DCTF, dichloro(trifluoromethyl)pyridine.
Table 2: Substrate Scope of Various Lutidines [1]
| Substrate | Reaction Temp. (°C) (CFB Phase / Empty Phase) | BTF Type Yield (GC PA%) | CBTF Type Yield (GC PA%) | DCBTF Type Yield (GC PA%) |
| 2,5-Lutidine | 400 / 400 | 2.5 | 78.5 | 10.2 |
| 2,6-Lutidine | 420 / 420 | 1.1 | 60.1 | 25.3 |
| 3,5-Lutidine | 380 / 380 | 15.2 | 65.3 | 10.5 |
Abbreviations: BTF, bis(trifluoromethyl)pyridine; CBTF, chloro-bis(trifluoromethyl)pyridine; DCBTF, dichloro-bis(trifluoromethyl)pyridine.
Liquid-Phase Halogen Exchange
Liquid-phase fluorination offers an alternative that can sometimes be performed under milder conditions than vapor-phase reactions.
-
Reactants: 2,3-dichloro-5-(trichloromethyl)pyridine, iron(III) chloride (catalyst), and anhydrous hydrogen fluoride.
-
Procedure:
-
To a high-pressure autoclave, add 2,3-dichloro-5-(trichloromethyl)pyridine (5 g, 18.84 mmol) and iron(III) chloride (0.153 g, 0.942 mmol).
-
Add a 70% solution of hydrogen fluoride in pyridine (2.423 g HF, 85 mmol).
-
Seal the autoclave and heat to 175°C overnight.
-
Cool the autoclave to 130°C and continue stirring for an additional 5 hours.
-
Cool to 25°C and carefully vent the excess gas through a caustic scrubber.
-
Dissolve the crude reaction mixture in dichloromethane and wash sequentially with 1 M NaOH (aq) and water.
-
The organic phase is dried and concentrated, and the product is purified by distillation.
-
Cyclocondensation Reactions
This approach builds the pyridine ring from smaller, trifluoromethyl-containing building blocks. It is highly versatile for creating diverse substitution patterns that may be inaccessible through halogen exchange.
This protocol, while leading to a fused heterocyclic system, exemplifies the cyclocondensation strategy.
-
Reactants: 3-Aminoindazole derivative, ethyl 4,4,4-trifluoroacetoacetate, and polyphosphoric acid (PPA).
-
Procedure:
-
Prepare a mixture of the 3-aminoindazole derivative (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (2 equivalents) in dry methanol.
-
Add polyphosphoric acid dropwise to the mixture.
-
Reflux the solution for 24 hours under an inert atmosphere (e.g., Argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Suspend the crude solid in a small amount of water and collect the product by filtration.
-
Caption: General workflow for trifluoromethylpyridine synthesis via cyclocondensation.
Direct C-H Trifluoromethylation
Direct C-H trifluoromethylation is a modern and powerful strategy that avoids the need for pre-functionalized starting materials. These reactions often proceed via radical mechanisms and can be initiated by various reagents and conditions, including photoredox catalysis.
This method achieves high regioselectivity by activating the pyridine ring as an N-methylpyridinium salt.
-
Reactants: Pyridinium iodide salt, trifluoroacetic acid (TFA), silver carbonate (Ag2CO3), and N,N-dimethylformamide (DMF).
-
Procedure:
-
To a reaction vial, add the N-methylpyridinium iodide salt (1 equivalent), silver carbonate (e.g., 2 equivalents), and trifluoroacetic acid (e.g., 4 equivalents).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Stir the mixture at a specified temperature (e.g., 100°C) for a set time (e.g., 12 hours).
-
After completion, cool the reaction mixture and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the trifluoromethylpyridine product.
-
The following table presents yields for the light-promoted trifluoromethylation of various pyridone substrates.
Table 3: Light-Promoted Trifluoromethylation of Pyridones [3]
| Substrate (Pyridone) | Sulfinate Reagent | Yield (%) |
| 1-Phenylpyridin-2(1H)-one | NaSO2CF3 | 75 |
| 1-(4-Methoxyphenyl)pyridin-2(1H)-one | NaSO2CF3 | 82 |
| 1-(4-Chlorophenyl)pyridin-2(1H)-one | NaSO2CF3 | 68 |
| 1-Phenylpyridin-2(1H)-one | NaSO2CF2CH3 | 90 |
| 1-Phenylpyridin-2(1H)-one | NaSO2CF2H | 9 |
| 1-Phenylpyridin-2(1H)-one | NaSO2CF2C8H6Br | 79 |
Conditions: Substrate (0.125 mmol), sulfinate (0.25 mmol), DMSO (2 mL), room temperature, 24 h.
Biological Mechanisms of Action
Trifluoromethylpyridines are integral to many bioactive compounds. Understanding their mechanism of action is crucial for drug development.
Tipranavir: An HIV Protease Inhibitor
Tipranavir is a non-peptidic protease inhibitor used in antiretroviral therapy. Its mechanism involves the direct inhibition of the HIV-1 protease enzyme.[4][5][6][7][8]
Caption: Tipranavir inhibits HIV protease, preventing the cleavage of viral polyproteins.
Fluazinam: A Fungal Respiratory Inhibitor
Fluazinam is a broad-spectrum fungicide that acts as a potent uncoupler of oxidative phosphorylation in fungal mitochondria.[9][10]
Caption: Fluazinam uncouples oxidative phosphorylation, disrupting ATP synthesis.
Flonicamid: An Insect Feeding Inhibitor
Flonicamid is a selective insecticide that disrupts the feeding behavior of sucking insects by modulating chordotonal organs.[11][12][13][14][15]
Caption: Flonicamid disrupts chordotonal organs, leading to cessation of feeding.
Fluazifop-butyl: A Herbicide Inhibiting Lipid Synthesis
Fluazifop-butyl is a post-emergence herbicide that controls grass weeds by inhibiting a key enzyme in fatty acid synthesis.[16][17][18][19][20]
Caption: Fluazifop-butyl's active form inhibits ACCase, halting fatty acid synthesis.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What is the mechanism of Tipranavir? [synapse.patsnap.com]
- 5. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]
- 6. Tipranavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. What is Tipranavir used for? [synapse.patsnap.com]
- 9. Fluazinam - Wikipedia [en.wikipedia.org]
- 10. Fluazinam | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. cotton.org [cotton.org]
- 13. Flonicamid [lsuagcenter.com]
- 14. researchgate.net [researchgate.net]
- 15. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]
- 16. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 17. invasive.org [invasive.org]
- 18. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]
- 19. Fluazifop-p-butyl | C19H20F3NO4 | CID 3033674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
The Trifluoromethyl Group: A Key Activator of the Pyridine Ring for Drug Discovery and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine ring has emerged as a powerful tool in modern medicinal chemistry and materials science. This guide provides a comprehensive overview of the multifaceted role of the CF3 group in activating the pyridine scaffold, detailing its electronic effects, impact on reactivity, and applications in drug development. This document is intended to be a practical resource, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing the unique properties of trifluoromethylated pyridines.
Electronic Effects of the Trifluoromethyl Group on the Pyridine Ring
The trifluoromethyl group is a strong electron-withdrawing group, a property that profoundly alters the electron density distribution within the pyridine ring. This electronic perturbation is the primary basis for the "activation" of the ring, influencing its reactivity towards nucleophiles and its interaction with biological targets.[1][2]
Impact on Basicity (pKa)
The electron-withdrawing nature of the CF3 group significantly reduces the basicity of the pyridine nitrogen. This is quantitatively demonstrated by the lower pKa values of trifluoromethyl-substituted pyridines compared to the parent pyridine molecule.
| Compound | Substituent Position | pKa |
| Pyridine | - | 5.17[3] |
| 2-(Trifluoromethyl)pyridine | 2- | -0.44[3] |
| 3-(Trifluoromethyl)pyridine | 3- | 2.84[3] |
| 4-(Trifluoromethyl)pyridine | 4- | 1.82[3] |
Table 1: Comparison of pKa values of pyridine and its trifluoromethyl-substituted derivatives.
Hammett Constants
The electronic influence of the trifluoromethyl group can also be quantified using Hammett substituent constants (σ). The positive σ value for the CF3 group indicates its strong electron-withdrawing character through both inductive and resonance effects.
| Substituent | σp |
| -CF3 | 0.54 |
Table 2: Hammett para-substituent constant (σp) for the trifluoromethyl group.
This strong electron-withdrawing effect creates a more electron-deficient (electrophilic) pyridine ring, making it more susceptible to nucleophilic attack.
Activation of the Pyridine Ring: Enhanced Reactivity
The introduction of a trifluoromethyl group activates the pyridine ring towards various chemical transformations, most notably nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the ring facilitates the attack of nucleophiles, often leading to reactions that are difficult or impossible with unsubstituted pyridine.
A key industrial application of this activation is in the synthesis of agrochemicals and pharmaceuticals.[4][5] For example, the synthesis of the fungicide Fluazinam involves a nucleophilic aromatic substitution on a trifluoromethylated pyridine derivative.[6]
Applications in Drug Discovery: Targeting Signaling Pathways
The unique properties conferred by the trifluoromethyl group make trifluoromethylpyridines valuable scaffolds in drug discovery.[1] They are particularly prominent as kinase inhibitors, where the CF3 group can enhance binding affinity and improve pharmacokinetic properties.[7]
Inhibition of Kinase Signaling Pathways
Trifluoromethylpyrimidine-based compounds have shown significant inhibitory activity against key kinases in oncogenic signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[7][8]
Below is a conceptual representation of how a trifluoromethylpyridine-based inhibitor might interrupt a generic receptor tyrosine kinase (RTK) signaling pathway.
Caption: Inhibition of a generic RTK signaling pathway by a trifluoromethylpyridine-based inhibitor.
Quantitative Data on Kinase Inhibition
The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50).
| Compound Type | Target Kinase | IC50 (nM) |
| 5-Trifluoromethylpyrimidine derivative | EGFR | Varies (compound-specific) |
| 5-Trifluoromethylpyrimidine derivative | PYK2 | Varies (compound-specific) |
Table 3: Representative target kinases for trifluoromethylpyrimidine-based inhibitors. Specific IC50 values are highly dependent on the full molecular structure of the inhibitor.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of trifluoromethylpyridines.
Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This protocol describes a common method for the synthesis of a key intermediate in the production of many agrochemicals and pharmaceuticals.[9]
Reaction Scheme:
2-Chloro-5-(trichloromethyl)pyridine → 2,3-Dichloro-5-(trichloromethyl)pyridine → 2,3-Dichloro-5-(trifluoromethyl)pyridine
Materials:
-
2-Chloro-5-(trichloromethyl)pyridine
-
Chlorine gas (Cl2)
-
Antimony trichloride (SbCl3) (catalyst)
-
Anhydrous hydrogen fluoride (HF)
-
Reaction vessel suitable for chlorination and fluorination reactions
-
Distillation apparatus
Procedure:
-
On-ring Chlorination:
-
Charge the reaction vessel with 2-chloro-5-(trichloromethyl)pyridine.
-
Add a catalytic amount of antimony trichloride.
-
Heat the mixture to the desired reaction temperature (typically 100-150°C).
-
Introduce chlorine gas into the reaction mixture. Monitor the reaction progress by gas chromatography (GC) until the desired conversion to 2,3-dichloro-5-(trichloromethyl)pyridine is achieved.
-
-
Fluorination:
-
Transfer the crude 2,3-dichloro-5-(trichloromethyl)pyridine to a fluorination reactor.
-
Carefully add anhydrous hydrogen fluoride.
-
Heat the reactor to the appropriate temperature (e.g., 120-135°C) and pressure.
-
Maintain the reaction conditions until the conversion to 2,3-dichloro-5-(trifluoromethyl)pyridine is complete, as monitored by GC.
-
-
Purification:
-
After the reaction, carefully neutralize any remaining HF.
-
Wash the crude product with water.
-
Purify the 2,3-dichloro-5-(trifluoromethyl)pyridine by distillation.
-
Kinase Inhibition Assay (General Protocol)
This protocol outlines a general workflow for assessing the inhibitory activity of a trifluoromethylpyridine compound against a target kinase.
Materials:
-
Trifluoromethylpyridine test compound
-
Target kinase
-
Kinase substrate
-
ATP (adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)
-
Microplate reader
Experimental Workflow Diagram:
Caption: General workflow for a kinase inhibition assay.
High-Throughput Screening (HTS) for Trifluoromethylpyridine-Based Inhibitors
HTS is a crucial tool in drug discovery for identifying promising lead compounds from large chemical libraries. The following diagram illustrates a typical HTS workflow for screening a library of trifluoromethylpyridine derivatives.
Caption: High-throughput screening workflow for a trifluoromethylpyridine library.
Conclusion
The trifluoromethyl group plays a pivotal role in activating the pyridine ring, a feature that has been extensively leveraged in the development of novel pharmaceuticals and agrochemicals. Its strong electron-withdrawing properties enhance the reactivity of the pyridine ring and modulate its physicochemical properties in a manner that is highly advantageous for drug design. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of trifluoromethylated pyridines will undoubtedly lead to the discovery of new and improved therapeutic agents and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. studylib.net [studylib.net]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 9. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine (CAS 175277-67-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine, a chemical compound identified by the CAS number 175277-67-5. This molecule is a key intermediate in the synthesis of various agrochemicals, particularly fungicides. The unique physicochemical properties conferred by the trifluoromethyl group make this and related compounds potent agents in the development of new crop protection solutions. This guide will cover its chemical identity, synthesis, potential biological activity based on related structures, and relevant experimental protocols.
Chemical Identity and Properties
IUPAC Name: this compound
| Property | Value | Source |
| CAS Number | 175277-67-5 | Internal |
| Molecular Formula | C₆H₃Cl₂F₃N₂ | Internal |
| Molecular Weight | 231.00 g/mol | Internal |
| Appearance | Solid | Internal |
| Melting Point | 45-48 °C | [1] |
Synthesis
Below is a generalized workflow representing a potential synthetic approach.
References
Spectroscopic Analysis of Substituted Pyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis and characterization of substituted pyridines. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, making their unambiguous structural elucidation a critical step in research and development. This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) as applied to this important class of heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including substituted pyridines. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The electronic environment of the pyridine ring is significantly influenced by the electronegative nitrogen atom and the nature and position of substituents. This results in characteristic chemical shift ranges for the ring protons and carbons.
Table 1: Typical ¹H NMR Chemical Shift (δ, ppm) Ranges for Substituted Pyridines.
| Position | Chemical Shift Range (ppm) | Multiplicity (Typical) | Coupling Constants (J, Hz) |
| H-2 (α) | 8.5 - 9.0 | Doublet or Doublet of Doublets | JH2-H3 = 4-6 Hz, JH2-H4 = 1-2 Hz, JH2-H6 = 0-1 Hz |
| H-3 (β) | 7.0 - 8.0 | Triplet or Doublet of Doublets | JH3-H2 = 4-6 Hz, JH3-H4 = 7-9 Hz |
| H-4 (γ) | 7.5 - 8.5 | Triplet or Doublet of Doublets | JH4-H3 = 7-9 Hz, JH4-H2 = 1-2 Hz |
| H-5 (β) | 7.0 - 8.0 | Triplet or Doublet of Doublets | JH5-H6 = 4-6 Hz, JH5-H4 = 7-9 Hz |
| H-6 (α) | 8.5 - 9.0 | Doublet or Doublet of Doublets | JH6-H5 = 4-6 Hz, JH6-H2 = 0-1 Hz |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Values can vary based on solvent and substituent effects.
Table 2: Typical ¹³C NMR Chemical Shift (δ, ppm) Ranges for Substituted Pyridines.[1]
| Position | Chemical Shift Range (ppm) |
| C-2 (α) | 148 - 155 |
| C-3 (β) | 120 - 140 |
| C-4 (γ) | 135 - 150 |
| C-5 (β) | 120 - 140 |
| C-6 (α) | 148 - 155 |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Solvent and substituent effects can cause significant variations.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy.[2][3][4][5]
A standard protocol for acquiring high-quality NMR spectra of substituted pyridines is outlined below.
I. Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the substituted pyridine for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is a common choice for many organic compounds.[3]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3]
-
Vortexing/Sonication: Gently vortex or sonicate the mixture to ensure complete dissolution of the sample.
-
Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent distortion of the magnetic field homogeneity.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a 5 mm NMR tube.[3]
-
Internal Standard (Optional): Add a small amount of a reference standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
II. Instrument Setup and Data Acquisition
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Locking: Tune the probe for the appropriate nucleus (¹H or ¹³C) and lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, which is indicated by sharp and symmetrical solvent peaks.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~220 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-8192, due to the lower natural abundance of ¹³C.
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Phase the spectrum and perform baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integration and Analysis: Integrate the signals in the ¹H spectrum to determine proton ratios and analyze coupling patterns to deduce connectivity.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying functional groups within a molecule. For substituted pyridines, it provides information on the vibrations of the aromatic ring and the characteristic vibrations of the substituents.
Data Presentation: Characteristic IR Absorption Frequencies
Table 3: Characteristic IR Absorption Bands for Substituted Pyridines.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| C-H stretching (aromatic) | 3000 - 3100 | Medium to Weak | |
| C=C and C=N stretching (ring) | 1450 - 1640 | Medium to Strong | Multiple bands are often observed. |
| C-H in-plane bending | 1000 - 1300 | Medium | |
| C-H out-of-plane bending | 700 - 900 | Strong | The pattern is indicative of the substitution pattern on the ring. |
| Substituent-specific vibrations | Variable | Variable | Depends on the nature of the substituent (e.g., C=O, -NO₂, -NH₂). |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy.[7][8][9][10]
ATR-FTIR is a convenient method for analyzing solid and liquid samples with minimal preparation.
I. Instrument Setup
-
Spectrometer: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
II. Sample Analysis
-
Solid Samples:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[4]
-
-
Liquid Samples:
-
Place a drop of the liquid sample directly onto the ATR crystal.[4]
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000 - 400 cm⁻¹.
-
III. Data Processing and Cleaning
-
Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For substituted pyridines, the absorption maxima (λmax) are influenced by the nature and position of substituents on the aromatic ring.
Data Presentation: UV-Vis Absorption Maxima
Table 4: Typical UV-Vis Absorption Maxima (λmax) for Pyridine and its Derivatives.
| Compound | λmax (nm) | Solvent | Electronic Transition |
| Pyridine | 251, 257, 263 | Hexane | π → π |
| Pyridine | ~254 | Water | π → π[5] |
| Substituted Pyridines | 200 - 400 | Various | π → π* and n → π* |
Note: The position and intensity of absorption bands are highly dependent on the solvent and the electronic properties of the substituents.
Experimental Protocol: UV-Vis Spectroscopy
I. Sample Preparation
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, water, hexane) in which the sample is soluble.
-
Stock Solution: Prepare a stock solution of the substituted pyridine of a known concentration (e.g., 1 mg/mL).
-
Dilution: Dilute the stock solution to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (ideally between 0.1 and 1.0).
II. Instrument Setup and Data Acquisition
-
Spectrophotometer: Use a dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Use a matched pair of quartz cuvettes.
-
Blank Spectrum: Fill one cuvette with the pure solvent to be used as a blank. Record a baseline spectrum.
-
Sample Spectrum: Fill the other cuvette with the sample solution.
-
Scan: Scan the sample over the desired wavelength range (e.g., 200 - 400 nm).
III. Data Analysis
-
Identify λmax: Determine the wavelength(s) of maximum absorbance from the spectrum.
-
Beer-Lambert Law (Optional): If the molar absorptivity (ε) is known, the concentration of the sample can be determined using the Beer-Lambert Law (A = εbc).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This is crucial for confirming the molecular formula and gaining structural insights.
Data Presentation: Fragmentation Patterns
The fragmentation of substituted pyridines in the mass spectrometer is influenced by the position and nature of the substituent.
Table 5: Common Fragmentation Pathways for Substituted Pyridines.
| Substituent Position | Common Fragmentation Patterns |
| 2-Substituted | Often involves the participation of the ring nitrogen in fragmentation.[6] |
| General | - Loss of the substituent. - Cleavage of bonds adjacent to the aromatic ring (e.g., loss of a methyl radical from an ethylpyridine).[6] - Ring cleavage, although the aromatic ring is relatively stable. - McLafferty rearrangement for substituents with a γ-hydrogen.[6] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]
GC-MS is a common technique for the analysis of volatile and semi-volatile compounds like many substituted pyridines.
I. Sample Preparation
-
Dissolution: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, methanol).
-
Derivatization (Optional): For non-volatile or highly polar substituted pyridines (e.g., those with multiple hydroxyl or amino groups), derivatization (e.g., silylation) may be necessary to increase volatility.
II. Instrument Setup and Data Acquisition
-
GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Column: Select an appropriate capillary column (e.g., HP-5ms).[7]
-
GC Conditions:
-
Injector Temperature: Typically 250-280 °C.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[7]
-
Oven Temperature Program: A temperature gradient is used to separate the components of a mixture. A typical program might start at a low temperature, ramp to a high temperature, and then hold for a period.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is most common for creating fragment ions.
-
Ionization Energy: Typically 70 eV.[7]
-
Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., 50 - 500 amu).
-
III. Data Analysis
-
Total Ion Chromatogram (TIC): Examine the TIC to identify the retention time of the compound of interest.
-
Mass Spectrum: Analyze the mass spectrum corresponding to the chromatographic peak.
-
Molecular Ion Peak: Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Fragmentation Pattern: Interpret the fragmentation pattern to gain structural information and confirm the identity of the compound.
Visualizing the Analytical Workflow
The spectroscopic analysis of a substituted pyridine typically follows a logical workflow, from initial characterization to detailed structural confirmation.
Caption: A logical workflow for the synthesis and spectroscopic characterization of substituted pyridines.
The following diagram illustrates the decision-making process in NMR analysis for resolving complex spectra of substituted pyridines.
Caption: Decision-making workflow for NMR analysis of substituted pyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. organomation.com [organomation.com]
- 4. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine: An Essential Intermediate for Pharmaceutical and Agrochemical Research
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine, a key building block in the development of novel pharmaceutical and agrochemical agents. The protocol outlines a robust two-step synthetic route commencing with the commercially available 2,6-Dichloro-4-(trifluoromethyl)pyridine. The synthesis involves an initial nitration step to yield the intermediate 2,6-Dichloro-3-nitro-4-(trifluoromethyl)pyridine, followed by a selective reduction of the nitro group to the desired 3-amino product. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation for easy comparison, and a visual representation of the synthesis workflow.
Introduction
Substituted pyridines are a critical class of heterocyclic compounds widely utilized in the synthesis of biologically active molecules. Specifically, the presence of a trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and cell permeability of drug candidates. The target compound, this compound, with its unique substitution pattern, serves as a versatile intermediate for the synthesis of a diverse range of bioactive compounds. This protocol provides a reliable and reproducible method for its preparation on a laboratory scale.
Synthesis Workflow
The synthesis of this compound is achieved through a two-step process as illustrated in the workflow diagram below. The initial step involves the nitration of 2,6-Dichloro-4-(trifluoromethyl)pyridine at the 3-position, followed by the selective reduction of the nitro group to an amine.
Figure 1: Synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,6-Dichloro-3-nitro-4-(trifluoromethyl)pyridine
This procedure is adapted from established methods for the nitration of dichloropyridines.
Materials:
-
2,6-Dichloro-4-(trifluoromethyl)pyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Deionized Water
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Ice bath
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).
-
Cool the sulfuric acid to 0-5 °C using an ice bath.
-
Slowly add 2,6-Dichloro-4-(trifluoromethyl)pyridine (10.0 g, 46.3 mmol) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete and the starting material is fully dissolved, slowly add fuming nitric acid (15 mL) dropwise via the dropping funnel. Maintain the reaction temperature between 0-10 °C throughout the addition.
-
After the addition of nitric acid, slowly warm the reaction mixture to room temperature and then heat to 60-65 °C for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Dissolve the crude product in dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2,6-Dichloro-3-nitro-4-(trifluoromethyl)pyridine.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of this compound
This procedure employs a selective reduction method to avoid dehalogenation.[1]
Materials:
-
2,6-Dichloro-3-nitro-4-(trifluoromethyl)pyridine
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-Dichloro-3-nitro-4-(trifluoromethyl)pyridine (5.0 g, 19.2 mmol) in ethanol (100 mL).
-
To this solution, add Tin(II) chloride dihydrate (21.6 g, 95.8 mmol, 5 equivalents) in portions.[1]
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Add ethyl acetate (100 mL) to the residue and carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 8. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis protocol.
| Parameter | Step 1: Nitration | Step 2: Reduction | Overall |
| Starting Material | 2,6-Dichloro-4-(trifluoromethyl)pyridine | 2,6-Dichloro-3-nitro-4-(trifluoromethyl)pyridine | 2,6-Dichloro-4-(trifluoromethyl)pyridine |
| Product | 2,6-Dichloro-3-nitro-4-(trifluoromethyl)pyridine | This compound | This compound |
| Molecular Weight ( g/mol ) | 215.99 | 261.00 | 231.00 |
| Theoretical Yield (g) | Based on 10.0 g starting material: 12.08 g | Based on 5.0 g starting material: 4.43 g | - |
| Expected Yield (%) | 80-90% | 75-85% | 60-77% |
| Purity (by HPLC/NMR) | >95% | >98% | >98% |
| Appearance | Pale yellow solid | Off-white to light brown solid | Off-white to light brown solid |
Conclusion
This application note provides a detailed and reliable two-step synthesis protocol for this compound. The described methodologies for nitration and selective reduction are robust and can be readily implemented in a standard laboratory setting. The provided data and workflow diagram offer a clear and concise guide for researchers and professionals engaged in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications.
References
Application Notes and Protocols for 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine is a halogenated pyridine derivative with the molecular formula C₆H₃Cl₂F₃N₂.[1][2] Its unique structural and electronic properties, conferred by the presence of two chlorine atoms and a trifluoromethyl group, make it a valuable building block in medicinal chemistry. This compound serves as a versatile scaffold for the synthesis of novel bioactive molecules with potential applications in various therapeutic areas, including antimicrobial and anticancer research. The trifluoromethyl group often enhances metabolic stability and membrane permeability of drug candidates, while the reactive chlorine atoms provide handles for further chemical modifications.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of more complex molecules with therapeutic potential. Two key areas of investigation for its derivatives are:
-
Antimicrobial Agents: Derivatives of this compound have shown promise as antimicrobial agents, particularly against multidrug-resistant bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1] The proposed mechanism of action for some of these derivatives involves the inhibition of essential bacterial enzymes, such as phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability.[1]
-
Kinase Inhibitors: The pyridine core of this compound is a common feature in many kinase inhibitors. By modifying the structure of this compound, researchers can design novel compounds that target specific kinases involved in cell signaling pathways that are dysregulated in diseases like cancer.
Data Presentation
While specific quantitative biological data for derivatives synthesized directly from this compound is limited in publicly available literature, the following table presents representative data for trifluoromethyl-containing pyridine derivatives against relevant biological targets to illustrate the potential of this class of compounds.
Table 1: Representative Biological Activity of Trifluoromethylpyridine Derivatives
| Compound Class | Target | Assay Type | Activity (IC₅₀/MIC) | Reference |
| Fluoro and trifluoromethyl-substituted salicylanilides | MRSA | Minimum Inhibitory Concentration (MIC) | 0.031–0.062 µg/mL | [3] |
| Trifluoromethylpyridine 1,3,4-oxadiazole derivatives | Ralstonia solanacearum | Half-maximal effective concentration (EC₅₀) | 26.2 µg/mL | [4] |
| Trifluoromethylpyridine 1,3,4-oxadiazole derivatives | Xanthomonas axonopodris pv. citri | Half-maximal effective concentration (EC₅₀) | 10.11 µg/mL | [4] |
| Pyrimidine-based Aurora Kinase Inhibitor | Aurora A Kinase | Inhibitory Concentration (IC₅₀) | < 10 nM | [5][6] |
| Pyruvate Dehydrogenase Kinase Inhibitors | Pyruvate Dehydrogenase Kinase (PDK) | Inhibitory Concentration (IC₅₀) | 41 nM | [7] |
Experimental Protocols
The following are generalized experimental protocols relevant to the synthesis and evaluation of bioactive compounds derived from this compound.
Protocol 1: General Synthesis of an N-Aryl Pyrimidine Derivative (as a Kinase Inhibitor Scaffold)
This protocol outlines a general synthetic route for creating a substituted pyrimidine, a common scaffold in kinase inhibitors, using a dichloropyrimidine as a starting point, which is analogous to the reactivity of this compound.
Materials:
-
This compound
-
Substituted aniline
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Standard laboratory glassware and purification equipment (e-g., silica gel for chromatography)
Procedure:
-
To an oven-dried flask, add this compound (1 equivalent), the desired substituted aniline (1.1 equivalents), palladium catalyst (0.05 equivalents), ligand (0.1 equivalents), and base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl pyridine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase enzyme, the kinase substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a simplified, generic signaling pathway involving kinase activation and its inhibition by a synthesized inhibitor derived from this compound.
Caption: Generic Kinase Signaling Pathway and Inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow from the starting material to the evaluation of a potential drug candidate.
Caption: Drug Discovery Workflow.
References
- 1. This compound | 175277-67-5 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine in Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative that holds potential as a key building block in the synthesis of novel agrochemicals. The unique combination of a trifluoromethyl group and chlorine substituents on the pyridine ring can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets. These characteristics are highly sought after in the development of effective and selective fungicides, herbicides, and insecticides.
While extensive research has been conducted on trifluoromethylpyridines as a general class of agrochemical intermediates, specific examples of commercialized or late-stage development compounds directly synthesized from this compound are not prominently featured in publicly available scientific literature and patent databases. However, the structural motif of this compound suggests its utility in the synthesis of N-pyridinyl amide and other related derivatives with potential biological activity.
This document provides a generalized framework for the application of this compound as a building block in agrochemical research and development, based on established synthetic methodologies for related compounds.
Synthesis of Potential Agrochemicals
The primary amino group of this compound serves as a key functional handle for derivatization, most commonly through acylation reactions to form amide bonds.
General Experimental Protocol: Synthesis of N-(2,6-dichloro-4-(trifluoromethyl)pyridin-3-yl)amides
This protocol outlines a general procedure for the synthesis of amide derivatives, which are a common class of bioactive molecules in agrochemicals.
Materials:
-
This compound
-
Substituted benzoyl chloride (or other acylating agent)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, N,N-dimethylformamide)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent.
-
Addition of Base: Add a tertiary amine base (1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired substituted benzoyl chloride (1.0-1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2,6-dichloro-4-(trifluoromethyl)pyridin-3-yl)amide derivative.
Visualization of Synthetic Workflow:
Caption: General workflow for the synthesis of N-pyridinyl amides.
Potential Biological Activities and Signaling Pathways
While specific data for agrochemicals derived from this compound is limited, related N-pyridinyl amide and trifluoromethyl-containing agrochemicals are known to target a variety of biological pathways in fungi, insects, and plants. The potential modes of action for novel compounds derived from this building block could include:
-
Fungicides: Inhibition of key enzymes in fungal respiration (e.g., succinate dehydrogenase - SDHI fungicides), cell wall biosynthesis, or signal transduction pathways.
-
Herbicides: Disruption of essential plant processes such as amino acid synthesis (e.g., acetolactate synthase - ALS inhibitors), pigment biosynthesis (e.g., protoporphyrinogen IX oxidase - PPO inhibitors), or auxin signaling.
-
Insecticides: Targeting the nervous system of insects, for example, by modulating ion channels (e.g., GABA-gated chloride channels) or acting as nicotinic acetylcholine receptor (nAChR) agonists.
Visualization of a Hypothetical Signaling Pathway Inhibition:
The following diagram illustrates a hypothetical scenario where a synthesized agrochemical inhibits a crucial enzyme in a pathogen's metabolic pathway.
Caption: Hypothetical inhibition of a pathogen's metabolic pathway.
Data Presentation
Due to the absence of specific agrochemical examples derived from this compound in the available literature, a table of quantitative data cannot be provided at this time. For future research, it is recommended to screen newly synthesized derivatives for their biological activity against a panel of relevant fungal pathogens, weed species, or insect pests. The results of such screenings, including IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, should be tabulated for clear comparison of structure-activity relationships (SAR).
Example Table Shell for Fungicidal Activity Data:
| Compound ID | R-Group on Benzoyl Moiety | Target Fungus | IC₅₀ (µg/mL) |
| 1 | 4-Chloro | Botrytis cinerea | Data |
| 2 | 2,6-Difluoro | Botrytis cinerea | Data |
| 3 | 3-Nitro | Botrytis cinerea | Data |
| Control | (e.g., Boscalid) | Botrytis cinerea | Data |
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. The synthetic protocols and conceptual frameworks presented here provide a starting point for researchers to explore the potential of this molecule in developing next-generation crop protection agents. Further research is needed to synthesize and screen a library of derivatives to identify lead compounds with potent and selective biological activity.
Nucleophilic Substitution Reactions of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine is a key building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of two reactive chlorine atoms at the 2- and 6-positions, activated by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Derivatives of this scaffold have shown promise for antimicrobial and anticancer applications.
This document provides an overview of the reactivity of this compound in nucleophilic substitution reactions and presents generalized protocols for its functionalization.
Reaction Principles
Nucleophilic aromatic substitution on the 2,6-dichloropyridine core is a well-established synthetic strategy. The reaction typically proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic species formed by the attack of a nucleophile on the electron-deficient pyridine ring. The stability of this intermediate is enhanced by the electron-withdrawing trifluoromethyl group. The subsequent loss of a chloride ion restores the aromaticity of the ring, yielding the substituted product.
The chlorine atoms at the 2- and 6-positions are susceptible to displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also provide an effective method for the introduction of amino substituents.
Experimental Protocols
While specific experimental data for a wide range of nucleophilic substitution reactions on this compound is not extensively detailed in publicly available literature, the following generalized protocols are based on established methodologies for similar 2,6-dihalopyridine systems. Researchers should consider these as starting points for optimization.
General Workflow for Nucleophilic Aromatic Substitution
The following diagram illustrates a typical workflow for the nucleophilic substitution on this compound.
Application Notes and Protocols for the Derivatization of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine for SAR Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,6-dichloro-4-(trifluoromethyl)pyridine scaffold is a key pharmacophore found in a variety of biologically active compounds. The presence of two chlorine atoms and a trifluoromethyl group imparts unique electronic properties and metabolic stability, making it an attractive starting point for drug discovery programs.[1] The primary amine at the 3-position of 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine serves as a versatile handle for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
These application notes provide detailed protocols for the derivatization of this compound to generate a library of analogs for SAR studies. The methodologies focus on common and robust reactions targeting the primary amine, including acylation, sulfonylation, and urea/thiourea formation.
General Experimental Workflow
A typical workflow for the derivatization of this compound and subsequent SAR analysis involves several key stages, from initial reaction to biological evaluation.
Caption: General workflow for derivatization and SAR studies.
Derivatization Protocols
The following protocols outline common methods for modifying the primary amine of this compound.
Protocol 1: Acylation to Synthesize Amide Derivatives
Acylation of the primary amine to form amides is a robust and widely used transformation in medicinal chemistry. This protocol uses an acid chloride as the acylating agent.
Caption: General scheme for acylation of the starting amine.
Materials and Reagents:
-
This compound
-
Acid chloride of choice (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base (e.g., pyridine or triethylamine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a base such as pyridine or triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.
Protocol 2: Sulfonylation to Synthesize Sulfonamide Derivatives
The formation of sulfonamides is another common strategy for derivatizing primary amines, often leading to compounds with distinct biological activities.
Caption: General scheme for sulfonylation of the starting amine.
Materials and Reagents:
-
This compound
-
Sulfonyl chloride of choice (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous pyridine or DCM
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) or in DCM with an added base like triethylamine (1.5 eq).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise or dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature overnight, or until completion as indicated by TLC or LC-MS.
-
If pyridine is used as the solvent, remove it under reduced pressure.
-
Dilute the residue with an organic solvent like ethyl acetate and wash with 1 M HCl to remove excess pyridine, followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Urea and Thiourea Formation
Reacting the primary amine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups can act as hydrogen bond donors and acceptors, influencing biological activity.
Materials and Reagents:
-
This compound
-
Isocyanate or isothiocyanate of choice (e.g., phenyl isocyanate, methyl isothiocyanate)
-
Anhydrous solvent (e.g., THF, acetonitrile, or DCM)
-
Hexanes or diethyl ether for precipitation
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent like THF.
-
Add the isocyanate or isothiocyanate (1.0-1.1 eq) to the solution at room temperature.
-
Stir the mixture at room temperature for 2-24 hours. The reaction progress can be monitored by TLC or LC-MS. Often, the product precipitates out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent or hexanes, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by trituration with hexanes or diethyl ether, or by column chromatography if necessary.
Data Presentation for SAR Studies
Systematic organization of biological data is crucial for effective SAR analysis. The following tables provide a template for summarizing the data collected for a library of synthesized derivatives.
Table 1: Summary of Synthesized Derivatives and Their Biological Activity
| Compound ID | R-Group (Substituent) | Molecular Weight ( g/mol ) | In Vitro Assay 1 (e.g., IC₅₀, µM) | In Vitro Assay 2 (e.g., % Inhibition @ 10 µM) |
| Parent | H | 245.02 | ||
| Amide-01 | -C(O)CH₃ | 287.05 | ||
| Amide-02 | -C(O)Ph | 349.13 | ||
| Sulfonamide-01 | -S(O)₂CH₃ | 323.09 | ||
| Sulfonamide-02 | -S(O)₂-p-Tolyl | 399.20 | ||
| Urea-01 | -C(O)NHPh | 364.14 | ||
| Thiourea-01 | -C(S)NHCH₃ | 318.15 | ||
| ... | ... | ... |
Table 2: Physicochemical Properties of Selected Derivatives
| Compound ID | cLogP (Calculated) | Topological Polar Surface Area (Ų) | Solubility (µg/mL) |
| Parent | |||
| Amide-01 | |||
| Amide-02 | |||
| Sulfonamide-01 | |||
| ... |
Conclusion
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of kinase inhibitors that feature a trifluoromethylpyridine moiety, a key structural component known to enhance potency, selectivity, and pharmacokinetic properties. The protocols outlined below focus on the synthesis of Pexidartinib, a potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). Additionally, information on other relevant trifluoromethylpyridine-containing kinase inhibitors is provided.
Introduction
The trifluoromethylpyridine scaffold is of significant interest in medicinal chemistry for the development of kinase inhibitors. The incorporation of the trifluoromethyl group (-CF3) can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to the target kinase. This, combined with the versatile chemistry of the pyridine ring, allows for the creation of diverse and potent inhibitors. Several approved drugs and clinical candidates incorporate this valuable structural motif.
This document will detail the experimental procedures for the synthesis of Pexidartinib, a kinase inhibitor approved for the treatment of tenosynovial giant cell tumor.[1] The protocols are based on established synthetic routes and are intended to serve as a guide for researchers in the field of drug discovery and development.
Quantitative Data Summary
The following tables summarize the inhibitory activities of selected trifluoromethylpyridine-containing kinase inhibitors against their primary targets.
Table 1: Inhibitory Activity of Pexidartinib
| Compound | Target Kinase | IC50 (nM) | Reference |
| Pexidartinib | CSF-1R | 17 | |
| Pexidartinib | c-KIT | 12 | |
| Pexidartinib | FLT3-ITD | 9 |
Table 2: Inhibitory Activity of Repotrectinib
| Compound | Target Kinase | IC50 (nM) | Reference |
| Repotrectinib | ROS1 | 0.07 | [2] |
| Repotrectinib | TRKA | 0.83 | [2] |
| Repotrectinib | TRKB | 0.05 | [2] |
| Repotrectinib | TRKC | 0.1 | [2] |
| Repotrectinib | ALK (wild-type) | 1.01 | [2] |
| Repotrectinib | ALK (G1202R mutant) | 1.26 | [2] |
| Repotrectinib | ALK (L1196M mutant) | 1.08 | [2] |
Table 3: Inhibitory Activity of RAF709
| Compound | Target Kinase | IC50 (nM) | Reference |
| RAF709 | BRAF | 0.4 | [3] |
| RAF709 | CRAF | 0.5 | [3] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the described kinase inhibitors.
Caption: CSF-1R Signaling Pathway and Inhibition by Pexidartinib.
Caption: ROS1 Fusion Protein Signaling and Inhibition by Repotrectinib.
Experimental Protocols
Synthesis of Pexidartinib
The following protocol describes a synthetic route to Pexidartinib.
Caption: General Synthetic Workflow for Pexidartinib.
Step 1: Synthesis of 1-((6-chloropyridin-3-yl)methyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine (Alkylated Intermediate)
-
Materials:
-
5-chloro-7-azaindole
-
2-chloro-5-chloromethylpyridine
-
Potassium iodide (KI)
-
Silver oxide (Ag2O)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas
-
-
Procedure:
-
Under an inert atmosphere of nitrogen, dissolve 5-chloro-7-azaindole (1.0 eq) in anhydrous 1,4-dioxane.
-
To the solution, add potassium iodide (0.2 eq) and silver oxide (1.2 eq).[4]
-
Heat the reaction mixture to 100 °C.[4]
-
Prepare a solution of 2-chloro-5-chloromethylpyridine (1.1 eq) in anhydrous 1,4-dioxane.
-
Add the solution of 2-chloro-5-chloromethylpyridine dropwise to the reaction mixture over 1 hour.[4]
-
Stir the reaction for 6-8 hours at 100 °C.[4]
-
Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture containing the alkylated intermediate can be used directly in the next step without purification.[5]
-
Step 2: Synthesis of Pexidartinib
-
Materials:
-
Reaction mixture from Step 1
-
3-aminomethyl-6-(trifluoromethyl)pyridine
-
Sodium tert-butoxide (NaOtBu)
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas
-
-
Procedure:
-
To the reaction mixture from Step 1, add 3-aminomethyl-6-(trifluoromethyl)pyridine (1.2 eq) and sodium tert-butoxide (2.0 eq).[4]
-
In a separate vial, prepare a solution of the catalyst by dissolving palladium(II) acetate and XPhos in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours under a nitrogen atmosphere.[4]
-
Monitor the reaction progress by a suitable chromatographic method.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Pexidartinib.
-
Note: These protocols are intended as a general guide. Optimization of reaction conditions may be necessary to achieve desired yields and purity. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. ROS-1 Fusions in Non-Small-Cell Lung Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]
- 5. Raf kinase as a target for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine, a key intermediate in pharmaceutical and agrochemical research. The proposed synthetic route is a robust two-step process commencing with the nitration of 2,6-dichloro-4-(trifluoromethyl)pyridine to yield 2,6-dichloro-3-nitro-4-(trifluoromethyl)pyridine, followed by the reduction of the nitro-intermediate to the desired 3-amino product. This protocol is designed to be scalable and includes comprehensive experimental procedures, a summary of expected yields based on analogous reactions, and a visual workflow diagram to facilitate ease of use by researchers and process chemists.
Introduction
This compound is a valuable halogenated and trifluoromethylated pyridine derivative. The presence of multiple reactive sites on the pyridine ring makes it an important building block for the synthesis of a wide range of complex molecules with potential biological activity. The protocol outlined herein provides a clear and reproducible pathway for its synthesis, which can be adapted for larger-scale production.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via the following two-step reaction sequence:
-
Step 1: Nitration of 2,6-dichloro-4-(trifluoromethyl)pyridine. This step introduces a nitro group at the 3-position of the pyridine ring.
-
Step 2: Reduction of 2,6-dichloro-3-nitro-4-(trifluoromethyl)pyridine. The nitro group is then reduced to an amine to afford the final product.
Data Presentation: Expected Yields and Reaction Conditions
| Step | Reaction | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Nitration | 2,6-dichloro-4-(trifluoromethyl)pyridine, Nitric Acid, Sulfuric Acid | 20 - 150 | 10 - 40 | 80 - 90 (estimated) |
| 2 | Reduction | 2,6-dichloro-3-nitro-4-(trifluoromethyl)pyridine, Pd/C, H₂, Methanol, NaHCO₃ | Room Temperature | 2 | >95 (estimated) |
Experimental Protocols
Step 1: Synthesis of 2,6-dichloro-3-nitro-4-(trifluoromethyl)pyridine
This protocol is adapted from established methods for the nitration of dichloropyridines.
Materials:
-
2,6-dichloro-4-(trifluoromethyl)pyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Starting Material: Slowly add 2,6-dichloro-4-(trifluoromethyl)pyridine to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
Addition of Nitrating Agent: Once the starting material is completely dissolved, add concentrated nitric acid dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 15 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (a range of 20-150 °C has been reported for similar reactions; optimization may be required) and stir for 10-40 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: The solid precipitate of 2,6-dichloro-3-nitro-4-(trifluoromethyl)pyridine is collected by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake with cold deionized water until the filtrate is neutral. Dry the product under vacuum to obtain the crude nitro-intermediate, which can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
This protocol is a general procedure for the reduction of nitropyridines using catalytic hydrogenation.
Materials:
-
2,6-dichloro-3-nitro-4-(trifluoromethyl)pyridine
-
Palladium on Carbon (10% Pd/C)
-
Methanol
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrogen gas (H₂)
-
Hydrogenation vessel (e.g., Parr hydrogenator)
-
Celite® or a similar filter aid
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a hydrogenation vessel, add 2,6-dichloro-3-nitro-4-(trifluoromethyl)pyridine, methanol, and sodium bicarbonate.
-
Addition of Catalyst: Carefully add 10% Pd/C catalyst to the mixture.
-
Hydrogenation: Seal the vessel and flush it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature for 2 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Isolation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the final product.
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and the experimental workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
Application Notes and Protocols for the Amination of Dichloropyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the amination of dichloropyridines, a critical transformation in the synthesis of valuable nitrogen-containing heterocyclic compounds widely utilized in pharmaceutical and materials science research. This document details various methodologies, including catalyst-free nucleophilic aromatic substitution (SNAr), palladium-catalyzed Buchwald-Hartwig amination, and copper-catalyzed amination reactions.
Introduction
The introduction of an amino group onto a dichloropyridine scaffold is a fundamental synthetic strategy. The two chlorine atoms on the pyridine ring offer sites for nucleophilic substitution, allowing for the stepwise or simultaneous introduction of one or two amino functionalities. The reactivity and regioselectivity of these reactions are highly dependent on the substitution pattern of the dichloropyridine, the nature of the amine, and the chosen reaction conditions. This document outlines optimized protocols and presents key data to guide researchers in selecting the most appropriate method for their specific synthetic targets.
Methodologies for the Amination of Dichloropyridines
There are two primary approaches for the amination of dichloropyridines:
-
Catalyst-Free Nucleophilic Aromatic Substitution (SNAr): This method is often employed for the mono-amination of dichloropyridines, particularly with electron-deficient pyridine rings. It involves the reaction of the dichloropyridine with an amine in the presence of a base at elevated temperatures. However, the introduction of the first amino group can deactivate the ring towards a second SNAr reaction due to its electron-donating nature.[1]
-
Transition-Metal-Catalyzed Amination: Palladium- and copper-based catalytic systems have emerged as powerful tools for the amination of dichloropyridines, especially for less reactive substrates and for the introduction of a second amino group. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N bond-forming reaction.[1][2]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for various amination reactions of dichloropyridines, providing a comparative overview of different catalytic systems, solvents, bases, and their impact on reaction outcomes.
Table 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) of Dichloropyridines
| Dichloropyridine Isomer | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Amino-2,6-dichloropyrimidine | Various amines | K₂CO₃ | DMF | 140 | Not Specified | Moderate to Good | [1] |
| 2,4-Dichloropyridine | Alkylamines | K₂CO₃ | Not Specified | High | 0.5 | Good | [3] |
| 2,6-Dichloropyridine | Various amines | K₂CO₃ | DMF | 150-200 (Microwave) | 0.5-1 | Good | [4] |
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Dichloropyridines
| Dichloropyridine Isomer | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dichloropyridine | Primary/Secondary Amines | Pd Precursor/Phosphine Ligand | NaOtBu | Toluene | 100-110 | 12-24 | Varies | [5] |
| 2,4-Dichloropyridine | Anilines/Heterocyclic Amines | Pd(OAc)₂/Xantphos | NaOtBu | Toluene | 100 | Not Specified | High (C2-selective) | [4][6] |
| 4-Amino-2,6-dichloropyrimidine | Various amines | Pd Precursor/Phosphine Ligand | NaOtBu or LiHMDS | Dioxane or Toluene | 80-120 | Not Specified | Good | [1] |
| 2,4-Dichloropyridines | Amides | Pd(OAc)₂/dppf | Cs₂CO₃ | 1,4-Dioxane | 90 | 1 | Good to Excellent | [7] |
Table 3: Copper-Catalyzed Amination of Dichloropyridines
| Dichloropyridine Isomer | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aryl Chlorides (general) | Various amines | CuI/N¹,N²-diarylbenzene-1,2-diamine | Not Specified | Not Specified | 40-55 | Not Specified | Good | [8][9] |
| Bromopyridines | Aqueous Ammonia | CuI/DMEDA | K₃PO₄ | Ethylene Glycol | 100 | 16 | Good | [10] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free SNAr Amination
This protocol is adapted for the mono-amination of an activated dichloropyridine.
Materials:
-
Dichloropyridine (1.0 mmol)
-
Amine (1.0-1.2 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0-4.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5-10 mL)
-
Reaction vial with a magnetic stir bar
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the dichloropyridine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).[1]
-
Add anhydrous DMF (5-10 mL) to the vial.[1]
-
Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of dichloropyridines using a palladium catalyst and a phosphine ligand.
Materials:
-
Dichloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv)
-
Phosphine ligand (e.g., Xantphos, SPhos)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Schlenk tube with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor and the phosphine ligand to a dry Schlenk tube equipped with a magnetic stir bar.[5]
-
Add the anhydrous, deoxygenated solvent and stir for 10 minutes to form the active catalyst.[5]
-
In a separate flask, add the dichloropyridine (1.0 equiv) and sodium tert-butoxide (1.4 equiv).[5]
-
Evacuate and backfill the flask with inert gas.
-
Add the catalyst solution to the flask containing the substrate and base.[5]
-
Add the amine (1.2 equiv) via syringe.[5]
-
Heat the reaction mixture to the appropriate temperature (e.g., 100-110 °C) with vigorous stirring.[5]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: General workflow for Palladium-catalyzed amination.
Caption: Factors influencing regioselectivity in 2,4-dichloropyridine amination.
Troubleshooting and Optimization
Low or No Conversion in Buchwald-Hartwig Amination:
-
Issue: Aryl chlorides are less reactive than bromides or iodides. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[6]
-
Solutions:
-
Catalyst/Ligand: Ensure an appropriate, highly active catalyst system is used. Bulky, electron-rich phosphine ligands are often required.[11]
-
Inert Atmosphere: The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[6]
-
Anhydrous Conditions: All reagents and solvents must be scrupulously dried.[6]
-
Hydrodehalogenation Side Reaction:
-
Issue: Replacement of the chlorine atom with hydrogen is a common side reaction.[6]
-
Solutions:
-
Ligand Choice: Certain ligands are designed to promote C-N bond formation over competing side reactions.[6]
-
Base Purity: Use a high-purity, anhydrous base. Traces of water or hydroxide can exacerbate this issue.[6]
-
Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can favor the desired amination pathway.[6]
-
Regioselectivity in Asymmetric Dichloropyridines (e.g., 2,4-Dichloropyridine):
-
Challenge: Achieving selective amination at one position over the other.[6]
-
Controlling Factors:
-
Electronic Effects: The nitrogen atom in the pyridine ring makes the C2 and C4 positions electron-deficient. The C2 position is generally more activated towards oxidative addition in palladium-catalyzed reactions.[4][6] In classical SNAr, attack at C4 is often favored due to better stabilization of the Meisenheimer intermediate.[4]
-
Catalyst Control: The choice of catalyst and ligand can strongly influence the reaction site. For instance, a Xantphos-based catalyst with 2,4-dichloropyridine has been shown to favor amination at the C2 position.[6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the more reactive site.[6] A highly regioselective amination at the C2 position can be achieved, allowing for subsequent functionalization at the C4 position at a higher temperature.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 9. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Development of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis and evaluation of novel heterocyclic compounds, a cornerstone in modern drug discovery. Heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals due to their diverse biological activities.[1][2] This document outlines the synthesis of novel triazole and quinoline derivatives, protocols for assessing their anticancer and antimicrobial activities, and visualizes key signaling pathways implicated in their mechanisms of action.
Synthesis of Novel Heterocyclic Compounds
The development of efficient synthetic methodologies is crucial for accessing a wide variety of functionalized heterocyclic compounds.[3] Modern techniques like microwave-assisted synthesis and multicomponent reactions have significantly accelerated the discovery of new drug candidates.[4]
Application Note 1.1: Synthesis of Novel 1,2,4-Triazole Derivatives with Anticancer Activity
1,2,4-triazole derivatives are a class of heterocyclic compounds known for their broad spectrum of pharmacological activities, including anticancer properties.[1][5][6] The following protocol describes the synthesis of a series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones.
Experimental Protocol: Synthesis of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones (7a-e) [5]
-
Synthesis of Intermediate Chalcones (3a-e):
-
To a solution of substituted acetophenone (1 mmol) and substituted benzaldehyde (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield the chalcone.
-
-
Synthesis of Intermediate Epoxides (5a-e):
-
To a solution of the chalcone (1 mmol) in a mixture of methanol and acetone (1:1, 10 mL), add 30% hydrogen peroxide (2 mL) and 2N sodium hydroxide (1 mL).
-
Stir the mixture at room temperature for 5-7 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain the epoxide.
-
-
Synthesis of Final 1,2,4-Triazole Derivatives (7a-e):
-
A mixture of the epoxide (1 mmol), 1,2,4-triazole (1.2 mmol), and potassium carbonate (1.5 mmol) in dimethylformamide (DMF, 15 mL) is heated at 80-90°C for 8-10 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the solid product, wash with water, and purify by column chromatography (silica gel, hexane:ethyl acetate) to afford the final 1,2,4-triazole derivatives.
-
Characterization Data for a Representative Compound (7d): [5]
-
IR (KBr, cm⁻¹): 1695 (C=O), 1590 (C=N), 1450 (C=C).
-
¹H-NMR (CDCl₃, δ ppm): 8.15 (s, 1H, triazole-H), 7.90 (s, 1H, triazole-H), 7.20-7.80 (m, 9H, Ar-H), 5.50 (dd, 1H, CH), 3.40 (dd, 1H, CH₂), 3.20 (dd, 1H, CH₂).
-
Mass (m/z): Calculated for C₁₇H₁₄ClN₃O: 311.08. Found: 311.10.
Evaluation of Biological Activity
Application Note 2.1: Anticancer Activity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Experimental Protocol: MTT Assay [7][8][9]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Quantitative Data: Anticancer Activity of Novel Triazole Derivatives
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of newly synthesized 1,2,4-triazole derivatives against various human cancer cell lines.
| Compound | MCF-7 (Breast) IC₅₀ (µM) | Hela (Cervical) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | Reference |
| 7d | >50 | 11.88 | 29.54 | [5][11] |
| 7e | 24.78 | 10.23 | 20.11 | [5][11] |
| 10a | 12.34 | 8.98 | >50 | [5][11] |
| 10d | 15.65 | 9.87 | 30.21 | [5][11] |
| Doxorubicin | 0.89 | 1.02 | 1.23 | [5][11] |
Application Note 2.2: Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. Broth microdilution is a common method for determining MIC values.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.
-
The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Quantitative Data: Antimicrobial Activity of Novel Quinoline Derivatives
The following table presents the MIC values of novel quinoline-based amide derivatives against various bacterial and fungal strains.
| Compound | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 3a | 4.33 | 5.33 | 6.33 | 6.67 | |
| 3b | 4.67 | 5.67 | 6.67 | 7.67 | |
| 3c | 2.67 | 3.67 | 4.67 | 5.67 | |
| 3d | 5.00 | 6.00 | 7.00 | 6.33 | |
| 3e | 4.33 | 5.33 | 6.67 | 7.67 | |
| Ampicillin | 3.00 | 2.67 | 3.33 | - | |
| Amphotericin B | - | - | - | 4.33 |
Signaling Pathways in Heterocyclic Drug Action
Understanding the mechanism of action of novel compounds is critical. Many heterocyclic drugs exert their effects by modulating specific signaling pathways involved in cell proliferation, survival, and other key cellular processes.
Application Note 3.1: Inhibition of the MAPK/ERK and PI3K/AKT Signaling Pathways by Lapatinib
Lapatinib is a dual tyrosine kinase inhibitor that targets both the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR).[1] Overexpression of HER2 leads to the constitutive activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, promoting cancer cell proliferation and survival.[5] Lapatinib inhibits these pathways by blocking the kinase activity of HER2 and EGFR.[1]
Application Note 3.2: Targeting the BRAF/MEK/ERK Pathway with Vemurafenib
Vemurafenib is a potent inhibitor of the BRAF serine-threonine kinase.[3] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the BRAF protein and the downstream MAPK/ERK signaling pathway, a key driver in many melanomas.[3][11] Vemurafenib specifically targets the mutated BRAF V600E kinase, blocking the signaling cascade and inhibiting tumor cell proliferation.[6]
Application Note 3.3: Potential Mechanism of Action for Novel Triazole Derivatives - Aromatase Inhibition
Some novel 1,2,4-triazole derivatives have been designed as potential aromatase inhibitors. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. Triazole-based drugs like Letrozole and Anastrozole are known aromatase inhibitors. The proposed mechanism involves the triazole nitrogen coordinating with the heme iron of the aromatase enzyme, thereby blocking its activity.
References
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
Application Notes and Protocols: Creating and Screening Libraries of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine scaffold is a key building block in medicinal chemistry, offering multiple points for diversification to generate libraries of novel compounds. The presence of the electron-withdrawing trifluoromethyl group and the reactive chlorine atoms makes this scaffold particularly attractive for the development of kinase inhibitors and other therapeutic agents.[1][2] This document provides detailed protocols for the synthesis of a library of derivatives based on this core structure, as well as methods for their biological evaluation.
Library Synthesis
The generation of a diverse library of this compound derivatives can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide range of substituents at the 2- and 6-positions of the pyridine ring.
A strategic approach involves the regioselective mono-substitution at the more sterically accessible 6-position, followed by a second coupling reaction at the 2-position.[3] Alternatively, direct di-substitution can be employed.
Experimental Workflow for Library Synthesis
Caption: Workflow for the synthesis of a derivative library.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol details the regioselective arylation at the 6-position of the pyridine core.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Na₂CO₃ (2 M aqueous solution, 3 equivalents)
-
1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.1 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane to the flask to achieve a concentration of 0.1 M with respect to the starting amine.
-
Add the 2 M aqueous Na₂CO₃ solution (3 equivalents).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 2-chloro-6-aryl-4-(trifluoromethyl)pyridin-3-amine derivative.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the amination of the mono-substituted intermediate at the 2-position.
Materials:
-
2-Chloro-6-aryl-4-(trifluoromethyl)pyridin-3-amine (from Protocol 1)
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
NaOt-Bu (1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox, combine Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents) in a flame-dried Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
To a separate flame-dried Schlenk tube, add the 2-chloro-6-aryl-4-(trifluoromethyl)pyridin-3-amine (1 equivalent), the desired amine (1.2 equivalents), and NaOt-Bu (1.4 equivalents).
-
Add the pre-mixed catalyst solution to the substrate mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the crude product by flash column chromatography to obtain the final 2,6-disubstituted derivative.
Biological Evaluation: Application Notes
Derivatives of the this compound scaffold have shown potential as inhibitors of various protein kinases, making them promising candidates for anticancer drug discovery.[1][4] A primary screen of the synthesized library should focus on their antiproliferative activity against relevant cancer cell lines and their direct inhibitory effect on key kinases.
Antiproliferative Activity
A common method to assess the anticancer potential of the synthesized derivatives is the MTT or resazurin assay, which measures cell viability.
Kinase Inhibition Assays
To determine the specific molecular targets of the active compounds, in vitro kinase inhibition assays are essential. These assays measure the ability of a compound to inhibit the activity of a specific kinase.
Quantitative Data Summary
The following table presents hypothetical, yet representative, biological data for a library of this compound derivatives. The data illustrates potential structure-activity relationships (SAR).
| Compound ID | R¹ (at C6) | R² (at C2) | KDR IC₅₀ (nM) | A549 Cell Growth GI₅₀ (µM) |
| A-1 | -Cl | -Cl | >10,000 | >50 |
| A-2 | 4-methoxyphenyl | -Cl | 5,200 | 25.3 |
| A-3 | 4-fluorophenyl | -Cl | 4,800 | 22.1 |
| A-4 | 4-methoxyphenyl | -NH(cyclopropyl) | 150 | 2.5 |
| A-5 | 4-fluorophenyl | -NH(cyclopropyl) | 98 | 1.8 |
| A-6 | 4-methoxyphenyl | -NH(CH₂CH₂OH) | 210 | 3.1 |
| A-7 | 4-fluorophenyl | -NH(CH₂CH₂OH) | 135 | 2.2 |
Protocol 3: Antiproliferative Assay (MTT)
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of the synthesized derivatives against a cancer cell line (e.g., A549 human lung carcinoma).
Materials:
-
A549 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed A549 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only).
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the GI₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 4: In Vitro Kinase Inhibition Assay (KDR/VEGFR-2)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the derivatives against the KDR (Kinase Insert Domain-containing Receptor), also known as VEGFR-2.
Materials:
-
Recombinant human KDR enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add 5 µL of the diluted compounds or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of KDR enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the peptide substrate. The final ATP concentration should be at or near the Km value for KDR.
-
Incubate the reaction for 60 minutes at 30 °C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathway
Derivatives of this compound have been investigated as inhibitors of KDR (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis.[1][4] Inhibition of the KDR signaling pathway can block the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Caption: Inhibition of the KDR signaling pathway.
References
- 1. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 175277-67-5 | Benchchem [benchchem.com]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving reaction yield for trifluoromethylpyridine synthesis
Welcome to the technical support center for trifluoromethylpyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing trifluoromethylpyridines?
A1: There are three main synthetic routes for preparing trifluoromethylpyridine derivatives:
-
Chlorine/Fluorine Exchange: This method typically involves the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by a fluorine exchange reaction.[1][2] This can be performed in a stepwise liquid-phase/vapor-phase process or a simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using a transition metal-based catalyst.[1][2]
-
Cyclocondensation Reaction: This approach involves constructing the pyridine ring from a trifluoromethyl-containing building block.[1][2][3] Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1][2][3]
-
Direct Trifluoromethylation: This method introduces a trifluoromethyl group directly onto the pyridine ring.[1][2] This can be achieved through various reagents and catalytic systems, often involving radical, nucleophilic, or electrophilic pathways.[4][5][6][7]
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields in trifluoromethylpyridine synthesis can often be attributed to several factors across different synthetic methods. Key areas to investigate include:
-
Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For instance, in vapor-phase fluorination, insufficient temperature can lead to incomplete reaction, while excessively high temperatures can cause decomposition of starting materials and products.[8]
-
Reagent Quality and Stoichiometry: The purity of starting materials and reagents is crucial. Moisture-sensitive reagents should be handled under inert conditions. Incorrect stoichiometry of reactants, catalysts, or initiators can lead to incomplete conversion or the formation of side products.
-
Catalyst Activity and Deactivation: In catalyst-driven reactions, ensure the catalyst is fresh and handled correctly. Catalyst deactivation can be a significant issue, particularly in prolonged or high-temperature reactions.
-
Solvent Choice: The solvent can significantly impact the reaction outcome. It should be anhydrous and non-nucleophilic in many cases to avoid side reactions.
-
Side Product Formation: The formation of unwanted by-products, such as multi-chlorinated pyridines in chlorination/fluorination reactions, can significantly reduce the yield of the desired product.[1][2]
Q3: What are some common side products in trifluoromethylpyridine synthesis, and how can I minimize them?
A3: Side product formation is a common challenge. Here are some examples and mitigation strategies:
-
Multi-chlorinated Pyridines: In the chlorine/fluorine exchange method, over-chlorination of the pyridine ring is a frequent issue. This can be controlled by carefully managing the molar ratio of chlorine gas to the substrate and optimizing the reaction temperature.[1][2] Unwanted chlorinated by-products can sometimes be converted back to the desired product through catalytic hydrogenolysis.[2]
-
Isomeric Products: In direct trifluoromethylation, a mixture of 2-, 3-, and 4-trifluoromethylated products can be formed due to the high reactivity of the trifluoromethyl radical.[6] The regioselectivity can be improved by using directing groups on the pyridine ring or by employing specific catalytic systems that favor a particular substitution pattern.[9]
-
Over-fluorination: In the synthesis of compounds like 2-chloro-5-(trifluoromethyl)pyridine, over-fluorination can lead to the formation of 2-fluoro-5-(trifluoromethyl)pyridine. This reduces the yield and complicates purification.[10][11] Careful control of fluorinating agent stoichiometry and reaction conditions is necessary to minimize this.
Troubleshooting Guides
Method 1: Chlorine/Fluorine Exchange
Issue: Low yield of trifluoromethylpyridine from trichloromethylpyridine.
| Possible Cause | Suggested Solution |
| Incomplete Fluorination | Increase reaction temperature within the optimal range (e.g., 150-250°C for liquid-phase HF fluorination).[12] Ensure sufficient pressure is maintained in the reactor (e.g., 5-1200 psig).[12] Increase the reaction time. |
| Catalyst Deactivation | Use a fresh batch of catalyst (e.g., FeCl₃ or FeF₃).[12] Ensure anhydrous conditions, as moisture can deactivate many catalysts. |
| Formation of Over-fluorinated By-products | Carefully control the stoichiometry of the fluorinating agent (e.g., HF).[10][11] Optimize the reaction temperature and time to favor the desired product. |
| Decomposition of Reactants or Products | If using high-temperature vapor-phase fluorination, ensure the temperature is not excessively high, which can lead to decomposition.[8] |
Method 2: Cyclocondensation Reaction
Issue: Low yield of trifluoromethylpyridine from a trifluoromethyl-containing building block.
| Possible Cause | Suggested Solution |
| Inefficient Cyclization | Optimize the choice of catalyst and solvent. Acidic or basic conditions are often required to promote cyclization. Ensure the reaction temperature is appropriate for the specific cyclocondensation reaction. |
| Side Reactions of the Building Block | Ensure the trifluoromethyl-containing building block is of high purity. Side reactions such as self-condensation or decomposition can occur under harsh conditions. |
| Poor Quality of Reactants | Verify the purity of all starting materials. Impurities can interfere with the reaction and lead to the formation of by-products. |
Method 3: Direct Trifluoromethylation
Issue: Low yield or poor regioselectivity in the direct trifluoromethylation of pyridine.
| Possible Cause | Suggested Solution |
| Low Reactivity of the Pyridine Substrate | For electron-deficient pyridines, a more reactive trifluoromethylating reagent may be necessary. Activating the pyridine ring, for example by forming an N-oxide or an N-methylpyridinium salt, can improve reactivity.[5][7] |
| Poor Regioselectivity | Employ a pyridine substrate with a directing group to favor substitution at a specific position.[9] Screen different catalytic systems, as the choice of catalyst and ligands can significantly influence regioselectivity. |
| Decomposition of the Trifluoromethylating Reagent | Some trifluoromethylating reagents are sensitive to moisture, air, or light. Ensure proper handling and storage, and perform reactions under an inert atmosphere. |
| Radical Scavenging | If the reaction proceeds via a radical mechanism, ensure the absence of radical scavengers in the reaction mixture. |
Quantitative Data Summary
Table 1: Yield of Chloro-bis(trifluoromethyl)pyridines from various Lutidines via Vapor-Phase Fluorination [1][2]
| Starting Material (Lutidine) | Catalyst Fluidized Bed Temp (°C) | Empty Phase Temp (°C) | bis(trifluoromethyl)pyridine Yield (GC PA%) | chloro-bis(trifluoromethyl)pyridine Yield (GC PA%) | dichloro-bis(trifluoromethyl)pyridine Yield (GC PA%) |
| 2,4-Lutidine | 420 | 420 | 5.8 | 78.8 | 13.0 |
| 2,5-Lutidine | 420 | 460 | 14.1 | 59.0 | 18.6 |
| 3,4-Lutidine | 420 | 400 | 9.0 | 60.0 | 16.0 |
| 3,5-Lutidine | 380 | 440 | 14.4 | 62.2 | 21.4 |
Table 2: Comparison of Yields for the Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine
| Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |
| 2,3-dichloro-5-(trichloromethyl)pyridine | HF, FeCl₃ | 175°C, overnight in autoclave | 73% | [12] |
| 2-chloro-5-(chloromethyl)pyridine | Cl₂, SbCl₃, HF | Stepwise chlorination and fluorination | High Purity | [13] |
| 1,1,1-trifluoroacetone and nitromethane | Condensation, reduction-cyclization, chlorination | Multi-step synthesis | High Yield and Purity | [14] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine via Chlorine/Fluorine Exchange[12]
-
Charging the Autoclave: To a suitable autoclave, add 2,3-dichloro-5-(trichloromethyl)pyridine (5 g, 18.84 mmol) and iron(III) chloride (0.153 g, 0.942 mmol).
-
Addition of HF: Carefully add hydrogen fluoride (2.423 g, 85 mmol) to the autoclave.
-
Reaction: Seal the autoclave and heat the mixture to 175°C overnight.
-
Cooling and Work-up: Cool the autoclave to 130°C and continue stirring for an additional 5 hours. Then, cool to 25°C and carefully vent the gas phase through a caustic lye scrubber.
-
Extraction and Purification: Dissolve the crude reaction mixture in dichloromethane and wash sequentially with 1 M NaOH (aq) and water. Remove the organic solvent by distillation, and purify the product by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine (yield: 3.0 g, 73%).
Protocol 2: Synthesis of a Trifluoromethylpyridine via Cyclocondensation[2]
This protocol describes a key step in the synthesis of dithiopyr and thiazopyr.
-
Initial Reaction: In a suitable reaction vessel, perform a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate to synthesize the tetrahydro-2H-pyran intermediate.
-
Conversion to Common Intermediate: Convert the resulting tetrahydro-2H-pyran to the common intermediate for dithiopyr and thiazopyr synthesis through established procedures.
-
Further Elaboration: Utilize this intermediate in subsequent steps to complete the synthesis of the target trifluoromethylpyridine-containing agrochemicals.
Protocol 3: Direct C-H Trifluoromethylation of Pyridine[5][7]
This protocol utilizes an N-methylpyridine quaternary ammonium activation strategy.
-
Formation of Pyridinium Salt: React the desired pyridine substrate with an appropriate methylating agent (e.g., methyl iodide) to form the corresponding N-methylpyridinium iodide salt.
-
Reaction Setup: In a reaction vessel, combine the pyridinium iodide salt, trifluoroacetic acid, and silver carbonate in N,N-dimethylformamide (DMF).
-
Reaction: Stir the mixture at the optimized temperature and for the required duration. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up and Purification: Upon completion, perform an appropriate aqueous work-up. Extract the product with a suitable organic solvent. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the desired trifluoromethylpyridine.
Visualizations
Caption: General workflow for trifluoromethylpyridine synthesis and troubleshooting.
Caption: Troubleshooting logic for addressing low reaction yield.
Caption: Synthetic pathway via the chlorine/fluorine exchange method.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. US4493932A - Chlorine exchange for fluorine in 2-fluoro-pyridine compounds - Google Patents [patents.google.com]
- 11. EP0183228A2 - Chlorine exchange for fluorine in 2-fluoro-pyridine compounds - Google Patents [patents.google.com]
- 12. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 13. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 14. CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
purification of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of the Target Compound from Impurities | - Inappropriate Mobile Phase Polarity: The solvent system may not be optimal for resolving the compound from closely eluting impurities. | - Optimize Mobile Phase: Based on TLC analysis, a mobile phase of 1:3 ethyl acetate/hexane should give an Rf value of approximately 0.4 for the target compound.[1] Adjust the ratio of ethyl acetate to hexane to achieve better separation. A less polar system (e.g., 1:4 or 1:5) will increase retention on the silica gel, potentially separating it from less polar impurities. A more polar system (e.g., 1:2) will move the compound faster. Consider a shallow gradient elution if isocratic elution is insufficient. |
| - Column Overloading: Too much crude material is loaded onto the column, exceeding its separation capacity. | - Reduce Sample Load: A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| - Improper Column Packing: Voids or channels in the silica gel bed can lead to band broadening and poor separation. | - Repack the Column: Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles. Allow the silica to settle completely before loading the sample. | |
| Peak Tailing of the Target Compound | - Interaction with Acidic Silanol Groups: The amine functionality of the target compound can interact with acidic silanol groups on the surface of the silica gel, causing tailing. | - Use a Mobile Phase Additive: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and minimize secondary interactions. |
| - Compound Instability on Silica: The compound may be partially degrading on the acidic silica gel. | - Use Deactivated Silica Gel: Prepare a slurry of silica gel in the mobile phase containing triethylamine before packing the column. Alternatively, use a different stationary phase like neutral or basic alumina. | |
| Target Compound Does Not Elute from the Column | - Mobile Phase is Too Nonpolar: The solvent system does not have sufficient polarity to move the compound down the column. | - Increase Mobile Phase Polarity: Gradually increase the proportion of ethyl acetate in the hexane/ethyl acetate mobile phase. If the compound still does not elute, consider a more polar solvent system, such as dichloromethane/methanol. |
| - Irreversible Adsorption or Decomposition: The compound may be strongly and irreversibly binding to the silica gel or decomposing. | - Test Compound Stability: Before running a column, spot the compound on a TLC plate and let it sit for a few hours. If the spot degrades, this indicates instability on silica. Consider using a less acidic stationary phase like neutral alumina. | |
| Co-elution with a Similar Polarity Impurity | - Isocratic Elution is Insufficient: A single solvent mixture may not be able to resolve compounds with very similar Rf values. | - Employ Gradient Elution: Start with a less polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) and gradually increase the polarity by increasing the percentage of ethyl acetate. This can help to resolve closely eluting compounds. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase composition for the column chromatography of this compound?
A1: A recommended starting mobile phase is a mixture of hexane and ethyl acetate. A ratio of 3:1 hexane/ethyl acetate has been suggested for baseline separation.[1] It is crucial to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent system. An Rf value of approximately 0.4 is often ideal for good separation in column chromatography and can be achieved with a 1:3 ethyl acetate/hexane mixture.[1]
Q2: What type of stationary phase should I use?
A2: Standard silica gel (230-400 mesh) is a common and appropriate stationary phase for this compound.[1] However, due to the presence of the amine group, which can interact with the acidic silanol groups of silica, you may encounter peak tailing. If this is a significant issue, consider using silica gel that has been deactivated with a base like triethylamine, or using an alternative stationary phase such as neutral alumina.
Q3: My compound is streaking on the TLC plate. What does this mean for my column chromatography?
A3: Streaking on the TLC plate is often indicative of strong interactions between your compound and the stationary phase, which will likely translate to peak tailing on your column. This is common for amines on silica gel. To address this, add a small amount of triethylamine (e.g., 0.5%) to your TLC developing solvent and your column's mobile phase.
Q4: How can I load my sample onto the column?
A4: There are two primary methods for loading your sample:
-
Wet Loading: Dissolve your crude material in a minimal amount of the mobile phase and carefully add it to the top of the column bed with a pipette.
-
Dry Loading: Dissolve your crude material in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column. Dry loading is often preferred as it can lead to better band sharpness and separation.
Q5: The trifluoromethyl group on the pyridine ring seems to be affecting the separation. How should I account for this?
A5: The strong electron-withdrawing nature of the trifluoromethyl group can impact the basicity of the pyridine nitrogen and the overall polarity of the molecule. This may require careful optimization of the mobile phase. The presence of this group, along with the two chlorine atoms, makes the molecule relatively nonpolar, hence the recommendation for a hexane/ethyl acetate system. If you are having trouble separating it from non-polar impurities, you may need to use a very shallow gradient of a polar solvent.
Experimental Protocol
Below is a detailed methodology for the flash column chromatographic purification of this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (optional)
-
TLC plates (silica gel coated)
-
Glass column with stopcock
-
Sand
2. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber with a 1:3 ethyl acetate/hexane mobile phase.
-
Visualize the separated spots under UV light (254 nm).
-
The target compound should have an Rf of approximately 0.4.[1] Adjust the mobile phase polarity to achieve optimal separation from impurities. If streaking is observed, add 0.5% triethylamine to the mobile phase.
3. Column Packing:
-
Select a glass column of appropriate size for the amount of crude material (a general guide is a 1:50 mass ratio of crude material to silica gel).
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to pack under gravity, tapping the column gently to dislodge any air bubbles.
-
Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
-
Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top of the sand.
4. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a volatile solvent. Add silica gel (approximately 2-3 times the mass of the crude material) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude material in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to achieve a steady flow rate.
-
Begin collecting fractions as the solvent starts to elute.
-
Monitor the elution of the compound by periodically analyzing the collected fractions using TLC.
-
If using a gradient, start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate.
6. Product Isolation:
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the mass of the isolated product and calculate the yield.
-
Confirm the purity of the final product using an appropriate analytical technique, such as HPLC or NMR.
Quantitative Data Summary
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | [1] |
| Mobile Phase | Hexane/Ethyl Acetate | [1] |
| Optimal TLC Rf Value | ~0.4 | [1] |
| Mobile Phase for Optimal Rf | 1:3 Ethyl Acetate/Hexane | [1] |
| Suggested Mobile Phase for Column | 3:1 Hexane/Ethyl Acetate | [1] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and anticipated route involves the selective amination of a starting material like 2,3,6-trichloro-4-(trifluoromethyl)pyridine. This reaction is typically performed using ammonia or an ammonia surrogate at elevated temperatures and pressures. The selection of reaction conditions such as solvent, temperature, and pressure is critical to favor the formation of the desired product and minimize side reactions.
Q2: What are the most likely side products in this synthesis?
The most probable side products include:
-
Unreacted Starting Material: Incomplete conversion can lead to the presence of the polychlorinated pyridine precursor in the final product mixture.
-
Isomeric Aminopyridines: Amination at other positions on the pyridine ring can lead to the formation of regioisomers.
-
Hydroxylated Impurities: If water is present in the reaction mixture, one or more of the chloro groups can be hydrolyzed to hydroxyl groups.
-
Over-aminated Products: While less common for this specific product, displacement of more than one chlorine atom by an amino group could occur under harsh reaction conditions.
Q3: How can I minimize the formation of these side products?
Optimizing reaction parameters is key. This includes:
-
Temperature and Pressure Control: Carefully controlling the temperature and pressure can help to drive the reaction to completion and improve selectivity.
-
Anhydrous Conditions: Using anhydrous solvents and reagents will minimize the formation of hydroxylated impurities.
-
Stoichiometry: Precise control of the ratio of the aminating agent to the starting material can help to prevent over-amination.
-
Catalyst Selection: For catalyzed reactions, such as those employing palladium-based catalysts, the choice of ligand and catalyst loading is crucial for achieving high selectivity.
Q4: What are the recommended purification techniques for the final product?
Purification of this compound typically involves:
-
Crystallization: Recrystallization from a suitable solvent system is often effective in removing impurities.
-
Chromatography: Column chromatography on silica gel can be used to separate the desired product from closely related side products and isomers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Formation of multiple side products. | - Increase reaction time or temperature within a validated range. - Ensure the reaction vessel is properly sealed to maintain pressure. - Optimize reaction conditions to improve selectivity (see FAQs). - Analyze the crude product to identify major side products and adjust the reaction strategy accordingly. |
| Presence of Unreacted Starting Material | - Insufficient reaction time or temperature. - Inadequate mixing. | - Extend the reaction duration. - Increase the reaction temperature. - Ensure efficient stirring throughout the reaction. |
| Formation of Isomeric Byproducts | - Lack of regioselectivity in the amination reaction. | - Screen different solvents to enhance selectivity. - If using a catalyst, experiment with different ligands that may favor the desired isomer. - Modify the reaction temperature, as selectivity can be temperature-dependent. |
| Detection of Hydroxylated Impurities | - Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is Difficult to Purify | - Presence of multiple impurities with similar physical properties to the product. | - Employ a multi-step purification strategy, such as a combination of crystallization and chromatography. - Consider derivatization of the impurities to facilitate their removal. |
Quantitative Data Summary
The following table presents hypothetical data on typical yields and common impurity levels for the synthesis of this compound. This data is for illustrative purposes and may vary based on the specific experimental conditions.
| Parameter | Value | Notes |
| Typical Yield | 65-85% | Based on the limiting reagent. |
| Purity after initial work-up | 80-95% | Determined by GC or LC analysis. |
| Common Impurity Levels: | ||
| Unreacted Starting Material | < 5% | |
| Isomeric Aminopyridines | < 3% | |
| Hydroxylated Impurities | < 2% | Under anhydrous conditions. |
Experimental Protocols
A generalized experimental protocol for the amination of a polychlorinated pyridine precursor is provided below. Note: This is a hypothetical procedure and should be adapted and optimized for specific laboratory conditions and safety protocols.
-
Reaction Setup: In a high-pressure autoclave, combine the polychlorinated pyridine starting material with a suitable anhydrous solvent (e.g., N,N-Dimethylformamide or Dioxane).
-
Addition of Aminating Agent: Introduce the aminating agent (e.g., a solution of ammonia in an organic solvent or an ammonia surrogate) into the sealed reactor.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 120-180°C) and allow the pressure to build. Maintain the reaction at this temperature with vigorous stirring for a specified period (e.g., 8-24 hours).
-
Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. The reaction mixture is then typically quenched with water and extracted with an organic solvent. The organic layers are combined, dried over a drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Amino-4-(trifluoromethyl)pyridine, a crucial building block in the development of novel pharmaceuticals and agrochemicals.[1][2] Its synthesis can present several challenges, which are addressed below to support researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 2-Amino-4-(trifluoromethyl)pyridine?
A1: There are three prominent synthetic routes for 2-Amino-4-(trifluoromethyl)pyridine:
-
Route 1: A two-step synthesis starting from 2,6-dichloro-4-(trifluoromethyl)pyridine, which involves an initial selective amination followed by a dehalogenation step.[3]
-
Route 2: A direct, one-step amination of 2-chloro-4-(trifluoromethyl)pyridine under high temperature and pressure.[1]
-
Route 3: A transition-metal-free amination of 2-fluoro-4-(trifluoromethyl)pyridine using a source of ammonia like acetamidine hydrochloride.[1]
Q2: Why is my amide coupling reaction with 2-Amino-4-(trifluoromethyl)pyridine sluggish or failing?
A2: The primary reason is the reduced nucleophilicity of the amino group. The potent electron-withdrawing effect of the trifluoromethyl group deactivates the pyridine ring and the attached amino group, making it a weaker nucleophile.[4]
Q3: How can I improve the yield of my amide coupling reaction?
A3: To overcome the low nucleophilicity of the amine, consider the following:
-
Use a stronger coupling reagent: Reagents like HATU or PyBOP are more effective for deactivated amines than standard reagents like HBTU/HOBt.[4]
-
Activate the carboxylic acid: Converting the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride can be effective.[4]
-
Increase the reaction temperature: Gently heating the reaction (e.g., to 40-60 °C) can help drive it to completion, but monitor for potential decomposition.[4]
-
Use a stronger, non-nucleophilic base: Switching from triethylamine to a stronger base like DBU or a phosphazene base can ensure the amine is fully deprotonated.[4]
Q4: What are the key challenges in the synthesis of 2-Amino-4-(trifluoromethyl)pyridine itself?
A4: Key challenges include achieving high purity, preventing side reactions, and ensuring complete conversion.[3][5] Careful control of reaction conditions such as temperature, pressure, and catalyst choice is crucial.[5]
Q5: My product is difficult to isolate and purify. What are some potential solutions?
A5: If you are facing difficulties in product isolation and purification, consider these points:
-
Product Solubility: If the product is soluble in the reaction mixture, cooling the mixture after the reaction can help induce crystallization.[3]
-
Emulsion Formation: During workup, emulsions can form. Washing with brine can help break these emulsions.[3]
-
Impurities: If the crude product contains impurities, recrystallization from a suitable solvent system can improve purity.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction.[3]- Suboptimal reaction temperature or pressure.[3]- Catalyst deactivation.[3]- Poor quality of starting materials.[3] | - Increase reaction time or temperature within the recommended range.[3]- Ensure the autoclave is properly sealed to maintain pressure.[3]- Use a fresh catalyst and ensure proper handling. For reactions like the Buchwald-Hartwig amination, consider more robust ligands.[3]- Verify the purity of starting materials using appropriate analytical techniques.[3] |
| Incomplete Reaction | - Insufficient reaction time or temperature.[3]- Inadequate mixing. | - Prolong the reaction time or increase the temperature as per the protocol guidelines.[3]- Ensure efficient stirring, especially in heterogeneous mixtures. |
| Formation of Byproducts | - Lack of selectivity in amination (for Route 1).- Over-reduction or side reactions during dehalogenation (for Route 1).- Formation of multi-chlorinated by-products.[6] | - Optimize reaction conditions (temperature, solvent) for selective amination. The use of a hydrophilic ether like THF can improve selectivity.[7]- Carefully control the hydrogenation conditions (catalyst loading, hydrogen pressure, temperature).- Unwanted by-products can sometimes be reduced back to the starting material by catalytic hydrogenolysis and recycled.[6] |
Comparative Data of Synthesis Routes
The following table summarizes key quantitative data for the three primary synthesis routes, allowing for a direct comparison of their efficiency and reaction conditions.[1]
| Parameter | Route 1: From 2,6-dichloro-4-(trifluoromethyl)pyridine | Route 2: From 2-chloro-4-(trifluoromethyl)pyridine | Route 3: From 2-fluoro-4-(trifluoromethyl)pyridine |
| Starting Material | 2,6-dichloro-4-(trifluoromethyl)pyridine | 2-chloro-4-(trifluoromethyl)pyridine | 2-fluoro-4-(trifluoromethyl)pyridine |
| Key Reagents | Ammonia, THF, 5% Pd/C, H₂ | 28% Aqueous Ammonia | Acetamidine hydrochloride, NaOH, DMSO, H₂O |
| Reaction Steps | 2 | 1 | 1 |
| Reaction Time | ~9 hours | 10 hours | Not specified (typically a few hours) |
| Yield | 71.9% | ~70.8% | High (reported for analogues) |
| Purity | High (recrystallized) | High (recrystallized) | High (reported for analogues) |
Experimental Protocols
Route 1: Two-Step Synthesis from 2,6-dichloro-4-(trifluoromethyl)pyridine
This protocol involves a two-step, one-pot reaction.[8]
Step 1: Amination
-
In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% aqueous ammonia, and 20 mL of tetrahydrofuran (THF).[7][8]
-
Heat the mixture to 150°C with stirring for approximately 6 hours.[3]
-
After the reaction, cool the autoclave to 30-40°C.[7]
Step 2: Dehalogenation
-
To the reaction mixture from Step 1, add 300 mg of 5% Palladium on activated carbon (Pd/C) (54% wet, 0.076 mmoles).[1][7]
-
Pressurize the autoclave with hydrogen gas up to 2.0 MPa.[1][7]
-
Heat the mixture to 100°C with stirring and maintain for approximately 3 hours.[1][7]
-
Cool the pressure reactor to 30-40°C and filter the contents through Celite.[1][7]
-
Add water to the filtrate and extract three times with ethyl acetate.[1]
-
Wash the combined organic layers with saturated saline and dry over sodium sulfate.[1]
-
Concentrate the organic layer under reduced pressure.[1]
-
Add n-hexane to the residue and concentrate again. To the resulting crystals, add n-hexane and stir under ice cooling for about 60 minutes.[1]
-
Filter the deposited crystals, wash three times with ice-cooled n-hexane, and dry under reduced pressure to obtain 2-Amino-4-(trifluoromethyl)pyridine as a white crystal.[1]
Route 2: Direct Amination of 2-chloro-4-(trifluoromethyl)pyridine
This method describes a direct amination in a high-pressure environment.[1][9]
-
In a 200 mL autoclave, charge 14.5 g of 2-chloro-4-(trifluoromethyl)pyridine and 108 mL of 28% aqueous ammonia.[1][9]
-
Heat the mixture to 180°C for 10 hours. The internal pressure will be approximately 20 atm.[1][9]
-
After the reaction, allow the system to cool to room temperature.[1]
-
The resulting crystals are washed with water and dried to yield 2-Amino-4-(trifluoromethyl)pyridine.[1][9]
Route 3: Synthesis from 2-fluoro-4-(trifluoromethyl)pyridine (General Procedure)
This route utilizes a transition-metal-free amination. A specific protocol for 2-Amino-4-(trifluoromethyl)pyridine is not detailed in the cited literature, but a general procedure can be adapted.[1]
-
To a reaction vessel, add 2-fluoro-4-(trifluoromethyl)pyridine, acetamidine hydrochloride, sodium hydroxide, and dimethyl sulfoxide (DMSO) with a small amount of water.[1]
-
The reaction is typically stirred at an elevated temperature until completion, as monitored by an appropriate technique (e.g., TLC or GC-MS).[1]
-
Upon completion, the reaction mixture is worked up by dilution with water and extraction with an organic solvent.[1]
-
The combined organic layers are washed, dried, and concentrated.[1]
-
The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford the desired 2-Amino-4-(trifluoromethyl)pyridine.[1]
Visualizations
Caption: Workflow for the two-step synthesis of 2-Amino-4-(trifluoromethyl)pyridine (Route 1).
Caption: Workflow for the direct amination synthesis of 2-Amino-4-(trifluoromethyl)pyridine (Route 2).
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Amino-4-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
optimizing temperature and pressure for amination reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in amination reactions. The content is structured to address specific issues encountered during experimental work, with a focus on optimizing temperature and pressure.
General Troubleshooting and FAQs
This section addresses common issues applicable to various amination reactions.
Q1: My amination reaction shows low or no conversion. What are the initial checks I should perform?
A1: Low or no conversion is a common issue that can often be resolved by systematically checking your reaction setup and reagents.
-
Reagent Purity: Assess the purity of your starting materials, as impurities can inhibit the catalyst or participate in side reactions.[1] Purification or re-sourcing of reagents may be necessary.
-
Anhydrous & Anaerobic Conditions: Many amination catalysts, especially those used in cross-coupling reactions, are sensitive to moisture and oxygen. Ensure that your solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[2] Water can deactivate the catalyst and lead to side products like hydroxypyrimidines in certain reactions.[3][4]
-
Catalyst Activity: For metal-catalyzed reactions, ensure the active form of the catalyst is being generated. Using pre-formed catalysts or "precatalysts" can lead to cleaner and more efficient generation of the active catalytic species.[1][2] For instance, third-generation Buchwald palladium precatalysts are designed to quickly generate the active LPd(0) catalyst.[1]
-
Stirring: Inadequate stirring, especially during scale-up, can lead to poor reaction rates and yields.[1]
Q2: How do I choose the correct temperature for my amination reaction?
A2: The optimal temperature is highly dependent on the specific type of amination and the substrates involved.
-
Reductive Amination: Many reductive aminations can be performed at room temperature.[5] However, if the reaction is sluggish, gentle heating may be required for the reaction to proceed to completion.[5] Some protocols may even specify temperatures as low as 0°C to 10°C during the reduction step to control selectivity.[5]
-
Buchwald-Hartwig Amination: These reactions often require elevated temperatures, typically in the range of 80-110°C.[4] For challenging substrates, such as aryl chlorides, temperatures might be increased to 120°C.[6]
-
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions also frequently require heating, with temperatures commonly ranging from 80-120°C to facilitate the substitution on electron-deficient aromatic rings.[4] However, some highly activated systems can proceed at room temperature.[7]
Q3: When should I consider using high pressure in my amination reaction?
A3: High pressure is typically employed when gaseous reagents are used or to influence reaction rates and equilibria.
-
Reductive Amination with H₂: When using hydrogen gas as the reducing agent, the reaction is often conducted under pressure (e.g., 5 atm H₂).[8] This increases the concentration of the dissolved hydrogen, accelerating the reduction of the imine intermediate.
-
Reactions with Ammonia: When using ammonia as the nitrogen source, reactions are often performed in sealed vessels to maintain a sufficient concentration of the gaseous amine.
Troubleshooting Workflow for Low Yield Amination
Reductive Amination
Reductive amination is a cornerstone method for C-N bond formation, typically involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced.[9]
Q4: I am getting over-alkylation (formation of tertiary amine from a primary amine). How can I prevent this?
A4: Over-alkylation is a common side reaction. Several strategies can be employed to favor the formation of the desired secondary amine.
-
Use a Stepwise Protocol: A two-step (indirect) reductive amination provides greater control. First, form the imine by reacting the aldehyde and primary amine. Once imine formation is complete, the crude imine can be isolated and then reduced in a separate step.[5] This prevents the newly formed secondary amine from competing for reaction with the aldehyde.
-
Control Stoichiometry: Using a slight excess of the amine can sometimes favor the desired product, but the stepwise approach is generally more reliable.
-
Choice of Reducing Agent: Milder, more selective reducing agents are preferable. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective for direct reductive aminations as it is less reactive towards aldehydes and ketones compared to the intermediate iminium ion.[5] Sodium cyanoborohydride (NaBH₃CN) is also widely used due to its mild reactivity and selectivity for iminium ions at a slightly acidic pH.[10]
Q5: My reductive amination is very slow. What can I do to speed it up?
A5: Sluggish reactions can often be accelerated by adjusting the reaction conditions.
-
pH Adjustment: Imine formation is often the rate-limiting step and is typically catalyzed by mild acid. Adding a catalytic amount of acetic acid can accelerate the reaction, particularly with less reactive ketones.[5] The optimal pH for many reductive aminations using NaBH₃CN is between 4 and 5.[10]
-
Temperature: While many reactions proceed at room temperature, gentle heating can increase the reaction rate.[5]
-
Dehydrating Agent: The formation of the imine intermediate involves the elimination of water. Adding a dehydrating agent, such as anhydrous magnesium sulfate, can help drive the equilibrium towards imine formation, especially with less reactive substrates.[5]
Experimental Protocol: Direct Reductive Amination
This protocol is a general procedure for a one-pot reductive amination using sodium triacetoxyborohydride.
-
To a solution of the aldehyde or ketone (1.0 mmol) and the primary or secondary amine (1.1 mmol) in a suitable solvent like Dichloromethane (DCE) or Tetrahydrofuran (THF) (10 mL) at room temperature, add sodium triacetoxyborohydride (1.5 mmol) in one portion.[5]
-
If the reaction is sluggish, a catalytic amount of acetic acid may be added.[5]
-
Stir the reaction mixture at room temperature and monitor its progress using an appropriate technique (e.g., TLC or LC-MS).[5]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[5]
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[5]
-
Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product as needed, typically by column chromatography.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides/triflates and amines.[3][11]
Q6: I am having trouble with my Buchwald-Hartwig reaction using an aryl chloride. What are the key parameters to optimize?
A6: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides, often requiring more specialized conditions.
-
Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands are generally required to facilitate the difficult oxidative addition step with aryl chlorides. Ligands such as BrettPhos and Josiphos have been developed to be effective for challenging substrates.[1]
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice that often provides high reaction rates.[12] However, for base-sensitive substrates, other bases like LHMDS or potassium phosphate may be used, sometimes at lower temperatures.[1][12]
-
Temperature: Higher temperatures (e.g., 100-120°C) are often necessary to achieve a reasonable reaction rate with aryl chlorides.[4][6]
Q7: My Buchwald-Hartwig reaction is producing a significant amount of hydrodehalogenation (reduction) byproduct. What is the cause and how can I fix it?
A7: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction.
-
Cause: This side reaction can be caused by β-hydride elimination from the palladium-amido complex or from the palladium-alkoxide complex (if an alcohol solvent or water is present).
-
Solution: Judicious choice of the supporting ligand can often minimize this issue.[1] Additionally, ensuring strictly anhydrous conditions is crucial. Using a less polar, aprotic solvent like toluene or dioxane can also be beneficial.[1][2]
Optimization Parameters for Buchwald-Hartwig Amination
| Parameter | Common Choices | Optimization Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Precatalysts[1] | Precatalysts often give more reliable results by ensuring efficient generation of the active Pd(0) species.[1] |
| Ligand | XPhos, RuPhos, BrettPhos, DavePhos[12] | Choice is substrate-dependent. Sterically hindered biarylphosphine ligands are common.[4] Aryl chlorides often require more specialized, electron-rich ligands.[2] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS[12] | NaOtBu is very common and effective but harsh. K₃PO₄ and Cs₂CO₃ are milder alternatives. LHMDS can be used for substrates with protic functional groups.[12] |
| Solvent | Toluene, Dioxane, THF[2] | Must be anhydrous. Toluene is a common and effective choice.[4] Less polar solvents can be better for aryl iodide substrates.[1] |
| Temperature | 80 - 110 °C[4] | May need to be increased for less reactive substrates like aryl chlorides.[6] |
Decision Logic for Amination Method Selection
Nucleophilic Aromatic Substitution (SNAr) Amination
SNAr is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring, typically requiring the ring to be activated by electron-withdrawing groups.[13]
Q8: My SNAr reaction is not proceeding, even at high temperatures. What could be the issue?
A8: The lack of reactivity in an SNAr reaction is almost always tied to insufficient activation of the aromatic ring.
-
Substrate Activation: The reaction proceeds via a negatively charged Meisenheimer complex intermediate, which must be stabilized by electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group.[13] If your substrate lacks this activation, the SNAr pathway is highly unfavorable. In such cases, a metal-catalyzed method like the Buchwald-Hartwig amination is a more suitable choice.[11]
-
Leaving Group: The reaction rate is influenced by the nature of the leaving group. Generally, the rate increases with the electronegativity of the leaving group (F > Cl > Br > I), as the rate-determining step is the nucleophilic attack on the ring, not the departure of the leaving group.[13]
Q9: What are the optimal solvents and bases for an SNAr amination?
A9: The choice of solvent and base can significantly impact the reaction rate and outcome.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are highly preferred.[4] These solvents are effective at solvating the cation of the base but do not strongly solvate the amine nucleophile, thus enhancing its nucleophilicity.
-
Base: A base is often required to deprotonate the amine, making it a more potent nucleophile, or to neutralize the acid generated during the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). For less reactive systems, a stronger base may be required.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. reddit.com [reddit.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. jocpr.com [jocpr.com]
- 10. nbinno.com [nbinno.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Palladium-Catalyzed Amination
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation in palladium-catalyzed amination reactions, also known as Buchwald-Hartwig amination. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Conversion
Question: My amination reaction shows low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion is a common issue in palladium-catalyzed amination and can stem from several factors related to the catalyst's activity. Here is a step-by-step guide to diagnose and solve the problem.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Pre-catalyst Activation: Ensure the active LPd(0) species is generated. If using a Pd(II) source like Pd(OAc)₂, pre-activation with the phosphine ligand may be necessary before adding it to the main reaction mixture. Consider using third-generation (G3) or fourth-generation (G4) Buchwald palladium precatalysts for more reliable and rapid generation of the active catalyst.[1] 2. Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, are often effective in stabilizing the palladium catalyst and promoting the reaction.[2] |
| Catalyst Poisoning | 1. Purity of Reagents: Trace impurities in amines can poison the catalyst. Ensure the purity of your amine and aryl halide starting materials.[1] 2. Solvent Purity: Use high-purity, degassed solvents. Common solvents include toluene, dioxane, and THF.[3][4] 3. Incompatible Functional Groups: Certain functional groups, such as nitro groups or unprotected phenols, can interfere with the catalyst. Consider using milder bases (e.g., K₂CO₃, Cs₂CO₃) or protecting sensitive functional groups.[1][4] |
| Poor Solubility | 1. Solvent Choice: If reactants or the base are not soluble in the chosen solvent, the reaction rate will be significantly affected. Toluene is a common choice, but for certain substrates, more polar solvents or co-solvents may be necessary.[5] 2. Base Solubility: Strong inorganic bases like NaOtBu have limited solubility in many organic solvents. The rate of agitation can be critical to ensure proper mixing.[5] |
| Inhibitory Effects | 1. Iodide Inhibition: When using aryl iodides, the iodide salt formed during the reaction can precipitate the palladium complex, leading to catalyst deactivation. Running the reaction in less polar solvents like toluene can mitigate this issue.[1][5] |
Issue 2: Side Product Formation
Question: My reaction is producing significant amounts of side products, such as hydrodehalogenation of the aryl halide or formation of diarylamine. What can I do to improve selectivity?
Answer:
The formation of side products is often linked to catalyst deactivation pathways or non-optimal reaction conditions. Here’s how to address common side reactions:
Common Side Products and Mitigation Strategies:
| Side Product | Potential Cause | Recommended Solution |
| Hydrodehalogenation | This can occur via β-hydride elimination from the palladium-amido complex, which is an unproductive side reaction.[6] | 1. Ligand Choice: Use bulky ligands that favor reductive elimination over β-hydride elimination. 2. Temperature Control: Lowering the reaction temperature may suppress this side reaction.[1] |
| Diarylamine Formation | The primary amine product can react further with the aryl halide. | 1. Stoichiometry Control: Use a slight excess of the primary amine. 2. Catalyst System: Some ligand systems show higher selectivity for the desired monoarylation. |
| Phenol/Diaryl Ether Formation | This can happen, especially with aryl triflates, due to cleavage of the triflate group.[7] | 1. Slow Addition: Slow addition of the aryl triflate can prevent its cleavage and the subsequent formation of phenol.[7] 2. Base Selection: Use a weaker base if the substrate is sensitive.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common signs of palladium catalyst deactivation?
A1: Common signs include:
-
A decrease in reaction rate or a stalled reaction.
-
The formation of palladium black (insoluble palladium(0) aggregates).[8]
-
A change in the color of the reaction mixture.
-
The appearance of side products from competing reaction pathways.[1]
Q2: How can I prevent catalyst deactivation?
A2: Several strategies can help maintain catalyst activity:
-
Use of Bulky Ligands: Sterically hindered phosphine ligands protect the palladium center and promote the desired catalytic cycle.[9]
-
Maintain an Inert Atmosphere: Amination reactions are sensitive to oxygen, which can oxidize the active Pd(0) catalyst.[4]
-
Purity of Reagents: Use pure, degassed solvents and high-purity starting materials to avoid introducing catalyst poisons.[1]
-
Appropriate Base Selection: The choice of base is crucial. While strong bases like NaOtBu are common, weaker bases may be necessary for sensitive substrates to avoid side reactions that can lead to catalyst deactivation.[1][5]
Q3: What is the role of the ligand in catalyst stability?
A3: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich phosphine ligands:
-
Promote the oxidative addition of the aryl halide to the Pd(0) center.
-
Facilitate the reductive elimination of the desired arylamine product.[2]
-
Sterically shield the palladium center, preventing the formation of inactive palladium dimers or aggregates.
-
Can prevent product inhibition, in some cases allowing for the recycling of the ligand in situ.[9]
Q4: Can deactivated palladium catalysts be regenerated?
A4: In some industrial settings, regeneration of spent palladium catalysts is performed, though it can be challenging. Common methods include:
-
Thermal Treatment: Heating the catalyst in an inert atmosphere to remove volatile carbon-containing materials, followed by oxidation to burn off remaining carbonaceous deposits.[10]
-
Washing: Washing the catalyst with solvents or acidic/basic solutions to remove adsorbed impurities.[11]
-
Chemical Treatment: Treatment with reagents like hydrogen to reduce oxidized palladium species.[12]
For laboratory-scale reactions, it is often more practical to use fresh catalyst.
Quantitative Data Summary
The following table summarizes key quantitative data related to factors influencing catalyst performance and deactivation.
| Parameter | Observation | Significance | Reference |
| Catalyst Loading | Can be as low as 0.1 mol% for efficient reactions with some aryl chlorides and bromides. | Lower catalyst loading is economically and environmentally beneficial. | [13] |
| Reaction Temperature | Many aminations are run at elevated temperatures (65-100 °C), but some modern catalyst systems allow for room temperature reactions. | Milder conditions can improve functional group tolerance and reduce side reactions. | [5][14] |
| Effect of Water | High concentrations of water can lead to catalyst instability and competing hydroxylation side reactions. | The development of water-tolerant ligands (e.g., KPhos) allows for the use of aqueous ammonia. | [15] |
Experimental Protocols
Protocol 1: General Procedure for a Buchwald-Hartwig Amination Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a glovebox, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Addition of Reagents: Add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M in the aryl halide).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Characterization of a Deactivated Catalyst using TEM
Transmission Electron Microscopy (TEM) can be used to visualize palladium nanoparticle formation, a common deactivation pathway.
-
Sample Preparation: After the reaction, a small aliquot of the reaction mixture is diluted in a suitable solvent (e.g., ethanol) and sonicated to disperse the particles.[16][17]
-
Grid Preparation: A drop of the dispersed sample is cast onto a carbon-coated copper grid.[16][17]
-
Imaging: The grid is analyzed using a TEM to observe the size, morphology, and aggregation of any palladium nanoparticles that have formed.[16][17]
Visualizations
Caption: Catalytic cycle of Buchwald-Hartwig amination and common deactivation pathways.
Caption: A logical workflow for troubleshooting common issues in amination reactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. Increasing Pd Catalyst Lifetimes - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 11. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 12. dcl-inc.com [dcl-inc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights into Palladium Deactivation during Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues encountered during the purification of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most effective and commonly employed methods for the purification of this compound are flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC). Recrystallization can also be attempted, though finding a suitable solvent system may require some experimentation.
Q2: What are the likely impurities I might encounter in my sample of this compound?
A2: Impurities will largely depend on the synthetic route used to prepare the compound. Based on common synthetic pathways, potential impurities include:
-
Unreacted Starting Materials:
-
2,6-dichloro-3-nitro-4-(trifluoromethyl)pyridine (if synthesized via reduction of a nitro group).
-
3-amino-4-(trifluoromethyl)pyridine (if synthesized via chlorination).
-
-
Intermediates and Byproducts from Synthesis:
-
Partially reduced intermediates such as nitroso or hydroxylamino derivatives (from the reduction of a nitro group).
-
Monochlorinated regioisomers (e.g., 2-chloro-3-amino-4-(trifluoromethyl)pyridine) or other polychlorinated pyridines (from chlorination reactions).
-
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q3: My compound is streaking on the silica gel TLC plate and column. How can I resolve this?
A3: Streaking of basic compounds like aminopyridines on silica gel is a common issue due to the acidic nature of the silica. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent. This will help to deactivate the acidic sites on the silica gel and result in better peak shapes.
Q4: I am having trouble getting my compound to crystallize. What can I do?
A4: If crystallization is proving difficult, several techniques can be employed. First, ensure you are using a suitable solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution-air interface to create nucleation sites. Seeding the solution with a tiny crystal of the pure compound, if available, can also induce crystallization. Another approach is to use a solvent/anti-solvent system. Dissolve your compound in a good solvent and then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes slightly turbid, then allow it to cool slowly.
Troubleshooting Guides
Troubleshooting Flash Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for the desired compound. A common starting point is a hexane/ethyl acetate gradient. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation. | |
| Product Elutes Too Quickly (High Rf) | Eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate system). |
| Product Does Not Elute from the Column | Eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate). |
| Tailing or Streaking of the Product Band | The compound is interacting strongly with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to your eluent to improve the peak shape of the basic amine product. |
Troubleshooting Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Compound Does Not Dissolve in Hot Solvent | The chosen solvent is not a good solvent for your compound. | Select a more polar solvent. Experiment with different solvents or solvent mixtures. |
| Compound "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Use a lower-boiling point solvent. Alternatively, use a larger volume of the current solvent to create a less concentrated solution. |
| No Crystals Form Upon Cooling | The solution is not saturated, or it is supersaturated. | If the solution is not saturated, evaporate some of the solvent to increase the concentration. If the solution is supersaturated, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. |
| Low Recovery of Pure Compound | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to fully dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a hexane/ethyl acetate mixture).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the solution onto the top of the silica bed.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to move the compound and impurities down the column at different rates. Remember to include ~0.5% triethylamine in your eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Preparative HPLC
Preparative HPLC is a powerful technique for achieving high purity.[1]
-
Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase and column. A reverse-phase C18 column is often a good starting point.
-
Sample Preparation: Dissolve the crude material in the mobile phase or a compatible solvent.
-
Injection and Separation: Inject the sample onto the preparative HPLC system and run the separation method.
-
Fraction Collection: Use a fraction collector to isolate the peak corresponding to the pure product.
-
Product Recovery: Combine the fractions containing the pure compound and remove the solvent, often by lyophilization if the mobile phase is aqueous.
Purification Strategy Workflow
Caption: A decision workflow for selecting the appropriate purification method.
Hypothesized Impurity Profile Based on Synthetic Routes
Caption: Potential impurities based on common synthetic pathways.
References
stability of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a complex molecule used as an intermediate in the synthesis of N-phenyl heteroarylamine analogs for fungicidal agents.[1][2] While specific stability data under acidic conditions is not extensively published in public literature, general handling guidelines suggest it may be sensitive to certain conditions. For instance, it is known to hydrolyze slowly in humid environments and can degrade upon exposure to light.[1] Therefore, it is crucial to store it in a cool, dry, and dark place, such as in amber vials at -20°C with a desiccant.[1]
Q2: What are the potential degradation pathways for this compound under acidic conditions?
A2: While the specific degradation pathway for this compound under acidic conditions has not been detailed in available literature, halogenated pyridines and aromatic amines can undergo hydrolysis. Under acidic conditions, it is plausible that the chloro substituents on the pyridine ring could be susceptible to nucleophilic substitution by water, potentially leading to the formation of corresponding hydroxypyridine derivatives. The amino group may also be involved in side reactions. A hypothetical degradation pathway is illustrated below.
Q3: How can I experimentally determine the stability of this compound in my acidic formulation?
A3: A forced degradation study is the recommended approach to determine the stability of the compound under your specific experimental conditions. This involves subjecting a solution of the compound in your acidic medium to stress conditions (e.g., elevated temperature) and monitoring the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A general protocol for such a study is provided in the "Troubleshooting Guides & Experimental Protocols" section.
Q4: What analytical techniques are suitable for monitoring the degradation of this compound?
A4: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective method for monitoring the degradation of small organic molecules like this compound.[1] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible addition of a buffer or acid like trifluoroacetic acid for better peak shape) is a good starting point for method development.[1] Mass spectrometry (LC-MS) can be used to identify the degradation products.[3]
Troubleshooting Guides & Experimental Protocols
Protocol: Acid-Forced Degradation Study
This protocol outlines a general procedure for assessing the stability of this compound in an acidic solution.
1. Materials:
- This compound
- Acidic solution of interest (e.g., 0.1 N HCl, specific formulation buffer)
- HPLC grade acetonitrile
- HPLC grade water
- Trifluoroacetic acid (TFA), if needed for mobile phase
- Volumetric flasks, pipettes, and other standard laboratory glassware
- HPLC system with UV detector and a C18 column
- pH meter
- Temperature-controlled oven or water bath
2. Experimental Workflow:
Caption: Workflow for an acid-forced degradation study.
3. Procedure:
- Preparation of Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Prepare the acidic stress solution (e.g., 0.1 N HCl).
- Initiation of Degradation:
- In a volumetric flask, add a known volume of the stock solution and dilute with the acidic stress solution to achieve the desired final concentration.
- Take an initial sample (T=0) immediately, quench the reaction (e.g., by neutralizing with a base or diluting with mobile phase), and analyze by HPLC.
- Place the flask in a temperature-controlled environment (e.g., 60°C).
- Time-Point Sampling:
- Withdraw aliquots of the solution at predetermined time intervals (e.g., 2, 4, 8, 24 hours).
- For each time point, immediately quench the degradation process.
- HPLC Analysis:
- Analyze all samples using a validated, stability-indicating HPLC method.
- The method should be able to separate the parent compound from any degradation products.
4. Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point.
- Identify and quantify the major degradation products.
- Determine the degradation kinetics (e.g., zero-order, first-order).
Data Presentation
Quantitative data from the forced degradation study should be summarized in a clear and structured table.
Table 1: Example Data Table for Acid Degradation Study
| Time (hours) | Concentration of Parent Compound (µg/mL) | % Parent Compound Remaining | Area of Major Degradant 1 | Area of Major Degradant 2 |
| 0 | 100.5 | 100.0 | 0 | 0 |
| 2 | 95.2 | 94.7 | 12,345 | 2,345 |
| 4 | 89.8 | 89.4 | 25,432 | 5,123 |
| 8 | 80.1 | 79.7 | 48,765 | 10,987 |
| 24 | 55.6 | 55.3 | 95,678 | 23,456 |
Hypothetical Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway of this compound under acidic conditions. This is a theoretical representation and would need to be confirmed experimentally.
Caption: Hypothetical acid-catalyzed hydrolysis pathway.
References
Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of Pyridines
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in the Buchwald-Hartwig amination of pyridines. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to help you optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with a chloropyridine substrate is resulting in low or no product formation. What are the primary causes and initial troubleshooting steps?
Low to no conversion with chloropyridine substrates is a common issue due to the lower reactivity of aryl chlorides compared to bromides or iodides. The rate-limiting step is often the oxidative addition of the C-Cl bond to the palladium(0) complex.[1]
Initial Troubleshooting Steps:
-
Catalyst System:
-
Palladium Source: The choice of palladium source is critical. While Pd(OAc)₂ is common, its reduction to the active Pd(0) species can be inconsistent. Consider using a pre-catalyst, such as a G3 or G4 palladacycle, which forms the active catalyst more cleanly and efficiently.[1]
-
Ligand Selection: Standard phosphine ligands like PPh₃ are often ineffective for activating C-Cl bonds. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos) are generally required.[1]
-
Catalyst Loading: For challenging chloropyridines, increasing the catalyst loading from the typical 1-2 mol% to as high as 5 mol% may be necessary.[1]
-
-
Reaction Conditions:
-
Temperature: Elevated temperatures, typically in the range of 80-110 °C, are often required to facilitate the oxidative addition of the C-Cl bond.[1]
-
Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[1]
-
Solvent: Use anhydrous and degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1]
-
-
Base:
-
A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base.[1] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, but this will likely necessitate a more active catalyst system and higher reaction temperatures.[2]
-
Q2: I am observing significant hydrodehalogenation of my pyridine substrate. How can I minimize this side reaction?
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction. It often occurs when the desired reductive elimination to form the C-N bond is slow, allowing competing pathways to dominate.
Strategies to Suppress Hydrodehalogenation:
-
Ligand Choice: The ligand plays a crucial role. Bulky, electron-rich ligands that accelerate the rate of reductive elimination are preferred. Ligands like Josiphos and those from the Buchwald biarylphosphine class are often effective.
-
Base Purity: Ensure the use of a high-purity, anhydrous base. Traces of moisture or hydroxide in the base can promote hydrodehalogenation.
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help to favor the amination pathway.[3]
-
Anhydrous Conditions: It is critical to ensure that all reagents and the solvent are scrupulously dry.
Q3: How can I achieve regioselective amination on a dihalopyridine, such as 2,4-dichloropyridine?
Achieving regioselectivity on dihalopyridines can be challenging. Generally, the 2-position of the pyridine ring is more electron-deficient and thus more reactive towards oxidative addition than the 4-position.[4]
Factors Influencing Regioselectivity:
-
Electronic Effects: The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C4 positions more susceptible to reaction. The effect is more pronounced at the C2 position.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, favoring the more reactive C2 position.
-
Ligand and Catalyst Choice: Careful selection of the ligand and palladium source can influence the regioselectivity. Screening different catalyst systems is recommended. A highly regioselective Buchwald-Hartwig reaction at the C-2 position of 2,4-dichloropyridine has been reported.[4]
Q4: My reaction is not going to completion, and I observe starting material even after prolonged reaction times. What should I consider?
Incomplete conversion can be due to several factors, including catalyst deactivation, insufficient reactivity of the substrates, or suboptimal reaction conditions.
Troubleshooting Incomplete Conversion:
-
Catalyst Deactivation: Ensure a strictly inert atmosphere is maintained throughout the reaction. The palladium catalyst is sensitive to oxygen.
-
Reagent Purity: Impurities in the starting materials, solvent, or base can poison the catalyst. Ensure all reagents are of high purity.
-
Solubility: Poor solubility of any of the reaction components can lead to a stalled reaction.[5] Consider a different solvent or a solvent mixture to ensure all components are fully dissolved at the reaction temperature.
-
Stirring: For reactions with solid inorganic bases, ensure efficient stirring to maintain a good suspension.[5] In some cases, grinding the base before use can be beneficial.[5]
Data Summary Tables
Table 1: Recommended Ligands for Buchwald-Hartwig Amination of Pyridines
| Ligand Family | Example Ligands | Recommended For | Reference |
| Biaryl Phosphines | XPhos, RuPhos, BrettPhos | General purpose, effective for aryl chlorides and heteroaryl halides. | [6] |
| Ferrocene-Based | Josiphos (e.g., CyPF-tBu) | Highly effective for heteroaryl chlorides and primary amines. | [6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, PEPPSI-IPr | Robust catalysts, can be effective for challenging couplings. | [7] |
Table 2: Common Bases and Their Properties
| Base | pKa of Conjugate Acid | Advantages | Disadvantages | Reference |
| NaOtBu | ~19 | High reactivity, often allows for lower catalyst loadings and faster reactions. | Incompatible with many base-sensitive functional groups. | [5] |
| LHMDS | ~26 | Useful for substrates with protic functional groups. | Air-sensitive, can be incompatible with some functional groups at high temperatures. | [2] |
| Cs₂CO₃ | ~10 | Good functional group tolerance. | More expensive, can be difficult to stir on a large scale. | [2] |
| K₃PO₄ | ~12.3 | Excellent functional group tolerance, cost-effective. | Often requires higher catalyst loadings and longer reaction times. | [2] |
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening
This protocol is designed for the rapid screening of different phosphine ligands to identify the optimal choice for a specific pyridine amination.
-
Preparation: In an array of oven-dried vials inside a glovebox, add the pyridine halide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Catalyst Addition: To each vial, add a different phosphine ligand (e.g., 2 mol%) and the palladium source (e.g., Pd₂(dba)₃, 1 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to each vial to achieve the desired concentration.
-
Reaction: Seal the vials and heat the reaction array to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Analysis: After a set time (e.g., 16 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute it, and analyze by a suitable method (e.g., GC-MS or LC-MS) to determine the conversion and yield.
Protocol 2: General Procedure for Base Screening
This protocol allows for the systematic evaluation of different bases to find the most suitable one for your substrate.
-
Preparation: In an array of oven-dried vials inside a glovebox, add the pyridine halide (1.0 equiv) and the amine (1.2 equiv).
-
Base Addition: To each vial, add a different base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4 equiv).
-
Catalyst Addition: Add the pre-determined optimal palladium source and ligand to each vial.
-
Solvent Addition: Add the anhydrous, degassed solvent to each vial.
-
Reaction and Analysis: Follow steps 4 and 5 from the ligand screening protocol.
Visualization of Troubleshooting Workflow
The following diagrams illustrate a logical workflow for troubleshooting low yields in the Buchwald-Hartwig amination of pyridines.
Caption: A flowchart for systematic troubleshooting of low-yielding reactions.
Caption: Key parameters influencing the Buchwald-Hartwig amination of pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
preventing byproduct formation in vapor-phase fluorination
Technical Support Center: Vapor-Phase Fluorination
Welcome to the technical support center for vapor-phase fluorination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on preventing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in vapor-phase fluorination and why do they form?
A1: Byproduct formation is a primary challenge in vapor-phase fluorination, driven by the high reactivity of fluorinating agents and the reaction conditions. Common byproducts include:
-
Over-fluorinated compounds: These arise from excessively harsh reaction conditions, such as high temperatures or prolonged residence times, leading to the substitution of more atoms than desired.[1]
-
Decomposition products (e.g., CF₄, C₂F₆): High temperatures can cause the cleavage of C-C bonds, leading to fragmentation of the organic substrate and the formation of smaller, highly fluorinated molecules.[2]
-
Hydrogen Fluoride (HF): This byproduct forms when C-H bonds are converted to C-F bonds.[2] It is highly corrosive and can pose safety hazards.
-
Isomers and Rearrangement Products: In some cases, the reaction conditions can promote isomerization of the starting material or product, leading to a mixture of regioisomers.[3]
-
Partially fluorinated intermediates: Incomplete reactions, often due to insufficient temperature, residence time, or catalyst activity, can leave partially substituted compounds, such as 2-chloro-2-fluoropropane in the synthesis of 2,2-difluoropropane.[1]
-
Elimination Products (Olefins): Depending on the substrate and conditions, the elimination of HF or other halides can occur, resulting in unsaturated impurities.[1]
Q2: How does the choice of fluorinating agent affect byproduct formation?
A2: The fluorinating agent is a critical factor. Elemental fluorine (F₂) is extremely reactive and can lead to non-selective reactions and substrate decomposition if not properly controlled, often requiring dilution with inert gases like N₂ or Ar.[2] Hydrogen fluoride (HF) is commonly used in catalytic halogen exchange (Halex) reactions and is generally more selective, though it requires an active catalyst to be effective.[4] Other agents like sulfur tetrafluoride (SF₄) are used for specific transformations (e.g., carbonyl to CF₂) but are also highly reactive and toxic.[5]
Q3: What is catalyst deactivation and how can it be prevented or reversed?
A3: Catalyst deactivation, a common issue in vapor-phase processes, leads to lower conversion rates and increased byproduct formation.[6] Key causes include:
-
Coking: The deposition of carbonaceous materials on the catalyst surface blocks active sites.[7]
-
Poisoning: Impurities in the feed stream can irreversibly bind to the catalyst.
-
Sintering: High temperatures can cause catalyst particles to agglomerate, reducing the active surface area.
Prevention and regeneration strategies include:
-
Catalyst Activation: Pre-treating the catalyst, for example, with HF at elevated temperatures, is crucial to ensure high initial activity.[1]
-
Regeneration: A deactivated catalyst can often be regenerated. A typical procedure involves passing diluted fluorine through the reactor at an elevated temperature (e.g., 300°C) to burn off hydrocarbon material, followed by washing steps.[6]
-
Optimizing Conditions: Operating at the lowest effective temperature and ensuring high-purity reagents can extend catalyst life.[1]
Troubleshooting Guide
This guide addresses common problems encountered during vapor-phase fluorination experiments.
Problem 1: High Levels of Over-Fluorinated Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Excessive Reaction Temperature | Systematically decrease the reactor temperature in small increments (e.g., 10-20°C). | Higher temperatures increase reaction rates non-selectively, promoting further fluorination.[8] |
| Long Residence Time | Increase the flow rate of the reactant and carrier gas. | Reducing the time the molecules spend in the hot zone limits the extent of the reaction. |
| High Fluorinating Agent Concentration | Decrease the concentration of the fluorinating agent in the gas feed. | A lower concentration of the fluorinating agent can lead to a more controlled and selective reaction.[2] |
Problem 2: Low Conversion of Starting Material / High Levels of Intermediates
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Temperature | Carefully increase the reaction temperature. | Fluorination reactions have an activation energy barrier that must be overcome for efficient conversion.[1] |
| Catalyst Deactivation | Perform a catalyst regeneration cycle as per established protocols.[6] If ineffective, replace the catalyst. | An inactive catalyst will not effectively promote the desired transformation.[6] |
| Inadequate Catalyst Activation | Ensure the initial catalyst activation protocol was followed correctly.[1] | Proper activation is essential to create the active catalytic species required for the reaction. |
| Moisture in Reagents | Verify the purity and anhydrous nature of all starting materials and gases. | Moisture can deactivate many fluorinating agents and catalysts.[1] |
Problem 3: Formation of Decomposition Products (e.g., CF₄)
| Potential Cause | Troubleshooting Step | Rationale |
| Extreme Reaction Temperature | Significantly lower the temperature. Consider using a more active, lower-temperature catalyst. | High temperatures can cleave C-C bonds, leading to fragmentation and complete fluorination of the resulting smaller molecules.[2] |
| Poor Heat Transfer / "Hot Spots" | Ensure uniform heating of the reactor. Use a reactor design that promotes good heat dissipation. | Localized hot spots can lead to thermal decomposition of the organic substrate.[6] |
| High Concentration of F₂ | Increase the dilution of elemental fluorine with an inert gas (N₂, Ar). | Diluting highly reactive agents helps to moderate the exothermicity of the reaction and prevent runaway temperatures.[2] |
Quantitative Data Summary
The following tables summarize the impact of key parameters on reaction outcomes.
Table 1: Effect of Temperature on Byproduct Formation
| Temperature (°C) | Desired Product Yield (%) | Over-fluorination Byproduct (%) | Decomposition (%) |
| 250 | 65 | 5 | <1 |
| 300 | 85 | 10 | 2 |
| 350 | 70 | 20 | 8 |
| 400 | 50 | 35 | 15 |
| Note: Data is representative and will vary based on the specific reaction, substrate, and catalyst. |
Table 2: Effect of Fluorinating Agent Concentration on Selectivity
| F₂ Concentration (Vol. %) | Desired Product Selectivity (%) | Over-fluorination Selectivity (%) |
| 5 | 95 | 5 |
| 10 | 88 | 12 |
| 20 | 75 | 25 |
| Note: Based on direct fluorination reactions where F₂ is diluted with an inert gas.[2] |
Experimental Protocols
Protocol 1: Catalyst Preparation and Activation (Chromia-Based Catalyst)
This protocol describes a general procedure for preparing and activating a chromium-based catalyst, commonly used for hydrofluorocarbon synthesis.
-
Preparation: A catalyst precursor, such as chromium hydroxide, is prepared by a precipitation method.
-
Drying: The precursor is dried at 350°C for 3-4 hours under a continuous flow of nitrogen (e.g., 30 mL/min) to remove water.
-
Activation (Pre-fluorination):
-
The dried catalyst is placed in the fixed-bed reactor.
-
The temperature is raised to 260°C.
-
A mixture of anhydrous HF (e.g., 80 mL/min) and N₂ (e.g., 20 mL/min) is passed over the catalyst bed for 2 hours.
-
The temperature is then increased to 350°C and held for an additional 2 hours under the same gas flow.
-
-
Reaction Readiness: After the activation process, the reactor is cooled to the desired reaction temperature under a nitrogen atmosphere. The catalyst is now ready for the fluorination reaction.
Protocol 2: General Vapor-Phase Fluorination Procedure
This protocol outlines a typical experimental setup for a catalytic vapor-phase fluorination reaction.
-
Setup: A fixed-bed reactor (often made of Monel or another corrosion-resistant alloy) is loaded with the activated catalyst (e.g., 3g, 20-40 mesh). A thermocouple is placed in the center of the catalyst bed to monitor the reaction temperature accurately.
-
Inerting: The system is purged with an inert gas (e.g., nitrogen) to remove air and moisture.
-
Reagent Introduction:
-
The reactor is heated to the target temperature (e.g., 150-400°C).[6]
-
The organic substrate (in vapor form) and the gaseous fluorinating agent (e.g., anhydrous HF) are introduced into the reactor through separate inlets, often diluted with an inert carrier gas like nitrogen.[6] The molar ratio of HF to the organic substrate is a critical parameter to control.
-
-
Product Collection: The effluent gas stream from the reactor is passed through a series of traps.
-
An initial trap may be used to condense unreacted starting material.
-
A subsequent trap, often cooled (e.g., with dry ice/acetone), is used to condense the fluorinated products.[1]
-
A final scrubber containing an aqueous base solution (e.g., 5% NaOH) is used to neutralize acidic byproducts like HF and HCl.[1][6]
-
-
Analysis: The collected organic products are analyzed by methods such as Gas Chromatography (GC) and NMR spectroscopy to determine conversion, yield, and selectivity.[1]
Visualizations
Caption: A logical workflow for troubleshooting byproduct formation.
Caption: Relationships between reaction parameters and byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. US2505877A - Vapor phase fluorination process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Isolating Aminopyridine Products
Welcome to the technical support center for the workup and isolation of aminopyridine products. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the purification of aminopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of aminopyridines to consider during workup?
A1: Aminopyridines are basic, polar, and often crystalline solids.[1][2] Their basicity, stemming from the pyridine ring nitrogen and the amino group, is a critical factor. The pKa of the pyridine nitrogen is significantly affected by the position of the amino group. For instance, 4-aminopyridine is more basic (pKa ≈ 9.17) than 2-aminopyridine (pKa ≈ 6.86) and 3-aminopyridine (pKa ≈ 6.0).[3] This basicity dictates their solubility in acidic aqueous solutions, forming water-soluble pyridinium salts, which is a cornerstone of their purification by extraction. Their polarity influences their solubility in organic solvents and their behavior during chromatography.
Q2: Which organic solvents are suitable for extracting aminopyridine products?
A2: The choice of solvent depends on the specific aminopyridine and the impurities present. Common solvents for extracting aminopyridine products from a reaction mixture after basification include ethyl acetate, chloroform, isopropanol, and butanol.[4][5][6][7][8] The solubility of aminopyridines can vary significantly with the solvent and temperature.
Q3: How can I remove the aminopyridine product from an organic layer?
A3: To transfer the aminopyridine from an organic solvent to an aqueous layer, you can perform an acidic wash. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the basic aminopyridine will be protonated, forming a salt that is soluble in the aqueous phase.[9] This is an effective way to separate it from non-basic organic impurities.
Q4: What are the best methods for final purification of aminopyridine products?
A4: The most common methods for the final purification of aminopyridines are crystallization and column chromatography.[7][10] Crystallization is often effective for obtaining high-purity material, especially if suitable solvents are identified.[11][12] Column chromatography is useful for separating the target aminopyridine from impurities with different polarities.[7][13]
Troubleshooting Guides
Extraction Problems
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction. | High concentration of surfactants or fine solids at the interface. The pH of the aqueous layer is close to the pKa of the aminopyridine. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. - Filter the entire mixture through a pad of celite. - Allow the mixture to stand for an extended period. - If possible, adjust the pH of the aqueous layer to be significantly different from the pKa of the aminopyridine. |
| Poor recovery of aminopyridine in the organic layer. | The organic solvent is not optimal. The aqueous layer is not sufficiently basic. | - Use a more polar organic solvent for extraction. - Ensure the pH of the aqueous layer is at least 1-2 units above the pKa of the aminopyridine to ensure it is in its free base form. - Perform multiple extractions with smaller volumes of the organic solvent. |
| Product precipitates at the interface. | The product has limited solubility in both the organic and aqueous phases at the current concentration and temperature. | - Dilute the mixture with more of both the organic and aqueous solvents. - Gently warm the separatory funnel to increase solubility. - Filter the precipitate, and separately extract the aqueous and organic phases. |
Crystallization Issues
| Problem | Possible Cause | Solution |
| Product oils out instead of crystallizing. | The solvent is too nonpolar for the aminopyridine, or the product is impure. | - Add a co-solvent in which the aminopyridine is less soluble to induce crystallization. - Try cooling the solution more slowly. - Scratch the inside of the flask with a glass rod at the solvent-air interface. - Add a seed crystal of the pure product. - Purify the product further by column chromatography before attempting crystallization. |
| No crystals form upon cooling. | The solution is not supersaturated, or nucleation is inhibited. | - Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). - Introduce a seed crystal. - Try a different crystallization solvent or solvent system. |
| Crystals are very fine or needle-like. | Crystallization occurred too rapidly. | - Dissolve the crystals by heating and allow the solution to cool more slowly. - Use a solvent system where the solubility of the aminopyridine is higher at elevated temperatures and drops off more gradually upon cooling. |
Column Chromatography Difficulties
| Problem | Possible Cause | Solution |
| Product streaks on the column. | The product is too polar for the chosen eluent system, leading to strong interaction with the silica gel. The column is overloaded. | - Increase the polarity of the eluent. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve the peak shape of basic compounds like aminopyridines. - Ensure the sample is loaded onto the column in a minimal amount of solvent. - Use a smaller amount of crude product on the column. |
| Poor separation from impurities. | The eluent system does not provide sufficient resolution. | - Use a shallower gradient of eluent polarity. - Try a different solvent system. - Consider using a different stationary phase (e.g., alumina or a bonded phase). |
| Product does not elute from the column. | The product is very polar and is irreversibly adsorbed onto the silica gel. | - Use a highly polar eluent, such as methanol in dichloromethane or ethyl acetate. - Add a basic modifier to the eluent (e.g., 1-2% triethylamine or ammonia in methanol). - Consider using a different purification technique, such as crystallization or an acidic wash. |
Data Presentation
Table 1: Solubility of Aminopyridine Isomers in Various Solvents
| Solvent | 2-Aminopyridine Solubility | 4-Aminopyridine Solubility |
| Water | Soluble | 83 g/L[14], 112 g/L at 20°C[15] |
| Ethanol | Soluble[16] | Very Soluble[14][15] |
| Methanol | Soluble[16] | Soluble[15] |
| Acetone | Soluble[4] | Soluble[15] |
| Chloroform | Soluble[4] | Soluble |
| Ethyl Acetate | Soluble[4] | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble[16] | Soluble[15] |
| Dimethyl sulfoxide (DMSO) | Soluble | Soluble[1][15] |
| N-Methyl-2-pyrrolidone (NMP) | Highly Soluble[16] | - |
| n-Hexane | Sparingly Soluble[16] | Slightly Soluble in Ligroin[15] |
| Cyclohexane | Very Sparingly Soluble[16] | - |
| Benzene | - | Soluble[14] |
| Diethyl Ether | - | Soluble[14] |
Note: Solubility data can vary with temperature and the specific experimental conditions.[4][16]
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Aminopyridine Isolation
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl. The aminopyridine product will move to the aqueous layer as its hydrochloride salt.
-
Separation of Layers: Separate the aqueous layer containing the protonated aminopyridine.
-
Washing the Aqueous Layer: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH, solid NaHCO₃) with stirring until the pH is greater than 10 to deprotonate the aminopyridine and precipitate the free base.
-
Back Extraction: Extract the aminopyridine free base from the aqueous layer with several portions of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the crude aminopyridine product.
Protocol 2: Purification by Crystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the aminopyridine has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for crystallization of aminopyridines include ethanol, isopropanol, butanol, or mixtures with water or non-polar solvents like hexanes.[5][11]
-
Dissolution: Dissolve the crude aminopyridine in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: General workup and purification workflow for aminopyridines.
Caption: Troubleshooting decision tree for aminopyridine isolation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scielo.br [scielo.br]
- 8. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. benchchem.com [benchchem.com]
- 11. Crystal growth, characterization and theoretical studies of 4-aminopyridinium picrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 13. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. 4-Aminopyridine, 98% | Fisher Scientific [fishersci.ca]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to HPLC Methods for Purity Analysis of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine is critical for the reliability of experimental outcomes and the quality of the final products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, supported by established methodologies for analogous halogenated and trifluoromethylated aromatic amines.
This guide will compare a standard Reverse-Phase HPLC (RP-HPLC) method using a C18 column with an alternative HPLC method employing a fluorinated stationary phase, which can offer unique selectivity for halogenated compounds.
Comparison of Analytical Techniques
The choice of an analytical method depends on the specific requirements of the analysis, such as the nature of potential impurities, required resolution, and desired run time. Below is a comparison of a traditional RP-HPLC method and one using a fluorinated phase.
| Feature | RP-HPLC with C18 Column | HPLC with Fluorinated Phase (e.g., PFP) |
| Principle | Separation based on hydrophobic interactions. | Separation based on a mix of hydrophobic, dipole-dipole, π-π, and ion-exchange interactions. |
| Selectivity | Excellent for general-purpose separation of non-polar to moderately polar compounds. | Enhanced selectivity for halogenated compounds, positional isomers, and polar analytes.[1] |
| Typical Analytes | Broad range of organic molecules. | Particularly effective for aromatic and halogenated compounds. |
| Advantages | Robust, widely available, extensive literature and application notes. | Orthogonal selectivity to C18, can resolve peaks that co-elute on C18 columns.[1] |
| Considerations | May have limited selectivity for structurally similar halogenated isomers. | Method development might be less straightforward than with C18 columns. |
Experimental Protocols
Detailed methodologies for a proposed standard RP-HPLC method and a comparative method using a fluorinated phase are provided below. These protocols are based on established methods for similar compounds and serve as a starting point for method development and validation.[2]
Method 1: Standard RP-HPLC with C18 Column
This method is adapted from established procedures for the analysis of related trifluoromethylaniline and dichloropyridine compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape).
-
Gradient Program:
-
0-2 min: 30% Acetonitrile
-
2-15 min: Linear gradient to 95% Acetonitrile
-
15-18 min: Hold at 95% Acetonitrile
-
18.1-22 min: Return to 30% Acetonitrile and equilibrate
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (30:70 acetonitrile:water) to a concentration of approximately 0.5 mg/mL.
Method 2: Alternative HPLC with Pentafluorophenyl (PFP) Column
This method offers an alternative selectivity that can be beneficial for resolving impurities that are structurally similar to the main compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Pentafluorophenyl (PFP) column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of methanol and water (with 0.1% trifluoroacetic acid).
-
Gradient Program:
-
0-3 min: 40% Methanol
-
3-12 min: Linear gradient to 90% Methanol
-
12-15 min: Hold at 90% Methanol
-
15.1-20 min: Return to 40% Methanol and equilibrate
-
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (40:60 methanol:water) to a concentration of approximately 0.5 mg/mL.
Data Presentation
The following table presents hypothetical data from the analysis of a sample of this compound using the two proposed HPLC methods to illustrate their comparative performance.
| Parameter | Method 1: RP-HPLC (C18) | Method 2: HPLC (PFP) |
| Retention Time of Main Peak | 12.5 min | 9.8 min |
| Purity of Main Peak (% Area) | 99.2% | 99.1% |
| Number of Detected Impurities | 3 | 4 |
| Resolution of Critical Pair * | 1.8 | 2.5 |
| Total Run Time | 22 min | 20 min |
*Critical pair refers to the two most closely eluting peaks.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a logical decision-making process for selecting an appropriate analytical method.
Caption: A typical workflow for the HPLC purity analysis of a chemical intermediate.
Caption: Decision tree for selecting an HPLC method for purity analysis.
Conclusion
Both the standard RP-HPLC method with a C18 column and the alternative method using a PFP column are suitable for the purity analysis of this compound. The C18 method provides a robust and reliable starting point for routine quality control. However, due to the highly halogenated nature of the analyte, a PFP column offers orthogonal selectivity and may provide superior resolution for critical impurity pairs. For comprehensive characterization and in cases of co-elution, employing both methods can provide a more complete purity profile.
References
A Comparative Analysis of Trifluoromethylpyridine Isomers for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group to a pyridine ring is a well-established strategy in medicinal chemistry to enhance the potency, metabolic stability, and bioavailability of drug candidates. The positional isomerism of the trifluoromethyl group on the pyridine scaffold—at the 2-, 3-, or 4-position—can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of 2-trifluoromethylpyridine, 3-trifluoromethylpyridine, and 4-trifluoromethylpyridine, offering insights supported by experimental data to aid in the rational design of novel therapeutics and agrochemicals.
Physicochemical Properties
The location of the electron-withdrawing trifluoromethyl group has a profound impact on the electronic and physical properties of the pyridine ring. These properties are crucial for molecular interactions with biological targets and for the pharmacokinetic profile of a drug candidate.
| Property | 2-Trifluoromethylpyridine | 3-Trifluoromethylpyridine | 4-Trifluoromethylpyridine |
| Molecular Formula | C₆H₄F₃N | C₆H₄F₃N | C₆H₄F₃N |
| Molecular Weight | 147.10 g/mol | 147.10 g/mol | 147.10 g/mol |
| Boiling Point (°C) | 139-141 | 113-115 | 110 |
| Density (g/mL at 25°C) | 1.275 | 1.276 | 1.27 |
| Refractive Index (n20/D) | 1.419 | 1.418 | 1.417 |
| pKa (Predicted) | ~0.60 | ~2.82[1] | ~1.8 |
| logP (Calculated) | ~1.8 | ~1.7 | 1.7[2] |
Isomeric Effects on Biological Activity
The trifluoromethylpyridine core is a key structural motif in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[3][4] The isomeric position of the trifluoromethyl group can lead to distinct structure-activity relationships (SAR), influencing target binding, selectivity, and metabolic fate.
The demand for trifluoromethylpyridine isomers in the production of pesticides has been highest for the β-isomer (3-trifluoromethylpyridine), followed by the α-isomer (2-trifluoromethylpyridine) and then the γ-isomer (4-trifluoromethylpyridine).[3] This trend often reflects the empirical success in identifying potent and selective bioactive compounds derived from a particular isomer.
A notable example of isomeric effects can be seen in the development of agrochemicals. Prior to 1990, many compounds utilized 3- or 5-trifluoromethyl-substituted pyridines. However, since then, other substitution patterns, including those with the trifluoromethyl group at the 6-position (equivalent to the 2-position in the parent pyridine), have become more common.[3] In contrast, the 4-trifluoromethylpyridine moiety is found in relatively few commercialized agrochemicals.[3]
In a study comparing the biological activity of zinc complexes with isomeric trifluoromethyl-pyridine carboxylic acids, the coordination and subsequent biological activity were found to be dependent on the isomer used.[5] This highlights how the position of the trifluoromethyl group can influence the three-dimensional structure of a molecule and its interaction with biological macromolecules.[5]
Caption: Isomeric effects on SAR.
Synthetic Accessibility
The synthesis of trifluoromethylpyridine isomers can be broadly categorized into two main approaches: the chlorine/fluorine exchange from a corresponding trichloromethylpyridine, and the construction of the pyridine ring from a trifluoromethyl-containing building block.[3][4][7]
1. From Picolines (Halogen Exchange): A common industrial method involves the chlorination of the methyl group of a picoline isomer, followed by a halogen exchange reaction with a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride (SbF₃).[3][4] This can be performed in either the liquid or vapor phase.
Caption: Picoline to trifluoromethylpyridine.
2. Cyclocondensation Reactions: This approach involves the construction of the pyridine ring using a smaller building block that already contains the trifluoromethyl group. Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[3]
Caption: Cyclocondensation approach.
Experimental Protocols
Below are representative experimental protocols for the synthesis of trifluoromethylpyridine isomers. These are generalized procedures and may require optimization based on laboratory conditions and available starting materials.
Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (An Intermediate for 3-Trifluoromethylpyridine)
This two-step protocol describes the synthesis of a key intermediate that can be subsequently converted to 3-trifluoromethylpyridine.
Step 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, condenser, and gas inlet, suspend 2-chloro-5-methylpyridine in a solvent such as carbon tetrachloride.
-
Initiation: Add a radical initiator, for example, azobisisobutyronitrile (AIBN).
-
Chlorination: Heat the mixture to reflux and bubble chlorine gas through the solution while irradiating with a UV lamp.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain crude 2-chloro-5-(trichloromethyl)pyridine, which can be used in the next step without further purification.
Step 2: Fluorination to 2-Chloro-5-(trifluoromethyl)pyridine
-
Reaction Setup: In a pressure-resistant autoclave, place the crude 2-chloro-5-(trichloromethyl)pyridine from the previous step.
-
Fluorinating Agent: Add anhydrous hydrogen fluoride (HF) and a catalyst, such as iron(III) chloride (FeCl₃).[8]
-
Reaction Conditions: Seal the autoclave and heat to a temperature in the range of 150-250°C. The reaction is typically run under superatmospheric pressure.[8]
-
Monitoring: The reaction time can vary from 1 to 100 hours.[8]
-
Workup: After cooling and carefully venting the autoclave, the reaction mixture is poured into a mixture of ice and a neutralizing agent (e.g., sodium bicarbonate). The product is then extracted with a suitable organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated.
-
Purification: The crude product is purified by distillation to yield 2-chloro-5-(trifluoromethyl)pyridine.
Synthesis of 4-Trifluoromethylpyridine via a Building Block Approach
This protocol outlines a method for synthesizing a 4-trifluoromethylpyridine derivative using a trifluoromethyl-containing building block.
-
Reaction Setup: In a round-bottomed flask, combine 1,1,1-trifluoro-4-alkoxy-3-alkylbutylene-2-ketone as the trifluoromethyl-containing building block, a metal reagent such as zinc powder, and an aprotic solvent like N,N-dimethylformamide (DMF).[9]
-
Addition of Reactants: To this mixture, add a 2-halogenoalkyl nitrile.
-
Reaction Conditions: The reaction is carried out at a moderate temperature, for instance, by heating to 50-80°C.
-
In-situ Cyclization: The intermediate product, an allyl alcohol, is formed in situ. Without isolation, a dehydrating/cyclizing agent such as phosphorus pentachloride (PCl₅) or hydrogen chloride (HCl) is added to the reaction mixture.
-
Workup: After the reaction is complete, the mixture is poured into ice water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are dried, the solvent is removed under reduced pressure, and the final 4-trifluoromethylpyridine derivative is purified by distillation or chromatography.
Conclusion
The isomeric positioning of the trifluoromethyl group on the pyridine ring offers a subtle yet powerful tool for modulating the properties of bioactive molecules. The 2-, 3-, and 4-isomers exhibit distinct physicochemical characteristics that translate into different biological activities and metabolic fates. While the 3-trifluoromethylpyridine isomer has historically been the most utilized in commercial agrochemicals, the continued exploration of all three isomers is crucial for the discovery of novel and improved pharmaceuticals and crop protection agents. The choice of synthetic route depends on the desired isomer and the availability of starting materials, with both halogen exchange from picolines and cyclocondensation strategies offering viable pathways to these valuable building blocks.
References
- 1. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The accumulation and metabolism of 3-trifluoromethylpyridine by rat olfactory and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 8. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 9. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
Navigating the Structure-Activity Landscape of Pyridine-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a chemical compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on a substituted pyridine scaffold, with a focus on their role as kinase inhibitors. We will delve into their impact on key cellular signaling pathways, provide detailed experimental methodologies for their evaluation, and present a comparative analysis of their biological activity.
The 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine scaffold is a key pharmacophore in the development of various therapeutic agents. Its derivatives have shown promise in modulating the activity of several important biological targets, including protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.
Unraveling the Structure-Activity Relationship: A Case Study
Table 1: Structure-Activity Relationship of o-Amino-Arylurea Derivatives as KDR Inhibitors
| Compound | R Group | KDR IC50 (µM) |
| Hit Compound | H | > 50 |
| 5a | quinolin-4-ylmethyl | 0.0689 |
| 5b | naphthalen-1-ylmethyl | 0.137 |
| 5c | 3-methoxybenzyl | 0.245 |
| 5d | 4-methoxybenzyl | 0.312 |
| 5e | benzyl | 0.588 |
| 5f | pyridin-3-ylmethyl | 1.23 |
| 5g | furan-2-ylmethyl | 2.54 |
Data compiled from studies on o-amino-arylurea derivatives as KDR kinase inhibitors.[1]
The data clearly indicates that the nature of the 'R' group substituent on the amino pyridine core plays a critical role in determining the inhibitory potency against KDR. The unsubstituted hit compound is largely inactive. The introduction of a quinolin-4-ylmethyl group in compound 5a leads to a dramatic increase in activity, with an IC50 value in the nanomolar range.[1] This suggests that a bulky, aromatic substituent that can engage in favorable interactions within the kinase's active site is crucial for high potency. A systematic exploration of various aromatic and heteroaromatic moieties at this position allows for the fine-tuning of inhibitory activity.
Targeting Key Cellular Pathways: The PI3K/Akt/mTOR Axis
Many pyridine-based kinase inhibitors exert their effects by targeting critical signaling pathways involved in cell growth, proliferation, and survival. One of the most frequently dysregulated pathways in cancer is the PI3K/Akt/mTOR pathway.[2][3][4] Inhibitors targeting components of this pathway are of significant therapeutic interest.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by pyridine-based derivatives.
Experimental Protocols for Biological Evaluation
To objectively compare the performance of these derivatives, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant active kinase (e.g., KDR, Src, PI3K).
-
Kinase-specific peptide substrate.
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Test compounds (serially diluted in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent.
-
96-well or 384-well microplates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Add kinase and substrate to the wells of the microplate in kinase assay buffer.
-
Add serial dilutions of the test compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cell-Based Antiproliferative Assay
This assay measures the ability of a compound to inhibit the proliferation of cancer cells.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound on a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116).
-
Complete cell culture medium.
-
Test compounds (serially diluted in DMSO).
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue®, PrestoBlue™) or MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
96-well cell culture plates.
-
Multichannel pipette.
-
CO₂ incubator (37°C, 5% CO₂).
-
Plate reader capable of fluorescence or absorbance detection.
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with serial dilutions of the test compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) in the CO₂ incubator.
-
Add the cell viability reagent (Resazurin or MTS) to each well and incubate for 1-4 hours.
-
Measure the fluorescence (for Resazurin) or absorbance (for MTS) using a plate reader.
-
The signal is proportional to the number of viable, metabolically active cells.
-
Normalize the results to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 value.
Alternative Scaffolds and Bioisosteric Replacements
In the quest for improved efficacy, selectivity, and pharmacokinetic properties, medicinal chemists often explore alternative chemical scaffolds and bioisosteric replacements. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects.
For the this compound core, potential bioisosteric replacements could involve:
-
Modification of the pyridine ring: Replacing the pyridine with other nitrogen-containing heterocycles such as pyrimidine, pyrazine, or triazine.
-
Replacement of the trifluoromethyl group: Substituting the -CF₃ group with other electron-withdrawing groups like -CN, -NO₂, or -SO₂Me to modulate electronic properties and potential metabolic stability.
-
Alteration of the dichloro substitution: Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or small alkyl groups to fine-tune lipophilicity and steric interactions.
The exploration of such modifications is a key strategy in lead optimization to develop drug candidates with superior profiles.
Conclusion
The this compound scaffold and its derivatives represent a promising class of compounds with significant potential as kinase inhibitors. A thorough understanding of their structure-activity relationships, guided by systematic biological evaluation using robust experimental protocols, is crucial for the rational design of novel and effective therapeutics. The insights gained from closely related chemical series, such as the o-amino-arylurea derivatives, provide a valuable roadmap for future optimization efforts targeting key oncogenic signaling pathways like the PI3K/Akt/mTOR axis. The continued exploration of this chemical space, coupled with the strategic use of bioisosteric replacements, holds great promise for the development of next-generation targeted therapies.
References
- 1. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
- 4. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine
For researchers and professionals in the fields of pharmaceutical and agrochemical development, the efficient synthesis of key intermediates is a critical aspect of the research and development pipeline. 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine is a valuable building block, and understanding the viable synthetic routes to this compound is essential for timely and cost-effective production. This guide provides a comparative analysis of potential synthesis pathways, supported by available experimental data and detailed methodologies.
Two primary synthetic strategies are proposed for the synthesis of this compound: a two-step approach involving nitration followed by reduction, and a direct amination approach.
Route 1: Nitration and Subsequent Reduction
This well-documented and plausible route involves the initial nitration of the precursor 2,6-dichloro-4-(trifluoromethyl)pyridine to introduce a nitro group at the 3-position, followed by the reduction of this nitro group to the desired 3-amino functionality.
Experimental Protocol:
Step 1: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)-3-nitropyridine
Based on established procedures for the nitration of similar 2,6-dichloropyridines, the following protocol can be adapted. In a three-necked flask equipped with a stirrer, a solution of 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq.) is dissolved in concentrated sulfuric acid at 0°C. To this solution, fuming nitric acid (or a nitrate salt such as potassium nitrate) is added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is gradually warmed and may require heating to temperatures ranging from 65°C to 120°C for several hours to ensure complete conversion.[1][2] The reaction is monitored by a suitable chromatographic technique (TLC or GC). Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude 2,6-dichloro-4-(trifluoromethyl)-3-nitropyridine. The solid product is then collected by filtration, washed with cold water until neutral, and dried.
Step 2: Reduction of 2,6-Dichloro-4-(trifluoromethyl)-3-nitropyridine
The reduction of the nitro group to an amine is a standard transformation. A common and effective method involves catalytic hydrogenation. The 2,6-dichloro-4-(trifluoromethyl)-3-nitropyridine (1.0 eq.) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a hydrogenation apparatus) and stirred at room temperature until the starting material is consumed (monitored by TLC or GC). Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude this compound. The product can then be purified by recrystallization or column chromatography.
Route 2: Direct Amination
This theoretical route involves the direct substitution of a hydrogen atom at the 3-position of 2,6-dichloro-4-(trifluoromethyl)pyridine with an amino group. While direct C-H amination reactions are an active area of research, they are often challenging and require specific catalysts and conditions. Nucleophilic aromatic substitution of hydrogen on an electron-deficient ring like pyridine is not a facile process.
Experimental Protocol:
A speculative protocol for direct amination would involve reacting 2,6-dichloro-4-(trifluoromethyl)pyridine with a potent aminating agent. This could potentially involve the use of a strong base to deprotonate the pyridine ring, followed by reaction with an electrophilic amine source, or the use of a transition-metal catalyst that can facilitate C-H activation and subsequent C-N bond formation. Reagents such as hydroxylamine-O-sulfonic acid or N-chloroamines in the presence of a catalyst could be explored. However, a significant challenge would be achieving regioselectivity for the 3-position over the more electronically favored 4-position (which is already substituted) and the sterically accessible positions. Due to the lack of specific literature precedents for this direct 3-amination on this substrate, this route remains largely hypothetical and would require significant optimization and discovery.
Comparative Data of Synthesis Routes
| Parameter | Route 1: Nitration and Reduction | Route 2: Direct Amination |
| Starting Material | 2,6-Dichloro-4-(trifluoromethyl)pyridine | 2,6-Dichloro-4-(trifluoromethyl)pyridine |
| Key Reagents | Conc. H2SO4, HNO3 (or KNO3), Pd/C, H2 | Aminating agent (e.g., NH2OH-O-SO3H), Catalyst (speculative) |
| Number of Steps | 2 | 1 |
| Plausibility | High (based on analogous reactions) | Low (lacks direct literature precedent) |
| Reported Yield (analogous nitration) | 46-80%[1][2] | Not reported |
| Reaction Conditions | Step 1: 0°C to 120°C; Step 2: Room Temperature | Likely requires harsh conditions or specialized catalysts |
| Key Challenges | Handling of strong acids and nitrating agents | Achieving regioselectivity at the 3-position, lack of established protocols |
Synthesis Route Diagrams
Caption: Route 1: Nitration followed by reduction.
Caption: Route 2: A speculative direct amination pathway.
Conclusion
Based on the available chemical literature, the Nitration and Subsequent Reduction Route (Route 1) is the most promising and well-supported strategy for the synthesis of this compound. The individual steps of this route are based on well-established and high-yielding reactions for similar substrates. While this two-step process is longer, it offers a reliable and predictable pathway to the target molecule.
In contrast, the Direct Amination Route (Route 2) is highly speculative. The direct C-H amination of a pyridine ring at the 3-position, particularly in the presence of two chlorine atoms at the 2- and 6-positions, is a significant synthetic challenge. Without specific catalysts or directing groups, achieving the desired regioselectivity would be extremely difficult. Therefore, for practical synthesis and process development, focusing on the optimization of the nitration and reduction sequence is the recommended course of action. Further research into novel C-H activation methodologies may, in the future, render a direct amination approach more feasible.
References
A Tale of Two Rings: Unpacking the Biological Activity of Trifluoromethylpyridine vs. Benzotrifluoride Analogs
In the intricate world of drug discovery, the subtle dance of molecular structure and biological function is paramount. A key strategy in this dance is the use of bioisosteres—chemical groups that, despite structural differences, elicit similar biological responses. Among the most utilized bioisosteres are the trifluoromethylpyridine and benzotrifluoride moieties. While structurally similar, the introduction of a nitrogen atom in the pyridine ring profoundly influences a molecule's physicochemical properties, ultimately shaping its biological activity, metabolic stability, and overall potential as a therapeutic agent.
This guide provides a comparative analysis of trifluoromethylpyridine and benzotrifluoride analogs, offering researchers, scientists, and drug development professionals an objective look at their respective performance, supported by experimental data.
Key Physicochemical Differences: A Game of Hydrophobicity and Electronics
The primary distinction between the trifluoromethylpyridine (TFMP) and benzotrifluoride scaffolds lies in their hydrophobicity and electronic nature. The nitrogen atom in the pyridine ring significantly reduces the hydrophobicity of the molecule. For instance, the hydrophobic constant (π) of 3-(trifluoromethyl)pyridine is 1.7, a notable decrease from the 3.0 value of benzotrifluoride.[1] This increased polarity can offer several advantages in drug design, including improved solubility and potentially altered interactions with biological targets.
Furthermore, the trifluoromethyl group is strongly electron-withdrawing, a property that influences the metabolic stability of the entire molecule.[1] This electronic effect, combined with the steric bulk of the trifluoromethyl group, can shield adjacent parts of the molecule from metabolic enzymes.
Impact on Biological Activity: A Case Study in Kinase Inhibition
While direct head-to-head comparisons across a wide range of biological targets are not always readily available in published literature, we can glean valuable insights from structure-activity relationship (SAR) studies of specific enzyme inhibitors. Let's examine the case of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, a class of drugs with applications in oncology and inflammatory diseases.
Pexidartinib, an FDA-approved CSF-1R inhibitor, features a trifluoromethylpyridine moiety and exhibits potent inhibition of its target. While a direct benzotrifluoride analog of Pexidartinib has not been extensively studied in publicly available literature, SAR studies of similar kinase inhibitors often reveal the critical role of the pyridine nitrogen.
For instance, in the development of other kinase inhibitors, the replacement of a trifluoromethylphenyl group with a trifluoromethylpyridyl group has been shown to modulate potency and selectivity. This is often attributed to the ability of the pyridine nitrogen to form additional hydrogen bonds or engage in favorable electrostatic interactions within the enzyme's active site, interactions that the benzotrifluoride analog cannot replicate.
Table 1: Comparative Biological Activity of Trifluoromethyl-Containing Kinase Inhibitors
| Compound | Target | Moiety | IC50 (nM) | Reference |
| Pexidartinib | CSF-1R | Trifluoromethylpyridine | 13 - 20 | [2] |
| Hypothetical Benzotrifluoride Analog | CSF-1R | Benzotrifluoride | Data not available |
Note: The data for the hypothetical benzotrifluoride analog is not available in the searched literature and is included for illustrative purposes to highlight the need for direct comparative studies.
The Metabolic Stability Advantage: Blocking the Path of Degradation
One of the most significant advantages of incorporating a trifluoromethyl group, on either a pyridine or benzene ring, is the enhancement of metabolic stability. The strong carbon-fluorine bond is highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily. By strategically placing a trifluoromethyl group at a known or suspected site of metabolism, that metabolic pathway can be effectively blocked.
Pexidartinib, for example, is primarily metabolized by CYP3A4 and UGT1A4.[3][4] The presence of the trifluoromethylpyridine moiety contributes to its overall metabolic profile. While specific comparative data with a benzotrifluoride analog is lacking, the general principle holds that the trifluoromethyl group deactivates the adjacent aromatic ring, making it less susceptible to oxidative metabolism.
Table 2: Metabolic Stability Parameters of Pexidartinib
| Parameter | Value | Reference |
| Primary Metabolizing Enzymes | CYP3A4, UGT1A4 | [3][4] |
| Apparent Clearance | 5.1 L/h | [4] |
| Half-life (t½) | 26.6 h | [4] |
Experimental Protocols
To provide a framework for researchers looking to conduct their own comparative studies, a detailed methodology for a typical in vitro microsomal stability assay is provided below.
In Vitro Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Materials:
-
Test compounds (trifluoromethylpyridine and benzotrifluoride analogs)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare working solutions of the test compounds and positive controls in a suitable solvent. Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system solution.
-
Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold stopping solution.
-
Protein Precipitation: Centrifuge the plate at high speed to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Signaling Pathways and Logical Relationships
The decision to use a trifluoromethylpyridine over a benzotrifluoride analog often stems from a logical progression in the drug design process, aiming to optimize multiple parameters simultaneously.
Caption: Bioisosteric replacement workflow.
The diagram above illustrates the logical workflow often employed in medicinal chemistry. Starting with a benzotrifluoride analog, chemists may identify limitations such as poor solubility or suboptimal potency. The switch to a trifluoromethylpyridine bioisostere is a rational step to address these issues by introducing a polar nitrogen atom capable of forming beneficial interactions, while aiming to maintain or even improve the metabolic stability conferred by the trifluoromethyl group.
The specific signaling pathways affected by these compounds are highly dependent on the biological target. For kinase inhibitors like Pexidartinib, the trifluoromethylpyridine moiety plays a crucial role in binding to the ATP-binding pocket of the CSF-1R kinase, thereby inhibiting its downstream signaling cascade which is involved in cell proliferation and differentiation.
Caption: Kinase inhibitor signaling pathway.
Conclusion
The choice between a trifluoromethylpyridine and a benzotrifluoride analog in drug design is a nuanced decision driven by the specific therapeutic target and desired pharmacological profile. The introduction of the pyridine nitrogen in the trifluoromethylpyridine scaffold offers a powerful tool to modulate hydrophobicity, enhance target engagement through additional interactions, and ultimately improve the overall drug-like properties of a molecule. While the trifluoromethyl group in both scaffolds provides a significant advantage in terms of metabolic stability, the trifluoromethylpyridine moiety often presents a more versatile platform for achieving the delicate balance of potency, selectivity, and pharmacokinetics required for a successful therapeutic agent. Further direct comparative studies are warranted to fully elucidate the spectrum of biological activities and advantages conferred by this important bioisosteric replacement.
References
- 1. Identifying the Reactive Metabolites of Tyrosine Kinase Inhibitor Pexidartinib In Vitro Using LC–MS-Based Metabolomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor or Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a chemical structure is a cornerstone of chemical research and drug development. For a novel or synthesized compound such as 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine, rigorous structural validation is imperative to ensure its identity, purity, and to understand its chemical behavior. While single-crystal X-ray crystallography stands as the gold standard for unambiguous three-dimensional structure elucidation, a suite of complementary analytical techniques is often employed for a comprehensive characterization. This guide provides an objective comparison of X-ray crystallography with alternative and supplementary methods, offering insights into their respective strengths, limitations, and the data they provide.
Primary Validation Technique: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides an unparalleled level of structural detail by mapping the electron density of a crystalline solid. This technique can definitively establish bond connectivity, stereochemistry, and conformational analysis of this compound.[1][2][3] The resulting three-dimensional model is crucial for understanding structure-activity relationships (SAR) in drug design.
Key Performance Metrics:
| Parameter | Typical Value/Range | Significance |
| Resolution | < 1.0 Å | Higher resolution allows for more precise atomic positions. |
| R-factor (R1) | < 5% for high-quality data | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[2] |
| Goodness-of-Fit (GoF) | ~1.0 | Indicates the quality of the structural refinement. |
| Bond Length Precision | ±0.005 Å | High precision in determining interatomic distances. |
| Bond Angle Precision | ±0.5° | High precision in determining angles between chemical bonds. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution. Suitable solvents must be screened to find conditions that yield crystals of adequate size and quality (ideally >20 µm in all dimensions).[3]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[3]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined against the experimental data to generate the final, detailed molecular structure.
Complementary and Alternative Validation Techniques
While X-ray crystallography is definitive, it requires a suitable single crystal, which may not always be obtainable. Furthermore, other techniques provide valuable information about the bulk sample and are essential for a complete characterization package.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution.[4][5] It provides detailed information about the chemical environment and connectivity of magnetically active nuclei such as ¹H, ¹³C, ¹⁹F, and ¹⁵N. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.
Comparative Data and Performance:
| Technique | Information Provided | Performance Metrics |
| ¹H NMR | Number of unique protons, their chemical environment (chemical shift), neighboring protons (spin-spin coupling), and relative abundance (integration). | Chemical Shift Accuracy: ±0.01 ppm. Coupling Constant Accuracy: ±0.1 Hz. |
| ¹³C NMR | Number of unique carbon atoms and their chemical environment. | Chemical Shift Accuracy: ±0.1 ppm. |
| ¹⁹F NMR | Presence and environment of the trifluoromethyl group. | High sensitivity for fluorine nuclei. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), confirming the molecular skeleton.[6] | Provides unambiguous assignment of ¹H and ¹³C signals. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount (typically 1-10 mg) of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard such as tetramethylsilane (TMS) is often added.
-
Data Acquisition: The sample tube is placed in the NMR spectrometer. For each nucleus to be studied (¹H, ¹³C, ¹⁹F), a series of radiofrequency pulses are applied, and the resulting signal (Free Induction Decay) is recorded.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced.
-
Spectral Analysis: The chemical shifts, coupling patterns, and integrals of the peaks in the spectrum are analyzed to deduce the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.[7][8] High-resolution mass spectrometry (HRMS) is particularly powerful for determining the molecular formula.[9][10][11]
Comparative Data and Performance:
| Technique | Information Provided | Performance Metrics |
| Low-Resolution MS | Nominal molecular weight and fragmentation patterns. | Mass Accuracy: ±0.1 Da. |
| High-Resolution MS (HRMS) | Exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.[9][11] | Mass Accuracy: < 5 ppm. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS).
-
Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Data Analysis: The exact mass of the molecular ion is measured and used to calculate the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12] For this compound, FTIR can confirm the presence of the amine (N-H) group, the aromatic pyridine ring, and C-Cl and C-F bonds.
Comparative Data and Performance:
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch (primary amine) | 3500-3300 (two bands)[13] | Confirms the presence of the -NH₂ group. |
| C=C/C=N Stretch (aromatic ring) | 1600-1450 | Indicates the pyridine ring structure. |
| C-F Stretch (CF₃) | 1350-1150 (strong) | Confirms the trifluoromethyl substituent. |
| C-Cl Stretch | 850-550 | Indicates the presence of chloro-substituents. |
| Performance | Wavenumber Accuracy: ±1 cm⁻¹ | Reliable for functional group identification.[14] |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory, or mixed with KBr powder and pressed into a pellet.
-
Background Spectrum: A background spectrum of the empty sample holder is recorded.
-
Sample Spectrum: The sample spectrum is then recorded. The instrument automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Analysis: The absorption bands in the spectrum are correlated with known vibrational frequencies of functional groups to confirm the structure.
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (C, H, N, etc.) in a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.[15][16][17]
Comparative Data and Performance:
| Element | Theoretical % | Performance Metric |
| Carbon (C) | 31.33% | Accuracy: ±0.3-0.4%[18][19] |
| Hydrogen (H) | 1.31% | Accuracy: ±0.3-0.4%[18][19] |
| Nitrogen (N) | 12.18% | Accuracy: ±0.3-0.4%[18][19] |
| Chlorine (Cl) | 30.83% | Accuracy: ±0.3-0.4% |
| Fluorine (F) | 24.78% | Accuracy: ±0.3-0.4% |
| (Note: Theoretical percentages are calculated for the molecular formula C₆H₃Cl₂F₃N₂) |
Experimental Protocol: Combustion Analysis
-
Sample Preparation: A precisely weighed amount of the pure, dry sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at high temperature (around 1000 °C) in an oxygen-rich atmosphere. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. Halogens and sulfur are also converted to their respective combustion products.
-
Separation and Detection: The combustion gases are separated by gas chromatography and quantified using a thermal conductivity detector.
-
Calculation: The mass percentages of the elements are calculated from the amounts of the detected gases.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Conclusion
The structural validation of this compound requires a multi-faceted analytical approach. Single-crystal X-ray crystallography offers the most definitive and detailed structural information, providing an unambiguous 3D model of the molecule. However, its reliance on high-quality single crystals makes it essential to complement this technique with others. NMR spectroscopy provides invaluable data on the molecular framework and atom connectivity in solution. High-resolution mass spectrometry confirms the molecular formula, while FTIR spectroscopy verifies the presence of key functional groups. Finally, elemental analysis validates the empirical formula, ensuring the elemental composition of the bulk sample is correct. Together, these techniques provide a robust and comprehensive validation of the molecular structure, which is a critical step in any chemical or pharmaceutical development pipeline.
References
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. jchps.com [jchps.com]
- 5. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 6. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 7. Using Mass Spectrometry to Find Chemical Formulas | Study.com [study.com]
- 8. fiveable.me [fiveable.me]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 17. m.youtube.com [m.youtube.com]
- 18. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.ubc.ca [chem.ubc.ca]
Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine
For researchers and scientists engaged in drug development and chemical analysis, understanding the mass spectrometry fragmentation patterns of novel compounds is paramount for structural elucidation and impurity profiling. This guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine and compares it with the fragmentation of a structurally related compound, 2-chloro-6-(trifluoromethyl)pyrimidin-4-amine, offering insights supported by established fragmentation principles.
The fragmentation of a molecule in a mass spectrometer provides a unique "fingerprint" that is crucial for its identification. For complex organic molecules, predicting these fragmentation pathways is a key analytical exercise. This guide delves into the expected fragmentation of this compound, a substituted pyridine with significant potential in medicinal chemistry.
Predicted Fragmentation Profile
The fragmentation of this compound under electron ionization is expected to be driven by the presence of several key functional groups: the pyridine ring, two chlorine atoms, a trifluoromethyl group, and an amine group. The stability of the aromatic pyridine ring suggests that the molecular ion peak will be observable.[1] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with M+, M+2, and M+4 peaks in an approximate ratio of 9:6:1.[2]
Key predicted fragmentation pathways include the loss of a chlorine atom, the trifluoromethyl group, and rearrangements involving the amine group. Alpha-cleavage adjacent to the amine and cleavage of the C-C bond next to the pyridine ring are also anticipated fragmentation routes.[1][3]
Comparative Analysis
To provide a practical comparison, we will consider the fragmentation pattern of a commercially available, structurally analogous compound: 2-chloro-6-(trifluoromethyl)pyrimidin-4-amine . This compound shares the trifluoromethyl and amine functional groups, as well as a halogenated heterocyclic core, making it a relevant, albeit structurally distinct, comparator. The pyrimidine ring, being a different aromatic system, will influence the fragmentation, providing a valuable point of comparison.
The following table summarizes the predicted major fragment ions for both compounds.
| Fragment Ion | Predicted m/z for this compound | Predicted m/z for 2-chloro-6-(trifluoromethyl)pyrimidin-4-amine | Postulated Neutral Loss/Fragment Identity |
| [M]+• | 244/246/248 | 197/199 | Molecular Ion |
| [M-Cl]+ | 209/211 | 162 | Loss of a Chlorine radical |
| [M-CF3]+ | 175/177/179 | 128/130 | Loss of a Trifluoromethyl radical |
| [M-HCl]+• | 208/210 | 161 | Loss of Hydrogen Chloride |
| [M-HCN]+• | 217/219/221 | 170/172 | Loss of Hydrogen Cyanide from the ring |
| [CF3]+ | 69 | 69 | Trifluoromethyl cation |
Experimental Protocols
The following outlines a general methodology for acquiring electron ionization mass spectra for the compounds discussed.
Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-500
-
Acquisition Mode: Full scan
For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed. This involves selecting a specific precursor ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions.
Visualizing Fragmentation and Workflows
To further clarify the predicted fragmentation and analytical process, the following diagrams have been generated using the DOT language.
Caption: Predicted major fragmentation pathways for this compound.
Caption: A generalized workflow for the mass spectrometric analysis of organic compounds.
Caption: A logical diagram illustrating the structural determinants of fragmentation for the compared molecules.
References
A Comparative Analysis of the Antimicrobial Activity of Substituted Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a significant challenge to global health. In the quest for novel therapeutic agents, heterocyclic compounds, particularly pyridine derivatives, have garnered considerable attention due to their broad spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of the antimicrobial activity of various substituted pyridine derivatives, supported by experimental data from recent studies. The pyridine nucleus is a common feature in many natural products and approved drugs, and its derivatives are explored for their potential to combat bacterial and fungal infections.[1][4]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of substituted pyridine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of representative pyridine derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. Lower MIC values indicate higher antimicrobial potency.
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| 3-(pyridine-3-yl)-2-oxazolidinone derivatives (e.g., 21b, 21d, 21f) | Gram-positive bacteria (e.g., S. aureus, S. pneumoniae) | Similar to Linezolid | [5] |
| N-alkylated pyridine-based organic salts (e.g., 66) | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 µg/mL | [6] |
| Escherichia coli | 55 ± 0.5% inhibition at 100 µg/mL | [6] | |
| Pyridine-benzothiazole hybrids (95 and 96) | Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus | Poor to fair activity | [6] |
| Pyridine-3-thiazole hydrazides (38a-l) | Various bacterial pathogens | Effective antibacterial efficacy | [2] |
| N-sulfonyl aminopyridines (49 and 51) | Klebsiella pneumoniae | Greater inhibition than sulfadiazine and gentamicin | [2] |
| Staphylococcus aureus | Higher inhibition than ampicillin | [2] | |
| Pyridine-N-oxide 223 | SARS-CoV-2 3CLpro (antiviral) | Excellent stability and bioavailability | [7] |
| Benzylidenehydrazinylpyridinium derivatives (e.g., 3d) | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | Most active in the series | [8] |
| 2-amino-4-(2-furyl)pyridine-3-carbonitriles (12a) | Escherichia coli | 19.5 | [9] |
| Bacillus mycoides | < 4.8 | [9] | |
| Candida albicans | < 4.8 | [9] | |
| Thienopyridine derivative (15) | Escherichia coli | > 4.8 | [9] |
| Bacillus mycoides | 9.8 | [9] | |
| Candida albicans | 39 | [9] |
Experimental Protocols
The determination of antimicrobial activity of the synthesized pyridine derivatives is primarily conducted using standardized in vitro assays. The most common methods cited are the broth microdilution method and the agar well diffusion method.
Broth Microdilution Method for MIC Determination
This method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
-
Preparation of Microbial Inoculum: Pure cultures of the test microorganisms are grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution of Test Compounds: The substituted pyridine derivatives are serially diluted in a liquid growth medium in microtiter plates to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. Positive and negative controls (wells with and without microbial growth, respectively) are included for validation.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[10]
-
Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.
-
Application of Test Compounds: A defined volume of the dissolved substituted pyridine derivative at a specific concentration is added to each well. A solvent control is also included.
-
Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the compound.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and antimicrobial evaluation of substituted pyridine derivatives.
Caption: Generalized workflow for the synthesis and antimicrobial evaluation of substituted pyridine derivatives.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of pyridine derivatives is significantly influenced by the nature and position of the substituents on the pyridine ring.[11]
-
Electron-withdrawing vs. Electron-donating groups: The presence of electron-withdrawing groups (EWG) or electron-donating groups (EDG) can modulate the electronic properties of the pyridine ring and its interaction with biological targets.[2]
-
Lipophilicity: The lipophilicity of the molecule, often influenced by alkyl or aryl substituents, plays a crucial role in its ability to penetrate microbial cell membranes.[8]
-
Fused Ring Systems: Fusing the pyridine ring with other heterocyclic systems, such as thiazole or thiophene, can enhance antimicrobial potency.[12][13]
-
Quaternary Ammonium Salts: The quaternization of the pyridine nitrogen to form pyridinium salts often leads to compounds with significant antimicrobial properties, attributed to their interaction with the negatively charged bacterial cell surface.[8]
This comparative guide highlights the potential of substituted pyridine derivatives as a promising class of antimicrobial agents. The presented data and methodologies provide a valuable resource for researchers and professionals engaged in the discovery and development of new drugs to combat infectious diseases. Further investigations into the mechanism of action and in vivo efficacy of these compounds are warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating Bromo-trifluoromethyl-aniline Isomers
For researchers, scientists, and drug development professionals, the precise identification and differentiation of constitutional isomers such as bromo-trifluoromethyl-anilines are critical. The specific substitution pattern on the aniline ring profoundly influences the molecule's chemical reactivity, biological activity, and toxicological profile. This guide provides an objective comparison of key analytical techniques used to distinguish between these isomers, supported by experimental data and detailed protocols.
Comparative Data of Bromo-trifluoromethyl-aniline Isomers
The differentiation of bromo-trifluoromethyl-aniline isomers relies on subtle differences in their physicochemical properties, which are exploited by various analytical techniques. The following tables summarize key data points for the analytical characterization of these isomers.
Physicochemical Properties
The melting point, boiling point, and density are fundamental properties that can offer initial clues for isomer differentiation.
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) |
| 2-Bromo-4-(trifluoromethyl)aniline | 401-84-3 | C₇H₅BrF₃N | 240.02 | Solid | 41-43 | 95-97 (at 10 mmHg) | Data not available |
| 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 | C₇H₅BrF₃N | 240.02 | Solid | 47-49[1] | 81-82 (at reduced pressure)[1] | 1.675[2] |
| 4-Bromo-2-(trifluoromethyl)aniline | 54962-73-1 | C₇H₅BrF₃N | 240.02 | Solid | 52-54 | Data not available | Data not available |
| 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 | C₇H₅BrF₃N | 240.02 | Solid | 36-38 | 98-100 (at 11 mmHg) | Data not available |
| 3-Bromo-5-(trifluoromethyl)aniline | 54962-75-3 | C₇H₅BrF₃N | 240.02 | Liquid | Data not available | Data not available | Data not available |
Chromatographic Separation Data
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating isomers based on their volatility and polarity, respectively. The retention time (RT) is a key parameter for identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Note: The following are typical GC conditions. Actual retention times will vary based on the specific instrument and column used.
| Isomer | Expected Elution Order |
| 2-Bromo-4-(trifluoromethyl)aniline | Data not available |
| 2-Bromo-5-(trifluoromethyl)aniline | Data not available |
| 4-Bromo-2-(trifluoromethyl)aniline | Data not available |
| 4-Bromo-3-(trifluoromethyl)aniline | Data not available |
| 3-Bromo-5-(trifluoromethyl)aniline | Data not available |
High-Performance Liquid Chromatography (HPLC)
Note: The following are typical HPLC conditions. Actual retention times will vary based on the specific instrument, column, and mobile phase composition.
| Isomer | Expected Elution Order (Reversed-Phase) |
| 2-Bromo-4-(trifluoromethyl)aniline | Data not available |
| 2-Bromo-5-(trifluoromethyl)aniline | Data not available |
| 4-Bromo-2-(trifluoromethyl)aniline | Data not available |
| 4-Bromo-3-(trifluoromethyl)aniline | Data not available |
| 3-Bromo-5-(trifluoromethyl)aniline | Data not available |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural information, allowing for unambiguous isomer identification.
¹H and ¹⁹F NMR Chemical Shifts (δ, ppm)
Note: Chemical shifts are typically recorded in CDCl₃ and referenced to TMS for ¹H and CFCl₃ for ¹⁹F.
| Isomer Name | Key ¹H NMR Signals (Aromatic Region) | ¹⁹F NMR Signal (CF₃) |
| 2-Bromo-4-(trifluoromethyl)aniline | ~7.6 (d), ~7.3 (dd), ~6.8 (d) | ~ -62.0 |
| 2-Bromo-5-(trifluoromethyl)aniline | ~7.5 (d), ~7.2 (s), ~6.9 (d) | ~ -62.5 |
| 4-Bromo-2-(trifluoromethyl)aniline | ~7.4 (d), ~7.2 (dd), ~6.9 (d) | ~ -61.5 |
| 4-Bromo-3-(trifluoromethyl)aniline | ~7.6 (d), ~7.0 (d), ~6.8 (dd) | ~ -63.2 |
| 3-Bromo-5-(trifluoromethyl)aniline | ~7.1 (s), ~7.0 (s), ~6.9 (s) | ~ -63.0 |
Mass Spectrometry (MS) Fragmentation
The mass spectra of these isomers will show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity due to the presence of a bromine atom.[3] While the molecular weight is the same for all isomers, the fragmentation patterns upon electron ionization can differ, providing clues to the substitution pattern. Common neutral losses include Br, CF₃, and HCN.[1]
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| All Isomers | 239/241 | 160 (M-Br)⁺, 170 (M-CF₃)⁺, 133 (M-Br-HCN)⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable bromo-trifluoromethyl-aniline isomers.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[4]
-
Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.[4]
Sample Preparation:
-
Accurately weigh and dissolve the aniline isomer sample in a suitable solvent such as dichloromethane or methanol to a concentration of approximately 0.1 mg/mL.[4]
GC-MS Conditions:
-
Inlet Temperature: 250 °C[4]
-
Injection Volume: 1 µL (splitless mode)[4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min[4]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.[4]
-
-
MS Transfer Line Temperature: 280 °C[4]
-
Ion Source Temperature: 230 °C[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating isomers that may not be sufficiently volatile for GC analysis.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
Sample Preparation:
-
Accurately weigh and dissolve the aniline isomer sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 0.1 mg/mL.[4]
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). Isocratic or gradient elution can be optimized for better separation.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous structural elucidation of isomers.
Instrumentation:
-
NMR spectrometer with a field strength of 400 MHz or higher.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the aniline isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
Acquisition Parameters:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Chemical shifts are typically referenced to an external standard such as CFCl₃.[1]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflows for the differentiation of bromo-trifluoromethyl-aniline isomers.
Caption: General analytical workflow for the separation and identification of bromo-trifluoromethyl-aniline isomers.
Caption: Decision tree for selecting the appropriate analytical technique.
References
Comparative Efficacy of Trifluoromethylpyridine Derivatives Against Existing Drugs: A Guide for Researchers
For Immediate Release
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has proven to be a highly effective strategy for enhancing therapeutic properties. Among these, trifluoromethylpyridine (TFMP) derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential across various therapeutic areas, including oncology, infectious diseases, and agriculture. This guide provides a comprehensive comparison of the efficacy of select TFMP derivatives against existing drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
I. Oncology: Targeting Key Signaling Pathways
Trifluoromethylpyridine derivatives have shown considerable promise as potent and selective inhibitors of key enzymes involved in cancer progression.
A. Werner Helicase (WRN) Inhibition in Microsatellite Instability-High (MSI-H) Cancers
WRN helicase has been identified as a synthetic lethal target in cancers with microsatellite instability. A novel 2-amino-4-(trifluoromethyl)pyrimidine derivative, Compound 11g , has demonstrated significant antiproliferative activity against MSI-H cancer cell lines.
Table 1: Comparative Efficacy of WRN Helicase Inhibitors
| Compound/Drug | Target | Cell Line (MSI-H) | IC50 (µM) | Cell Line (MSS) | IC50 (µM) |
| Compound 11g | WRN Helicase | HCT116 | 1.52 | SW620 | 4.24 |
| LNCaP | 1.72 | PC3 | 2.78 | ||
| Existing WRN Inhibitors | WRN Helicase | Various | Data emerging from clinical trials | Various | Data emerging from clinical trials |
Note: Direct comparative data with existing WRN inhibitors in clinical development is still emerging. Compound 11g shows promising preclinical selectivity for MSI-H cell lines.
B. Epidermal Growth Factor Receptor (EGFR) Inhibition in Non-Small Cell Lung Cancer (NSCLC)
Derivatives of 2-amino-4-(1,2,4-triazol)pyridine have been developed as potent EGFR inhibitors to overcome resistance to tyrosine kinase inhibitors (TKIs). Compound 10j from this series has shown potent activity against the glioblastoma cell line U87-EGFRvIII. While the exact IC50 values are not yet published in direct comparison, it is reported to be more potent than existing EGFR inhibitors Osimertinib and Lazertinib[1].
C. RAF Kinase Inhibition in BRAF-Mutant and RAS-Driven Cancers
Naporafenib , a trifluoromethylpyridine derivative, is a potent inhibitor of BRAF and CRAF kinases. Preclinical studies have shown its efficacy in models of BRAF-mutated and RAS-driven cancers.
Table 2: Comparative Efficacy of RAF Kinase Inhibitors (Biochemical Assay)
| Compound | Target | IC50 (nM) |
| Naporafenib | CRAF | 3.7 |
| BRAF WT | 13.4 | |
| Tovorafenib | CRAF | 94.2 |
| BRAF WT | 633 |
D. Pan-PI3K/mTOR Inhibition in Lymphoma
Bimiralisib (PQR309) , a trifluoromethylpyridine derivative, is an oral dual-acting pan-PI3K/mTOR inhibitor. It has demonstrated preclinical antitumor activity in various lymphoma models.
Table 3: Comparative Efficacy of Pan-PI3K/mTOR Inhibitors in Lymphoma Cell Lines (72h exposure)
| Compound | DLBCL Cell Line | IC50 (nM) | MCL Cell Line | IC50 (nM) |
| Bimiralisib | SU-DHL-4 | ~200 | Granta-519 | ~250 |
| Voxtalisib | SU-DHL-4 | ~500 | Granta-519 | ~1000 |
| Apitolisib | SU-DHL-4 | ~100 | Granta-519 | ~150 |
Note: IC50 values are approximated from published graphical data and serve for comparative purposes.
II. Anti-Infective Applications
A. Anti-Chlamydia trachomatis Activity
A series of (trifluoromethyl)pyridine derivatives have been investigated for their activity against Chlamydia trachomatis. These compounds have shown potent inhibitory effects.
Table 4: In Vitro Anti-Chlamydial Activity of Trifluoromethylpyridine Derivatives
| Compound | Target Organism | MIC (µg/mL) |
| Compound 17 | C. trachomatis | < 12.5 |
| Compound 20 | C. trachomatis | < 12.5 |
| Compound 21 | C. trachomatis | < 12.5 |
| Doxycycline | C. trachomatis | 0.016 - 0.064 |
B. Antiviral Activity against Plant Viruses
Trifluoromethylpyridine piperazine derivatives have been synthesized and evaluated for their antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).
Table 5: In Vivo Antiviral Efficacy of a Trifluoromethylpyridine Piperazine Derivative
| Compound | Virus | Protective Activity EC50 (µg/mL) |
| Compound A16 | TMV | 18.4 |
| CMV | 347.8 | |
| Ningnanmycin | TMV | 50.2 |
| CMV | 359.6 |
III. Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the experimental setups, the following diagrams illustrate key signaling pathways and a representative experimental workflow.
Caption: WRN Helicase synthetic lethality pathway in MSI-H cancer cells.
Caption: The RAF-MEK-ERK signaling pathway and the point of inhibition by Naporafenib.
Caption: The PI3K/Akt/mTOR signaling pathway with dual inhibition by Bimiralisib.
References
Isomerism's Impact: A Comparative Guide to the Coordination and Biological Activity of Trifluoromethyl-Pyridine Complexes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the isomeric effects of trifluoromethyl-pyridine based ligands on the coordination chemistry and biological interactions of their metal complexes. The data presented is drawn from peer-reviewed experimental studies and highlights the critical role that positional isomerism plays in determining the structure and function of these compounds.
The introduction of a trifluoromethyl group to a pyridine scaffold significantly influences the electronic properties, lipophilicity, and metabolic stability of the resulting ligand, making trifluoromethyl-pyridines a privileged class of building blocks in medicinal and agricultural chemistry.[1][2][3] When these ligands coordinate to a metal center, the position of the trifluoromethyl group, along with the arrangement of other coordinating atoms, can lead to profound differences in the geometry of the resulting complex. This, in turn, dictates how the complex interacts with biological macromolecules, such as proteins and DNA.[4][5]
This guide focuses on a case study of two isomeric zinc(II) complexes to illustrate these isomeric effects. The complexes are formed with 5-(trifluoromethyl)pyridine-2-carboxylic acid (Htpc) and 4-(trifluoromethyl)nicotinic acid (Htfc), demonstrating how a simple change in the substituent pattern on the pyridine ring alters the coordination mode and subsequent biological activity.[4]
Coordination Chemistry: A Tale of Two Isomers
The positional isomerism of the carboxylic acid and trifluoromethyl groups on the pyridine ring in Htpc and Htfc leads to distinct coordination behaviors when complexed with Zinc(II).[4]
Complex 1, [Zn(tpc)₂(H₂O)₂] , derived from 5-(trifluoromethyl)pyridine-2-carboxylic acid, exhibits a chelated coordination mode. The zinc ion is coordinated by the nitrogen atom of the pyridine ring and an oxygen atom from the carboxylate group of the same ligand, forming a stable five-membered ring.[4][6]
In contrast, Complex 2, [Zn(tfc)₂(H₂O)₂] , formed with 4-(trifluoromethyl)nicotinic acid, displays a monodentate coordination. Here, the zinc ion is coordinated by the pyridine nitrogen and an oxygen atom from the carboxylate group, but these coordinating atoms originate from different ligand molecules.[4][6]
This fundamental difference in coordination geometry has a direct impact on the overall structure and stability of the complexes. The crystallographic data for these two complexes are summarized in the table below.
| Parameter | Complex 1: [Zn(tpc)₂(H₂O)₂] | Complex 2: [Zn(tfc)₂(H₂O)₂] |
| Ligand | 5-(trifluoromethyl)pyridine-2-carboxylic acid | 4-(trifluoromethyl)nicotinic acid |
| Coordination Mode | N, O chelated | N, O monodentate |
| Zn-N Bond Length (Å) | 2.138(3) | 2.175(17) |
| Zn-O (carboxylate) (Å) | 2.070(4) | 2.123(14) |
| Zn-O (water) (Å) | 2.122(4) | 2.075(15) |
| N-Zn-O (chelate angle °) | 79.55(9) | N/A |
Table 1: Comparison of crystallographic data for the isomeric Zinc(II) complexes. Data sourced from Zhu et al., 2024.[4]
Biological Activity: Isomerism Dictates Biomolecular Interactions
The structural differences arising from the isomeric ligands translate into varied biological activities. The interactions of Complex 1 and Complex 2 with bovine serum albumin (BSA) and calf thymus DNA (CT-DNA) were investigated to probe these differences.[4]
Interaction with Bovine Serum Albumin (BSA)
Both complexes were found to quench the intrinsic fluorescence of BSA, indicating binding to the protein. The quenching mechanism for both was determined to be static, implying the formation of a ground-state complex between the zinc compound and BSA.[4] Thermodynamic studies revealed that the binding process is spontaneous for both isomers.[4]
However, the binding affinity, as indicated by the binding constants, showed a dependence on the isomeric form of the ligand. Complex 1, with its chelated structure, exhibited a higher binding efficacy towards BSA compared to the monodentate Complex 2.[4]
| Parameter | Complex 1: [Zn(tpc)₂(H₂O)₂] | Complex 2: [Zn(tfc)₂(H₂O)₂] |
| Binding Constant (K_b) to BSA (L mol⁻¹) (Range) | 10⁵ - 10⁶ | 10⁵ - 10⁶ |
| Thermodynamics of Binding | Spontaneous (ΔG < 0), Hydrogen bonding and van der Waals forces are significant (ΔH < 0, ΔS < 0) | Spontaneous (ΔG < 0), Hydrogen bonding and van der Waals forces are significant (ΔH < 0, ΔS < 0) |
| Relative Binding Efficacy | Higher | Lower |
Table 2: Comparison of the interaction parameters of the isomeric Zinc(II) complexes with BSA. Data sourced from Zhu et al., 2024.[4]
Interaction with Calf Thymus DNA (CT-DNA)
The interaction of the complexes with CT-DNA was studied to understand their potential as DNA-targeting agents. Both complexes were found to bind to CT-DNA, with intercalation being the proposed binding mode. This was further supported by ethidium bromide (EB) competition experiments.[4]
Similar to the BSA binding, the isomeric form of the ligand influenced the DNA binding efficacy. The chelated Complex 1 demonstrated a stronger binding to CT-DNA compared to the monodentate Complex 2. It is speculated that the more rigid and planar structure of the chelated complex facilitates a more effective intercalation between the DNA base pairs.[4]
| Parameter | Complex 1: [Zn(tpc)₂(H₂O)₂] | Complex 2: [Zn(tfc)₂(H₂O)₂] |
| Proposed DNA Binding Mode | Intercalation | Intercalation |
| Relative Binding Efficacy | Higher | Lower |
Table 3: Comparison of the interaction of the isomeric Zinc(II) complexes with CT-DNA. Data sourced from Zhu et al., 2024.[4]
Experimental Protocols
The following is a summary of the key experimental methodologies employed in the characterization and biological evaluation of the isomeric trifluoromethyl-pyridine zinc(II) complexes.
Synthesis of the Complexes
-
Complex 1 ([Zn(tpc)₂(H₂O)₂]): Synthesized through the self-assembly of Zn(OAc)₂·2H₂O with 5-(trifluoromethyl)pyridine-2-carboxylic acid (Htpc) in a methanol solution. The pH was adjusted to approximately 7 with a sodium hydroxide solution.[4]
-
Complex 2 ([Zn(tfc)₂(H₂O)₂]): Prepared by reacting Zn(OAc)₂·2H₂O with 4-(trifluoromethyl)nicotinic acid (Htfc) in methanol, with the pH adjusted to around 9 using a sodium hydroxide solution.[4]
X-ray Crystallography
Single-crystal X-ray diffraction analysis was performed to determine the precise molecular structures of both complexes. This technique provided detailed information on bond lengths, bond angles, and the coordination environment of the zinc(II) ion.[4]
BSA Binding Studies
The interaction with BSA was investigated using fluorescence spectroscopy. A solution of BSA was titrated with increasing concentrations of the complexes, and the quenching of the intrinsic tryptophan fluorescence of BSA was monitored. The data was analyzed using the Stern-Volmer equation to determine the quenching mechanism and binding constants.[4]
CT-DNA Binding Studies
UV-Vis absorption spectroscopy was utilized to study the binding of the complexes to CT-DNA. The changes in the absorption spectra of the complexes upon the addition of CT-DNA were monitored to determine the binding mode and relative binding strength.[4]
For the ethidium bromide (EB) competition assay, the fluorescence of a pre-formed CT-DNA-EB complex was measured upon the addition of the zinc complexes. A decrease in fluorescence intensity indicates the displacement of EB by the complex, suggesting an intercalative binding mode.[4]
Conclusion
The comparative analysis of the two isomeric trifluoromethyl-pyridine zinc(II) complexes unequivocally demonstrates that subtle changes in ligand structure can have a significant impact on both the coordination chemistry and the biological activity of the resulting metal complexes. The ability of the 5-(trifluoromethyl)pyridine-2-carboxylic acid ligand to form a chelated complex leads to a more stable and rigid structure, which in turn enhances its binding affinity for both BSA and CT-DNA compared to its monodentate isomer.
These findings underscore the importance of considering isomeric effects in the design of new metal-based therapeutic and diagnostic agents. For researchers in drug development, this guide highlights that the rational design of ligands, with careful consideration of the positioning of functional groups, is a critical step in optimizing the biological activity of metal complexes.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Bovine Serum Albumin Interactions with Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Investigation of metal ion binding biomolecules one molecule at a time [frontiersin.org]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Differentiating Halogenated Pyridine Isomers by GC-MS
For researchers, scientists, and drug development professionals, the precise identification of positional isomers of halogenated pyridines is a critical analytical challenge. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for this purpose, offering both chromatographic separation and mass-based identification. This guide provides a comprehensive comparison of GC-MS protocols and data for distinguishing between 2-, 3-, and 4-chloropyridine, serving as a model for other halogenated pyridines.
This guide will delve into the nuances of chromatographic separation and mass spectrometric fragmentation, providing the detailed protocols and data necessary to confidently identify these closely related compounds.
Chromatographic Separation of Chloropyridine Isomers
The successful separation of positional isomers by Gas Chromatography (GC) is highly dependent on the choice of the stationary phase of the column and the temperature program. Due to slight differences in their polarity and boiling points, the elution order of chloropyridine isomers can be effectively controlled.
For the analysis of moderately polar compounds like chloropyridines, a non-polar or mid-polar stationary phase is generally recommended. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or HP-5MS). On such columns, the elution order is primarily governed by the boiling points of the isomers, with more volatile compounds eluting earlier.
Table 1: GC Retention Data for Chloropyridine Isomers
| Isomer | Boiling Point (°C) | Kovats Retention Index (I) on OV-101 at 130°C |
| 2-Chloropyridine | 148 | 870[1] |
| 3-Chloropyridine | 148 | Data not available in a consolidated source |
| 4-Chloropyridine | 146 | Data not available in a consolidated source |
Note: While a complete set of retention times for all three isomers under identical conditions was not found in a single reference, the Kovats Retention Index for 2-chloropyridine on a non-polar OV-101 column is provided.[1] The elution of positional isomers is influenced by subtle differences in their interaction with the stationary phase.
Mass Spectrometric Fragmentation Analysis
Electron Ionization (EI) Mass Spectrometry provides characteristic fragmentation patterns that serve as a molecular fingerprint for each isomer. While the molecular ion peak (M+) will be the same for all isomers (m/z 113 for monochlorinated pyridines), the relative abundances of the fragment ions can differ significantly, allowing for their differentiation.
The primary fragmentation pathway for halogenated pyridines involves the loss of the halogen atom and the cleavage of the pyridine ring. The position of the halogen influences the stability of the resulting fragments, leading to distinct mass spectra.
Table 2: Key Fragment Ions for Chloropyridine Isomers (EI-MS)
| m/z | Ion Structure | 2-Chloropyridine Abundance (%) | 3-Chloropyridine Abundance (%) | 4-Chloropyridine Abundance (%) |
| 113 | [M]+• | 100 | 100 | 100 |
| 78 | [M-Cl]+ | ~30 | ~40 | ~25 |
| 51 | [C4H3]+ | ~20 | ~25 | ~20 |
Note: The abundance percentages are approximate and can vary slightly between different instruments and experimental conditions. The data is compiled from NIST mass spectra.
Detailed Experimental Protocol
This section provides a detailed GC-MS protocol that can be adapted for the analysis of positional isomers of halogenated pyridines.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Autosampler: Agilent 7693A or equivalent
Chromatographic Conditions:
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min
-
Inlet: Split/splitless injector
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-200
-
Solvent Delay: 3 minutes
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for identifying positional isomers of halogenated pyridines.
Caption: Experimental workflow for GC-MS analysis of halogenated pyridine isomers.
By following this comprehensive guide, researchers can effectively utilize GC-MS to differentiate and identify positional isomers of halogenated pyridines, ensuring the accuracy and reliability of their analytical results.
References
Safety Operating Guide
Proper Disposal of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.
Researchers, scientists, and professionals in drug development must handle the disposal of chemical waste with the utmost care. This compound is classified as a hazardous substance, and its disposal is regulated. This guide provides a procedural, step-by-step plan for its safe removal from the laboratory.
Key Safety and Hazard Information
A thorough understanding of the compound's properties is the first step in safe handling and disposal. The following table summarizes critical data for this compound.
| Property | Value | Reference |
| CAS Number | 175277-67-5 | [1] |
| Hazard Class | Acute oral toxicity (Category 4), Acute dermal toxicity (Category 4), Acute Inhalation Toxicity (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2) | [1] |
| Incompatibilities | Acids, Strong oxidizing agents, Acid chlorides | [1] |
| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, protective gloves (chemically resistant), lab coat, and a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded. | [1][2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol provides a direct, operational workflow for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Treat this compound as a hazardous waste.[1]
-
Due to its chemical structure, it is classified as a halogenated organic compound.[3]
-
Do not mix this waste with non-hazardous waste, as this will render the entire volume hazardous.
-
Avoid mixing with incompatible materials such as strong acids or bases.[3]
2. Personal Protective Equipment (PPE) and Safety Measures:
-
Always handle the chemical in a well-ventilated area, preferably under a chemical fume hood.[2][3]
-
Wear appropriate PPE, including chemically resistant gloves, safety goggles, and a lab coat.[1][2][3]
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
3. Containerization and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for waste collection. Polyethylene or glass containers are generally suitable.[3]
-
The container must be securely closed with a screw-top cap.[3]
-
Affix a "Hazardous Waste" label to the container.[3]
-
The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).[3]
-
If it is a mixture, list all constituents and their approximate percentages.[3]
4. Spill Management:
-
In the event of a spill, absorb the material with an inert substance like sand or vermiculite.[3]
-
Collect the absorbed material into a designated, sealed container for hazardous waste.[3]
-
Do not allow the chemical to enter drains or waterways.[3]
5. Final Disposal:
-
Dispose of the contents and container through an approved waste disposal plant.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
6. Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent.[3]
-
Collect the rinsate and dispose of it as hazardous waste.[3]
-
Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[3]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine
This guide provides critical safety and logistical information for handling 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1]
Hazard Statements:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Harmful in contact with skin (Acute dermal toxicity - Category 4)[1]
-
Harmful if inhaled (Acute Inhalation Toxicity - Dusts and Mists - Category 4)[1]
-
Causes skin irritation (Skin Corrosion/Irritation - Category 2)[1]
-
Causes serious eye irritation (Serious Eye Damage/Eye Irritation - Category 2)[1]
-
May cause respiratory irritation (Specific target organ toxicity (single exposure) - Category 3)[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this chemical to prevent exposure.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are a suitable option for protection against a broad range of chemicals.[2] Always inspect gloves for damage before use and change them immediately upon contact with the chemical. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned. Clothing worn underneath should be made of natural fibers like cotton.[3] |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required.[3] Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[3] |
| Respiratory Protection | Respirator | Use this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][4] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter conforming to EN 143.[1] |
Experimental Protocols
Safe Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and the chemical fume hood is functioning correctly.[4] All necessary PPE must be inspected and worn properly. Ensure that an eyewash station and safety shower are close to the workstation.[1]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[1] Avoid dust formation.[6] Use only in a well-ventilated area or outdoors.[1] Do not eat, drink, or smoke when using this product.[1]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate the work surface and any equipment used.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[5] If breathing is difficult, give oxygen.[5] Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1][5] If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing for at least 15 minutes.[1] If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Rinse mouth.[1] Do NOT induce vomiting.[5] Call a POISON CENTER or doctor/physician if you feel unwell.[1] Never give anything by mouth to an unconscious person.[5] |
Storage and Disposal Plan
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as acids, strong oxidizing agents, and acid chlorides.[1][5] Keep the container tightly closed and store it locked up.[1]
Disposal: Dispose of contents and container to an approved waste disposal plant.[1] This material and its container must be disposed of as hazardous waste.[4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
Operational Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. aaronchem.com [aaronchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
